1H-Pyrazolo[3,4-c]pyridin-5-ylamine dihydrochloride
Description
Properties
IUPAC Name |
1H-pyrazolo[3,4-c]pyridin-5-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4.2ClH/c7-6-1-4-2-9-10-5(4)3-8-6;;/h1-3H,(H2,7,8)(H,9,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJSOTCHLVJHME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CN=C1N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Structure Elucidation of 1H-Pyrazolo[3,4-c]pyridin-5-ylamine Dihydrochloride
Abstract
The definitive assignment of a chemical structure is a cornerstone of modern drug discovery and development. For novel heterocyclic compounds such as 1H-Pyrazolo[3,4-c]pyridin-5-ylamine, a scaffold of significant interest in medicinal chemistry, unambiguous characterization is paramount.[1][2] This is particularly true for its salt forms, like the dihydrochloride, which are often utilized to improve physicochemical properties. This guide provides an in-depth, integrated analytical strategy for the complete structure elucidation of 1H-Pyrazolo[3,4-c]pyridin-5-ylamine dihydrochloride, synthesizing data from a suite of orthogonal techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each protocol is presented with a rationale rooted in field experience, ensuring a self-validating and scientifically rigorous approach for researchers and drug development professionals.
Introduction: The Pyrazolopyridine Scaffold
Pyrazolopyridines, bicyclic heterocyclic systems formed by the fusion of pyrazole and pyridine rings, are privileged structures in medicinal chemistry.[3][4][5] They serve as core components in compounds targeting a wide range of biological targets, including kinases and G-protein coupled receptors.[2][6] The specific isomer, 1H-Pyrazolo[3,4-c]pyridin-5-ylamine, presents a versatile platform for derivatization, with distinct vectors for chemical modification that are crucial for structure-activity relationship (SAR) studies.[1][7]
The formation of a dihydrochloride salt enhances aqueous solubility and stability, making it a common form for pharmaceutical development. However, the presence of multiple basic nitrogen atoms and the potential for tautomerism necessitate a robust, multi-technique approach to confirm not only the covalent structure of the core but also the precise sites of protonation in the salt form.
Integrated Strategy for Structure Elucidation
A successful elucidation relies on the convergence of data from multiple, independent analytical methods. No single technique provides the complete picture, but together they offer a system of checks and balances that leads to an unambiguous structural assignment. Our strategy integrates spectroscopic methods to define the molecular formula and connectivity with the definitive spatial arrangement provided by single-crystal X-ray diffraction.
Caption: Plausible MS/MS fragmentation pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity
NMR is the most powerful technique for determining the covalent framework of a molecule in solution. For the dihydrochloride salt, the choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is ideal as it can solubilize the salt and allows for the observation of exchangeable N-H protons. [6]
1D NMR: ¹H and ¹³C Spectra
Expertise & Causality: The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (ratio), and their coupling (neighboring protons). The ¹³C NMR spectrum, often acquired with a DEPT-135 experiment, identifies all carbon atoms and classifies them as CH, CH₂, or CH₃. In the dihydrochloride form, protonation of the basic nitrogens induces significant downfield shifts of adjacent protons and carbons, providing clues to the protonation sites.
Protocol: 1D NMR Acquisition
-
Sample Preparation: Dissolve ~10 mg of the sample in 0.7 mL of DMSO-d₆.
-
¹H NMR: Acquire a standard proton spectrum (e.g., at 400 MHz). Observe the aromatic region (typically 7.0-9.0 ppm) and the broad signals for NH/NH₂ protons.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum (e.g., at 100 MHz) and a DEPT-135 spectrum to differentiate carbon types.
Table 1: Representative ¹H and ¹³C NMR Data (in DMSO-d₆)
| Position | δ ¹³C (ppm) (Type) | δ ¹H (ppm) (Mult., J in Hz, Int.) | Key Correlations (HMBC) |
|---|---|---|---|
| 3 | ~135 (CH) | ~8.5 (s, 1H) | C4, C7a |
| 4 | ~110 (CH) | ~7.8 (d, J=6.0, 1H) | C5, C7a |
| 5 | ~150 (C) | - | - |
| 7 | ~140 (CH) | ~8.8 (s, 1H) | C5, C7a |
| 7a | ~145 (C) | - | - |
| NH₂ | - | ~7.5 (br s, 2H) | C5 |
| NH | - | ~13.0 (br s, 1H) | C3, C7a |
| NH⁺ | - | (br, 2H total) | - |
Note: Chemical shifts (δ) are hypothetical and based on related pyrazolopyridine structures. [8]Actual values must be determined experimentally.
2D NMR: COSY, HSQC, and HMBC
Expertise & Causality: 2D NMR experiments are non-negotiable for unambiguous structure proof.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, establishing which protons are neighbors in a spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (one-bond ¹H-¹³C correlation).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the molecular skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH), allowing for the connection of different spin systems across quaternary carbons and heteroatoms.
Protocol: 2D NMR Acquisition
-
COSY: Use a standard gradient-selected COSY sequence.
-
HSQC: Use a phase-sensitive gradient-selected HSQC sequence optimized for ¹JCH ≈ 145 Hz.
-
HMBC: Use a gradient-selected HMBC sequence with the long-range coupling delay optimized forⁿJCH ≈ 8 Hz. This value is a good compromise for detecting both two- and three-bond correlations.
Caption: Key HMBC correlations for skeleton assembly.
X-ray Crystallography: The Gold Standard
Expertise & Causality: While spectroscopic methods provide powerful evidence for a proposed structure, single-crystal X-ray diffraction provides definitive, unambiguous proof of the atomic arrangement in three-dimensional space. [9]It will confirm the covalent connectivity, the tautomeric form, and, critically for this sample, the exact locations of the two protonations and the associated chloride counter-ions. [10][11][12] Protocol: Single-Crystal Growth and Data Collection
-
Crystal Growth: High-quality single crystals are essential. Slow evaporation is a reliable starting point. Dissolve the dihydrochloride salt to saturation in a suitable solvent system (e.g., ethanol/water or methanol/diethyl ether) in a clean vial. Loosely cap the vial and allow the solvent to evaporate slowly over several days.
-
Crystal Selection: Under a microscope, select a well-formed, defect-free crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer.
-
Data Collection: Use a modern X-ray diffractometer with a cooled CCD or CMOS detector (e.g., using Mo Kα radiation, λ=0.71073 Å). Cool the crystal in a nitrogen stream (e.g., 100 K) to minimize thermal motion and improve data quality.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson synthesis, and refine the atomic positions and thermal parameters to achieve a final, validated crystal structure. [13]
Data Integration and Conclusion
-
HRMS confirms the elemental formula of the parent molecule.
-
MS/MS fragmentation corroborates the pyrazolopyridine core.
-
¹H and ¹³C NMR account for all hydrogen and carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC) unambiguously establishes the covalent bond connectivity.
-
FTIR confirms the presence of key functional groups (N-H stretches, aromatic C-H).
-
X-ray Crystallography provides the definitive 3D structure, confirming connectivity, tautomerism, and the sites of protonation.
This integrated, self-validating approach ensures the highest level of confidence in the structural assignment, a critical requirement for patent filings, regulatory submissions, and advancing a compound through the drug development pipeline.
References
-
Khakwani, S., Aslam, S., Shahi, M. N., Rolim Bernardino, A. M., & Khan, M. A. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(10), 2385-2387. [Link]
-
ResearchGate. (n.d.). 1H NMR data of of pyrazolo[3,4-b]pyridine derivatives. Retrieved from [Link]
-
Prasad, V. (2017). Synthesis and X-ray Crystallographic Studies of Salts, Co-crystals, Solvates of some Amine containing Active Pharmaceutical Ingredients and In-situ Cryo Crystallographic Studies on some Organic Liquids. IISc Thesis. [Link]
-
Khakwani, S., et al. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry, 28(4), 789-792. [Link]
-
Aslam, S. (2020). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. ResearchGate. [Link]
-
Saeed, M., et al. (2024). Recurrent Supramolecular Patterns in a Series of Salts of Heterocyclic Polyamines and Heterocyclic Dicarboxylic Acids. Molecules, 29(16), 3871. [Link]
-
Rami, A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5009. [Link]
-
Barghash, A. M., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. RSC Advances, 13(45), 31693-31710. [Link]
-
Kramer, V. K., et al. (1974). The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Organic Mass Spectrometry, 8(3), 31-42. [Link]
-
Teixidó, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
-
Foley, D. J., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 35059-35064. [Link]
-
PubChem. (n.d.). 1H-Pyrazolo[3,4-c]pyridine. Retrieved from [Link]
-
Teixidó, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed, 35335010. [Link]
-
Foley, D. J., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate. [Link]
-
Semple, G., et al. (2013). Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 23(17), 4941-4946. [Link]
-
Abd El-All, A. S., et al. (2017). Synthesis, characterization and in vitro antimicrobial activity of novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, thieno[3,2-c]pyrazole and pyrazolo[3′,4′:4,5]thieno[2,3-d]pyrimidine derivatives. Chemistry Central Journal, 11, 112. [Link]
-
Mirjafary, Z., et al. (2017). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. CrystEngComm, 19(29), 4163-4167. [Link]
-
Teixidó, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Digital.CSIC. [Link]
-
Tan, Y. S., & Basirun, W. J. (2026). Exploring the molecular characteristics of a benzoindoleninyl-pyrazolo[3,4-b]pyridine. Journal of Molecular Structure, 1315, 138332. [Link]
-
ResearchGate. (n.d.). X-ray structure. The x-ray single-crystal structure of amine salt 8. Retrieved from [Link]
-
Vangala, V. R., & Chow, P. S. (2016). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science, 96(2), 95-108. [Link]
-
Matrix Fine Chemicals. (n.d.). 1H-PYRAZOLO[3,4-C]PYRIDIN-5-AMINE. Retrieved from [Link]
Sources
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dau.url.edu [dau.url.edu]
- 6. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridin ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04874H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and X-ray Crystallographic Studies of Salts, Co-crystals, Solvates of some Amine containing Active Pharmaceutical Ingredients and In-situ Cryo Crystallographic Studies on some Organic Liquids [etd.iisc.ac.in]
- 11. Recurrent Supramolecular Patterns in a Series of Salts of Heterocyclic Polyamines and Heterocyclic Dicarboxylic Acids: Synthesis, Single-Crystal X-ray Structure, Hirshfeld Surface Analysis, Energy Framework, and Quantum Chemical Calculations [mdpi.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 1H-Pyrazolo[3,4-c]pyridin-5-ylamine Dihydrochloride: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 1H-Pyrazolo[3,4-c]pyridin-5-ylamine and its dihydrochloride salt, a heterocyclic amine of significant interest to the fields of medicinal chemistry and drug discovery. While direct biological data for this specific isomer is emerging, its structural similarity to potent kinase inhibitors warrants a detailed examination of its synthesis, chemical properties, and potential applications. This document is intended for researchers, chemists, and drug development professionals.
Introduction and Chemical Identity
1H-Pyrazolo[3,4-c]pyridin-5-ylamine is a fused heterocyclic compound belonging to the pyrazolopyridine class. These scaffolds are considered "privileged structures" in medicinal chemistry due to their prevalence in biologically active molecules and their ability to mimic purine bases, enabling them to interact with a wide array of biological targets. While its isomers, such as those with the [3,4-b] and [4,3-c] fusion, are well-documented as potent inhibitors of various protein kinases, the [3,4-c] isomer represents a less explored but equally promising area of chemical space.
The dihydrochloride salt is often prepared to improve the solubility and handling characteristics of the parent amine, which is a common practice in drug development for facilitating formulation and preclinical studies.
Chemical Abstract Service (CAS) Number: While a specific CAS number for the dihydrochloride salt has not been prominently cited in public databases, the parent free base is registered under:
Researchers should use this CAS number for sourcing the parent compound. The dihydrochloride salt would be prepared as a subsequent step.
Physicochemical and Structural Data
A summary of the key computed and experimental properties of the parent compound, 1H-Pyrazolo[3,4-c]pyridin-5-ylamine, is presented below. These properties are crucial for designing synthetic routes, purification strategies, and formulation studies.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆N₄ | [2][4] |
| Molecular Weight | 134.14 g/mol | [2][4] |
| Appearance | Predicted: Off-white to light yellow solid | N/A |
| IUPAC Name | 1H-Pyrazolo[3,4-c]pyridin-5-amine | [2] |
| PubChem CID | 55284538 | [4] |
Synthesis and Characterization
The synthesis of 1H-Pyrazolo[3,4-c]pyridin-5-ylamine is not widely detailed in dedicated publications. However, a robust and logical synthetic pathway can be designed based on established methodologies for this class of heterocycles, primarily involving a palladium-catalyzed cross-coupling reaction. The proposed pathway involves two main stages: the synthesis of a halogenated precursor and the subsequent amination.
Synthetic Workflow Overview
The overall strategy is to first construct the core pyrazolo[3,4-c]pyridine ring system with a halogen at the C-5 position, which then serves as a handle for the introduction of the amine functionality via a Buchwald-Hartwig amination reaction.
Sources
- 1. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 1H-Pyrazolo[3,4-c]pyridin-5-ylamine Dihydrochloride
Abstract
This technical guide provides a comprehensive and scientifically robust methodology for the synthesis of 1H-Pyrazolo[3,4-c]pyridin-5-ylamine dihydrochloride, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The synthetic route detailed herein is a multi-step process commencing with the construction of the pyrazolo[3,4-c]pyridine core, followed by a strategic amination, and concluding with the formation of the dihydrochloride salt. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying chemical principles and rationale for the experimental choices, ensuring a reproducible and well-understood synthetic pathway.
Introduction: The Significance of the Pyrazolo[3,4-c]pyridine Scaffold
The 1H-pyrazolo[3,4-c]pyridine core is a privileged heterocyclic structure in modern medicinal chemistry. As a purine isostere, it has the ability to interact with a wide array of biological targets, often serving as a hinge-binding motif in kinase inhibitors.[1] The introduction of an amino group at the C5 position provides a crucial vector for further chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. The dihydrochloride salt form is often preferred for its improved solubility and stability, which are critical attributes for preclinical and clinical development.
This guide will delineate a reliable three-stage synthesis of this compound, focusing on practical execution and a deep understanding of the chemical transformations involved.
Overall Synthetic Strategy
The synthesis of the target compound is logically divided into three main stages, each with its own set of chemical principles and experimental considerations. The chosen pathway is designed for efficiency and scalability, employing well-established and high-yielding reactions.
Caption: Overall workflow for the synthesis of this compound.
Stage 1: Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine
The initial stage focuses on the construction of the core heterocyclic scaffold. This is achieved through a diazotization and intramolecular cyclization of an appropriately substituted aminopyridine.
Mechanistic Rationale
The formation of the pyrazolo[3,4-c]pyridine ring system from 2-amino-4-chloropyridine proceeds via a Huisgen-type indazole synthesis.[2] The reaction is initiated by the diazotization of the amino group with sodium nitrite in the presence of acetic anhydride. The resulting diazonium species is highly reactive and undergoes an intramolecular cyclization, followed by rearomatization to yield the acetylated pyrazolopyridine. Subsequent deacetylation under basic conditions affords the desired 5-chloro-1H-pyrazolo[3,4-c]pyridine. The use of dichloroethane (DCE) as a co-solvent has been shown to improve the scalability and ease of isolation of the intermediate.[2]
Detailed Experimental Protocol
Step 1a: Synthesis of 1-(5-Chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one
-
To a stirred solution of 2-amino-4-chloropyridine (1.0 eq) in dichloroethane (DCE) at room temperature, add acetic anhydride (2.5 eq) dropwise.
-
Cool the mixture to 0 °C and add sodium nitrite (2.0 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Allow the reaction mixture to warm to room temperature and then heat at 90 °C for 20 hours.
-
Cool the mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 1-(5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one, which can be used in the next step without further purification.
Step 1b: Deacetylation to 5-Chloro-1H-pyrazolo[3,4-c]pyridine
-
Dissolve the crude product from Step 1a in methanol.
-
Add a solution of sodium methoxide in methanol (1.2 eq) and stir the mixture at room temperature for 1 hour.
-
Monitor the reaction by thin-layer chromatography (TLC) until complete consumption of the starting material.
-
Neutralize the reaction mixture with acetic acid and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford 5-chloro-1H-pyrazolo[3,4-c]pyridine as a solid.
Stage 2: Buchwald-Hartwig Amination for C5-Amino Group Installation
The introduction of the primary amino group at the C5 position is accomplished via a palladium-catalyzed Buchwald-Hartwig amination. This reaction is a cornerstone of modern C-N bond formation due to its broad substrate scope and functional group tolerance.[3]
Mechanistic Rationale and Choice of Ammonia Surrogate
The direct use of ammonia in Buchwald-Hartwig aminations can be challenging due to its high volatility and potential to form stable, inactive palladium complexes. To circumvent these issues, an ammonia surrogate is often employed. Benzophenone imine is an excellent choice as it serves as a stable, easily handleable source of the -NH2 group.[4] The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl chloride to a Pd(0) species, followed by coordination of the benzophenone imine, deprotonation by a base, and reductive elimination to form the C-N bond. The resulting N-(diphenylmethylene) protected amine is then readily deprotected in the subsequent step. The choice of a bulky phosphine ligand, such as X-Phos, is crucial for promoting the reductive elimination step and achieving high catalytic turnover.[5]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Detailed Experimental Protocol
Step 2: Synthesis of N-(1H-Pyrazolo[3,4-c]pyridin-5-yl)diphenylmethanimine
-
To an oven-dried Schlenk flask, add 5-chloro-1H-pyrazolo[3,4-c]pyridine (1.0 eq), Pd2(dba)3 (0.02 eq), X-Phos (0.05 eq), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene, followed by benzophenone imine (1.2 eq).
-
Heat the reaction mixture at 110 °C for 12-16 hours under an argon atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to obtain N-(1H-pyrazolo[3,4-c]pyridin-5-yl)diphenylmethanimine.
Stage 3: Deprotection and Dihydrochloride Salt Formation
The final stage involves the removal of the diphenylmethylene protecting group to unmask the primary amine, followed by the formation of the dihydrochloride salt.
Rationale for Deprotection and Salt Formation
The imine functionality is readily cleaved under acidic conditions via hydrolysis to yield the primary amine and benzophenone.[6] The use of aqueous hydrochloric acid serves the dual purpose of catalyzing the hydrolysis and protonating the basic nitrogen atoms of the pyrazolopyridine ring system to form the corresponding hydrochloride salt. The dihydrochloride salt is formed due to the presence of two basic nitrogen atoms in the 1H-pyrazolo[3,4-c]pyridin-5-ylamine molecule: the exocyclic amino group and the pyridine nitrogen. The formation of a salt often improves the crystallinity, solubility, and stability of the final compound.
Detailed Experimental Protocol
Step 3: Synthesis of this compound
-
Dissolve the N-(1H-pyrazolo[3,4-c]pyridin-5-yl)diphenylmethanimine (1.0 eq) from Step 2 in a mixture of tetrahydrofuran (THF) and 2M aqueous hydrochloric acid.
-
Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Upon completion of the reaction, wash the aqueous layer with diethyl ether to remove the benzophenone byproduct.
-
Concentrate the aqueous layer under reduced pressure to a minimal volume.
-
Add isopropanol or ethanol to the residue and cool in an ice bath to induce precipitation of the dihydrochloride salt.
-
Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum to yield this compound as a crystalline solid.
Data Summary and Characterization
The successful synthesis of the intermediates and the final product should be confirmed by appropriate analytical techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Appearance |
| 5-Chloro-1H-pyrazolo[3,4-c]pyridine | C6H4ClN3 | 153.57 | White to off-white solid |
| N-(1H-Pyrazolo[3,4-c]pyridin-5-yl)diphenylmethanimine | C19H14N4 | 298.34 | Yellow solid |
| This compound | C6H8Cl2N4 | 207.07 | White to pale yellow crystalline solid |
Characterization of this compound:
-
¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~8.5-9.0 (br s, NH), ~8.2 (s, 1H, Ar-H), ~7.8 (s, 1H, Ar-H), ~7.0 (br s, NH2), ~3.5 (br s, HCl). Note: The exact chemical shifts may vary depending on concentration and water content. Broad signals are expected due to proton exchange and the presence of the hydrochloride salt.
-
¹³C NMR (DMSO-d₆, 100 MHz): Characteristic signals for the aromatic carbons of the pyrazolopyridine core are expected in the range of δ 110-155 ppm.
-
Melting Point: To be determined experimentally.
Conclusion
This technical guide has outlined a comprehensive and reliable synthetic route to this compound. By providing detailed experimental protocols and the underlying mechanistic rationale, this document serves as a valuable resource for researchers in the field of medicinal chemistry. The described methodology is robust and amenable to scale-up, facilitating the production of this important building block for drug discovery programs. Adherence to the described procedures and analytical characterization will ensure the successful and reproducible synthesis of the target compound.
References
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
-
Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 34391-34397. [Link]
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
-
Schön, U., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998-1004. [Link]
-
PubChem Compound Summary for CID 6451441, 1H-Pyrazolo[3,4-c]pyridine. National Center for Biotechnology Information. [Link]
-
Matrix Fine Chemicals. (n.d.). 1H-PYRAZOLO[3,4-C]PYRIDIN-5-AMINE. [Link]
-
Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anticancer Agents in Medicinal Chemistry, 22(9), 1643–1657. [Link]
- Charris, J. E., et al. (2000). 1H and 13C NMR spectral characterization of some antimalarial in vitro 3-amino-9-methyl-1H-pyrazolo[3,4-b]-4-quinolone derivatives. Magnetic Resonance in Chemistry, 38(6), 453-457.
- Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
-
PubChem Compound Summary for CID 55284538, 1H-Pyrazolo[3,4-c]pyridin-5-amine. National Center for Biotechnology Information. [Link]
-
Clark, J. (2023). The Hydrolysis of Amides. Chemguide. [Link]
Sources
- 1. 1049672-75-4|1H-Pyrazolo[3,4-c]pyridin-5-amine|BLD Pharm [bldpharm.com]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. chemguide.co.uk [chemguide.co.uk]
An In-Depth Technical Guide to the Presumed Mechanism of Action of 1H-Pyrazolo[3,4-c]pyridin-5-ylamine dihydrochloride: A Kinase-Centric Hypothesis
Abstract
This technical guide provides a comprehensive, in-depth analysis of the hypothesized mechanism of action for the novel small molecule compound, 1H-Pyrazolo[3,4-c]pyridin-5-ylamine dihydrochloride. Based on an extensive review of structurally related pyrazolopyridine and pyrazolopyrimidine scaffolds, we postulate that this compound functions as a kinase inhibitor. This document outlines the putative molecular targets and their associated signaling pathways, and presents a detailed roadmap of experimental protocols for the validation of this hypothesis. This guide is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery and development.
Introduction: The Therapeutic Potential of Pyrazolopyridine Scaffolds
The pyrazolopyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. Its structural resemblance to purine has made it a fertile ground for the development of kinase inhibitors. Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, are critical regulators of a vast array of cellular processes, including proliferation, differentiation, survival, and metabolism. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, inflammatory disorders, and autoimmune diseases. Consequently, kinase inhibitors have emerged as a highly successful class of therapeutics.
While the specific biological activity of this compound has not been extensively characterized in publicly available literature, its chemical structure strongly suggests a role as a modulator of kinase-driven signaling pathways. This guide will, therefore, explore a well-reasoned, hypothetical mechanism of action centered on kinase inhibition and provide the experimental framework necessary to rigorously test this hypothesis.
Proposed Mechanism of Action: A Multi-Kinase Inhibitor Hypothesis
Based on the known activities of analogous pyrazolopyridine and pyrazolopyrimidine compounds, we hypothesize that this compound acts as an ATP-competitive inhibitor of one or more protein kinases. The planar pyrazolopyridine core likely interacts with the hinge region of the kinase ATP-binding pocket, a common binding mode for this class of inhibitors. The specific substituents on the core structure will dictate the selectivity for different kinases.
Given the diverse targets of related compounds, we propose that this compound may exhibit inhibitory activity against kinases in key oncogenic and inflammatory signaling pathways. Potential targets include, but are not limited to:
-
Extracellular signal-regulated kinases (ERK): Key components of the MAPK/ERK pathway, which is frequently hyperactivated in various cancers.
-
TANK-binding kinase 1 (TBK1): A crucial regulator of innate immune responses.
-
Bruton's tyrosine kinase (BTK): A key mediator of B-cell receptor signaling, implicated in B-cell malignancies.[1][2][3][4]
-
FMS-like tyrosine kinase 3 (FLT3): A receptor tyrosine kinase often mutated and constitutively active in acute myeloid leukemia (AML).[5][6][7][8]
The following sections will delve into the potential impact of inhibiting these pathways and outline the experimental procedures to identify the specific kinase target(s) of this compound.
Putative Signaling Pathway Modulation
The inhibition of the aforementioned kinases would lead to the downstream modulation of critical signaling cascades. For instance, inhibition of the MAPK/ERK pathway would be expected to reduce the phosphorylation of downstream effectors, leading to decreased cell proliferation and survival.
Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway.
Similarly, inhibition of BTK in B-cells would disrupt the B-cell receptor signaling cascade, which is essential for the survival and proliferation of malignant B-cells.[1][2][4]
Caption: Postulated disruption of the BTK signaling pathway in B-cells.
Experimental Validation of the Proposed Mechanism of Action
To rigorously test our hypothesis, a multi-faceted experimental approach is required. This approach should encompass biochemical assays to determine direct enzyme inhibition, cellular assays to assess the compound's effect in a biological context, and broader profiling techniques to understand its selectivity.
Workflow for Kinase Inhibitor Characterization
The following workflow provides a logical progression for the characterization of this compound as a kinase inhibitor.
Caption: Experimental workflow for kinase inhibitor validation.
Detailed Experimental Protocols
Objective: To identify the primary kinase target(s) of this compound from a large, representative panel of human kinases.
Methodology:
-
Assay Principle: A common method is a fluorescence-based assay that measures the amount of ADP produced in the kinase reaction, such as the ADP-Glo™ Kinase Assay.
-
Reagents:
-
Recombinant human kinases (a panel of >400 kinases is recommended).
-
Substrate for each kinase.
-
ATP.
-
This compound (test compound).
-
ADP-Glo™ Kinase Assay reagents.
-
Assay buffer.
-
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 384-well plate, add the kinase, its specific substrate, and the assay buffer.
-
Add the test compound at a fixed concentration (e.g., 10 µM).
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced according to the ADP-Glo™ protocol using a luminometer.
-
Calculate the percent inhibition for each kinase relative to a DMSO control.
-
Data Analysis: Kinases showing significant inhibition (e.g., >50%) are identified as primary "hits."
Objective: To determine the potency of this compound against the identified "hit" kinases.
Methodology:
-
Assay Principle: Same as Protocol 1.
-
Procedure:
-
Perform the kinase assay as described in Protocol 1.
-
Instead of a single concentration, use a serial dilution of the test compound (e.g., 10-point, 3-fold dilution series).
-
Generate a dose-response curve by plotting the percent inhibition against the logarithm of the compound concentration.
-
Calculate the IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, using a non-linear regression analysis.
-
Data Presentation:
| Kinase Target | IC50 (nM) [Hypothetical Data] |
| ERK1 | 50 |
| ERK2 | 75 |
| TBK1 | 200 |
| BTK | >1000 |
| FLT3 | >1000 |
Objective: To confirm that this compound can enter cells and bind to its intended kinase target(s).
Methodology:
-
Assay Principle: A commonly used method is the NanoBRET™ Target Engagement Assay, which measures the binding of a test compound to a NanoLuc® luciferase-tagged kinase in live cells.
-
Reagents:
-
Cells expressing the NanoLuc®-kinase fusion protein.
-
NanoBRET™ tracer.
-
This compound.
-
-
Procedure:
-
Seed the cells in a 96-well plate.
-
Treat the cells with a serial dilution of the test compound.
-
Add the NanoBRET™ tracer.
-
Incubate under standard cell culture conditions.
-
Measure the BRET signal using a luminometer.
-
A decrease in the BRET signal indicates displacement of the tracer by the test compound, confirming target engagement.
-
Data Analysis: Generate a dose-response curve and calculate the IC50 for target engagement in the cellular environment.
Objective: To assess the functional consequence of target inhibition by measuring the phosphorylation status of downstream substrates.
Methodology:
-
Procedure:
-
Culture an appropriate cell line (e.g., a cancer cell line with an activated MAPK pathway for ERK inhibition).
-
Treat the cells with varying concentrations of this compound for a specific duration.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated form of the downstream substrate (e.g., phospho-ERK) and the total protein as a loading control.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Data Analysis: Quantify the band intensities to determine the relative levels of phosphorylated substrate at different inhibitor concentrations. A dose-dependent decrease in the phosphorylated substrate indicates effective inhibition of the upstream kinase.
Kinase Selectivity Profiling: A Broader Perspective
To understand the full spectrum of the compound's activity and potential off-target effects, a comprehensive kinase selectivity profile is essential.[9]
Methodology: Kinobeads Profiling
This chemical proteomics approach allows for the unbiased identification of kinase targets in a cellular context.[10][11][12][13]
-
Principle: A mixture of broad-spectrum, immobilized kinase inhibitors (kinobeads) is used to capture a large portion of the cellular kinome from a cell lysate.[10][11]
-
Procedure:
-
Incubate a cell lysate with varying concentrations of this compound.
-
Add the kinobeads to the lysate. Kinases that are bound to the free inhibitor will not be captured by the beads.
-
Elute the captured kinases from the beads.
-
Identify and quantify the eluted kinases using mass spectrometry.
-
-
Data Analysis: A dose-dependent decrease in the amount of a specific kinase captured by the beads indicates that it is a target of the test compound. This allows for the determination of apparent dissociation constants for numerous kinases in a single experiment.
Conclusion and Future Directions
The structural characteristics of this compound strongly support the hypothesis that it functions as a kinase inhibitor. This technical guide provides a robust framework for elucidating its precise mechanism of action. By systematically applying the described biochemical and cellular assays, researchers can identify its primary kinase targets, determine its potency and selectivity, and validate its functional effects on relevant signaling pathways.
Successful validation of this hypothesis will pave the way for further preclinical development, including in vivo efficacy studies in relevant disease models. The insights gained from these studies will be crucial in positioning this compound as a potential therapeutic agent for diseases driven by aberrant kinase signaling.
References
-
Zheng, Y., et al. (2020). FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. PMC, NIH. [Link]
-
Di Paolo, A., et al. (2024). Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms. International Journal of Molecular Sciences. [Link]
-
Kennedy, A. L., & Levis, M. J. (2021). FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies. Frontiers in Oncology. [Link]
-
Zheng, R., et al. (2004). FLT3 ligand causes autocrine signaling in acute myeloid leukemia cells. Blood. [Link]
-
DIMA Biotechnology. (2025). FLT3 | A Key Therapeutic Target in Acute Myeloid Leukemia. [Link]
-
Falini, B., et al. (2009). An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment. Haematologica. [Link]
-
Lilly USA, LLC. (2023). Understanding Bruton's Tyrosine Kinase Pathway Inhibition in B-Cell Malignancies. [Link]
-
Miller, C. J., et al. (2017). A high throughput assay to identify substrate-selective inhibitors of the ERK protein kinases. Analytical Biochemistry. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Gaeta, B., et al. (2024). Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms. PubMed. [Link]
-
Acerta Pharma. (2024). Deciphering the Role of BTK Degradation in B Cell Malignancy Treatment. [Link]
-
GSK. (2019). Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor. PubMed Central. [Link]
-
The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. (2024). PMC. [Link]
-
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [Link]
-
BellBrook Labs. A Validated TBK1 Inhibitor Screening Assay. [Link]
-
BPS Bioscience. ERK1 Kinase Assay Kit. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
Miller, C. J., et al. (2017). A high throughput assay to identify substrate-selective inhibitors of the ERK protein kinases. Semantic Scholar. [Link]
-
UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
-
Wang, Y., et al. (2022). Identification of potential extracellular signal-regulated protein kinase 2 inhibitors based on multiple virtual screening strategies. PubMed Central. [Link]
-
Médard, G., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. [Link]
-
Bantscheff, M., & Drewes, G. (2014). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. ACS Publications. [Link]
-
The Discovery of Small ERK5 Inhibitors via Structure-Based Virtual Screening, Biological Evaluation and MD Simulations. (2023). MDPI. [Link]
-
Hutti, J. E., et al. (2012). Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε. Harvard DASH. [Link]
-
Complex Intracellular Mechanisms of TBK1 Kinase Activation Revealed by a Specific Small Molecule Inhibitor. (2022). bioRxiv. [Link]
-
Klaeger, S., et al. (2017). Target Landscape of Clinical Kinase Inhibitors. EMBL-EBI. [Link]
-
Médard, G., et al. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar. [Link]
-
Complex Intracellular Mechanisms of TBK1 Kinase Activation Revealed by a Specific Small Molecule Inhibitor. (2022). ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deciphering the Role of BTK Degradation in B Cell Malignancy Treatment [synapse.patsnap.com]
- 4. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 7. FLT3 ligand causes autocrine signaling in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 11. pubs.acs.org [pubs.acs.org]
- 12. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 13. semanticscholar.org [semanticscholar.org]
Biological activity of pyrazolo[3,4-c]pyridine derivatives
An In-Depth Technical Guide to the Biological Activity of Pyrazolo[3,4-c]pyridine Derivatives
Abstract
The pyrazolopyridine scaffold, a fusion of pyrazole and pyridine rings, represents a privileged structure in medicinal chemistry due to its isosteric relationship with purines. This structural feature allows it to interact with a wide array of biological targets, particularly ATP-binding sites in kinases. Among the various isomers, the pyrazolo[3,4-c]pyridine core has emerged as a versatile template for designing novel therapeutic agents. This technical guide provides a comprehensive overview of the diverse biological activities associated with pyrazolo[3,4-c]pyridine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the mechanisms of action, structure-activity relationships, and established methodologies for their biological evaluation, offering researchers and drug development professionals a detailed resource to support further discovery in this promising area.
Introduction to the Pyrazolo[3,4-c]pyridine Scaffold
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. The pyrazole ring, in particular, is a prominent motif found in numerous drugs, valued for its diverse pharmacological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1] When fused with a pyridine ring, it forms a pyrazolopyridine system, which has garnered significant interest. These fused heterocycles are considered purine bioisosteres and can effectively act as hinge-binding cores in the ATP pockets of kinases, making them attractive scaffolds for kinase inhibitor development.[2]
The pyrazolo[3,4-c]pyridine isomer, while less explored than its [3,4-b] counterpart, holds unique chemical properties that warrant investigation. Its derivatives have demonstrated a broad spectrum of biological activities, making this scaffold a compelling starting point for the development of novel therapeutic agents.[3] This guide will synthesize the current understanding of these activities, providing both a high-level strategic overview and detailed, actionable protocols for researchers.
Key Therapeutic Targets and Mechanisms of Action
The biological effects of pyrazolo[3,4-c]pyridine derivatives are diverse, stemming from their ability to interact with various enzymes and signaling pathways.
Antimicrobial and Antifungal Activity
The rise of drug-resistant pathogens necessitates the urgent development of new antimicrobial agents.[4] Pyrazolo[3,4-c]pyridine derivatives have been investigated for this purpose. A series of N-[(Benzhydryl)/(l-phenylethyl)]-2-pyrazolo[3,4-c]pyridin-l-yl acetamide derivatives were synthesized and tested against a panel of bacteria and fungi.[4] While significant antifungal activity against Candida species was not observed, some compounds showed slight activity against Gram-positive bacteria, specifically Bacillus cereus and Staphylococcus aureus.[4] This suggests that the scaffold may serve as a foundation for developing more potent antibacterial agents, particularly targeting Gram-positive organisms.
Anti-inflammatory and Analgesic Activity
Inflammation is a complex biological response implicated in numerous diseases. Pyrazolo[4,3-c]pyridine derivatives, a closely related isomer, have been shown to possess anti-inflammatory, analgesic, and antipyretic properties.[5] The broad anti-inflammatory potential of the pyrazole core is well-documented, with some derivatives acting as inhibitors of cyclooxygenase (COX) enzymes.[6] While specific studies on pyrazolo[3,4-c]pyridines as COX inhibitors are less common, the general activity of the pyrazole class suggests this is a viable avenue for exploration. Furthermore, some fused bis-pyrazoles are known to have sedative and muscle relaxant properties, indicating potential neurological applications.[1]
Anticancer Activity: Targeting Protein Kinases
Perhaps the most significant therapeutic potential of pyrazolopyridine scaffolds lies in oncology. Their structural similarity to purine allows them to function as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[2] Different pyrazolopyridine isomers have been successfully developed as inhibitors for various kinases, including Cyclin-Dependent Kinases (CDKs), spleen tyrosine kinase (Syk), and RET kinase.[7][8]
For instance, derivatives of the related pyrazolo[3,4-b]pyridine scaffold have shown potent inhibitory activity against CDKs and TANK-binding kinase 1 (TBK1).[7][9] The general mechanism involves the pyrazolopyridine core forming hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, effectively blocking ATP from binding and inhibiting kinase activity.[2] This disruption of signaling can halt cell proliferation and induce apoptosis in cancer cells.
Trypanocidal Activity: A Novel Mechanism
Beyond kinase inhibition, pyrazolo[4,3-c]pyridine derivatives have been identified as the first inhibitors of the PEX14–PEX5 protein-protein interaction (PPI) in Trypanosoma parasites.[10][11] This PPI is essential for protein import into glycosomes, which are organelles critical for the parasite's metabolism.[12] By disrupting this interaction, the compounds lead to the mislocalization of glycosomal enzymes, which is fatal to the parasite.[10] This novel mechanism highlights the scaffold's versatility and potential for treating devastating infectious diseases.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazolo[3,4-c]pyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold.
-
For Anticancer (Kinase Inhibitor) Activity: SAR studies on related pyrazolopyridine kinase inhibitors reveal that derivatization at various positions is key to occupying different regions of the ATP-binding pocket.[2] The introduction of aromatic groups and amide side chains can create favorable hydrophobic and hydrogen-bonding interactions, leading to low nanomolar inhibition.[8]
-
For Antimicrobial Activity: In the study of N-substituted acetamide derivatives of pyrazolo[3,4-c]pyridine, the nature of the substituent played a role in the slight activity observed against B. cereus and S. aureus.[4] Further exploration is needed to establish a clear SAR for antimicrobial effects.
-
For Trypanocidal Activity: For the pyrazolo[4,3-c]pyridine PEX14-PEX5 inhibitors, structure-guided optimization was crucial. Merging features from two initial hit compounds into a hybrid molecule resulted in a superior inhibitor, demonstrating a clear path for rational drug design.[11] The central scaffold's ability to form π–π interactions with phenylalanine residues in the binding pocket was identified as a key feature.[11]
Methodologies for Biological Evaluation
To assess the therapeutic potential of novel pyrazolo[3,4-c]pyridine derivatives, a series of standardized in vitro assays are essential. The following protocols provide a self-validating system for initial screening.
Workflow for Screening and Characterization
The process of evaluating new chemical entities involves a logical progression from broad screening to specific mechanistic studies.
Caption: General workflow for the synthesis and biological evaluation of pyrazolo[3,4-c]pyridine derivatives.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This assay determines a compound's ability to inhibit cell proliferation, a hallmark of anticancer activity.
Causality: The assay relies on the principle that viable cells with active metabolism can convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-c]pyridine derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).
Protocol: In Vitro Antimicrobial Susceptibility Testing
This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Causality: The broth microdilution method exposes a standardized inoculum of bacteria to serial dilutions of the test compound. The lowest concentration that prevents visible growth after incubation is the MIC, providing a quantitative measure of antimicrobial potency.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus) overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyrazolo[3,4-c]pyridine derivatives in the broth.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Data Summary: Biological Activities
The following table summarizes the reported biological activities for selected pyrazolopyridine derivatives, providing a comparative overview.
| Compound Class | Isomer | Biological Activity | Target/Assay | Potency (IC₅₀ / MIC) | Reference |
| N-acetamide derivatives | pyrazolo[3,4-c]pyridine | Antibacterial | S. aureus, B. cereus | Slight Activity | [4] |
| 3,5-disubstituted derivatives | pyrazolo[3,4-b]pyridine | Anticancer | Cyclin-Dependent Kinases (CDK) | Potent Inhibition | [7] |
| Fused derivatives | pyrazolo[3,4-b]pyridine | Anticancer | A-549, HEPG2, HCT-116 cells | IC₅₀ = 2.3 - 2.9 µM | [13][14] |
| Substituted derivatives | pyrazolo[4,3-c]pyridine | Trypanocidal | PEX14-PEX5 PPI | K_D = 163 µM (initial hit) | [11] |
| 4-fluorophenyl derivative | 4H-thieno[3,4-c]pyrazole | Anti-inflammatory | Carrageenan-induced edema | Remarkable Activity | [5] |
Visualization of a Key Mechanism: Kinase Inhibition
A primary mechanism for the anticancer activity of pyrazolopyridine derivatives is the competitive inhibition of ATP at the kinase active site.
Sources
- 1. jocpr.com [jocpr.com]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. 4H-thieno[3,4-c]pyrazole derivatives with antiinflammatory, analgesic, antipyretic and platelet antiaggregating activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-Activity Relationship in Pyrazolo[4,3- c]pyridines, First Inhibitors of PEX14-PEX5 Protein-Protein Interaction with Trypanocidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of 1H-Pyrazolo[3,4-c]pyridin-5-ylamine dihydrochloride: A Technical Guide to Target Identification and Validation
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazolopyridine Scaffold as a Privileged Structure in Drug Discovery
The pyrazolopyridine core is a recurring motif in medicinal chemistry, recognized for its structural similarity to the endogenous purine bases, adenine and guanine. This bioisosteric relationship allows pyrazolopyridine derivatives to interact with a wide array of biological targets, particularly ATP-binding sites within kinases. The inherent versatility of this scaffold, which allows for substitutions at multiple positions, has led to the development of numerous compounds with diverse pharmacological activities. While the biological activities of pyrazolo[3,4-b] and pyrazolo[3,4-d]pyridine isomers are extensively explored, the therapeutic potential of the 1H-pyrazolo[3,4-c]pyridine scaffold remains a comparatively nascent field of investigation. This guide focuses on the potential therapeutic targets of a specific derivative, 1H-Pyrazolo[3,4-c]pyridin-5-ylamine dihydrochloride, providing a scientific rationale and actionable experimental frameworks for its exploration.
Primary Therapeutic Hypothesis: GPR119 Agonism for Metabolic Disorders
Recent research has identified the 1H-pyrazolo[3,4-c]pyridine core as a novel structural class for potent agonists of G protein-coupled receptor 119 (GPR119). This receptor is predominantly expressed in pancreatic β-cells and intestinal L-cells and is a promising therapeutic target for the treatment of type 2 diabetes and other metabolic disorders. Activation of GPR119 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn stimulates glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1).
The 5-amino group of 1H-Pyrazolo[3,4-c]pyridin-5-ylamine is a key structural feature that can participate in crucial hydrogen bonding interactions within the GPR119 binding pocket. The dihydrochloride salt form enhances the compound's solubility, an important property for in vitro screening and subsequent formulation development.
Experimental Validation of GPR119 Agonism
A tiered approach is recommended to validate the agonistic activity of this compound at the GPR119 receptor.
1. In Vitro Receptor Binding and Activation Assays:
-
Objective: To determine the binding affinity and functional potency of the compound at the human GPR119 receptor.
-
Methodology:
-
Cell Line: Utilize a stable cell line overexpressing the human GPR119 receptor (e.g., HEK293 or CHO cells).
-
Binding Assay: Perform a competitive radioligand binding assay using a known high-affinity GPR119 radioligand to determine the binding affinity (Ki) of the test compound.
-
Functional Assay (cAMP Measurement): Treat the GPR119-expressing cells with increasing concentrations of this compound. Measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Calculate the EC50 value, which represents the concentration of the compound that elicits 50% of the maximal response.
-
2. Ex Vivo Islet Insulin Secretion Assay:
-
Objective: To assess the compound's ability to stimulate glucose-dependent insulin secretion from pancreatic islets.
-
Methodology:
-
Islet Isolation: Isolate pancreatic islets from a suitable animal model (e.g., mouse or rat).
-
Treatment: Incubate the isolated islets with varying concentrations of the test compound in the presence of low and high glucose concentrations.
-
Insulin Measurement: Measure the amount of secreted insulin in the supernatant using an ELISA kit.
-
Data Analysis: Determine the dose-dependent effect of the compound on glucose-stimulated insulin secretion.
-
Workflow for GPR119 Agonist Validation
Caption: Systematic workflow for the identification and validation of kinase targets for this compound.
Quantitative Data Summary
| Parameter | GPR119 Agonism | Kinase Inhibition |
| Primary Metric | EC50 (cAMP Assay) | IC50 (Enzymatic Assay) |
| Secondary Metric | Insulin Secretion (GSIS) | Cellular Potency (e.g., GI50) |
| Desired Outcome | Potent and efficacious agonist | Potent and selective inhibitor |
Conclusion and Future Directions
This technical guide outlines two primary, evidence-based hypotheses for the therapeutic potential of this compound: GPR119 agonism for metabolic diseases and kinase inhibition for oncology or inflammatory conditions. The proposed experimental workflows provide a clear and logical path for the validation of these potential targets.
Successful validation of either of these hypotheses would warrant further investigation, including structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo efficacy studies in relevant animal models. The unique 1H-pyrazolo[3,4-c]pyridine scaffold represents a promising starting point for the development of novel therapeutics, and the systematic approach detailed herein will be instrumental in unlocking its full potential.
References
-
Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. PubMed. [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]
-
Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. [Link]
-
New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Publishing. [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. [Link]
-
Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. PMC - NIH. [Link]
-
Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Bentham Science. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH. [Link]
Navigating the Labyrinth: A Technical Guide to the Off-Target Effects of Pyrazolopyridine Compounds
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The pyrazolopyridine scaffold is a cornerstone of modern medicinal chemistry, celebrated as a "privileged structure" in drug discovery.[1][2] Its remarkable versatility stems from its structural resemblance to the adenine ring of ATP, allowing it to effectively bind to the hinge region of numerous protein kinases.[3] This has led to the successful development of targeted therapies for cancer and other diseases, with several compounds such as selpercatinib and olverembatinib receiving approval or advancing to late-stage clinical trials.[1][4] However, the very feature that makes this scaffold so potent—its ability to mimic a ubiquitous cofactor—is also the root of its primary challenge: off-target effects.
Undesired interactions with unintended proteins are a leading cause of toxicity and clinical trial failures.[5] Conversely, characterizing these "off-targets" can unveil new mechanisms of action or open avenues for drug repurposing.[5] This guide provides a comprehensive exploration of the known off-target landscape of pyrazolopyridine compounds. Moving beyond a simple list of interactions, we will delve into the mechanistic basis for these effects, outline robust experimental workflows for their identification and validation, and present case studies that offer field-proven insights into achieving greater selectivity.
Part 1: The Off-Target Landscape: Common Unintended Interactions
The promiscuity of pyrazolopyridine compounds is not random. It is dictated by the structural homology of protein families and the specific chemical features of the drug molecule. Understanding these patterns is the first step toward predicting and mitigating undesired effects.
The Kinome: The Primary Off-Target Arena
Given that most pyrazolopyridine inhibitors are designed as ATP-mimetics, it is unsurprising that the majority of their off-target effects occur within the protein kinase family.[3] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3]
Causality: The ATP-binding pocket, especially the hinge region, is highly conserved across the 518 members of the human kinome.[3] While inhibitors are designed to exploit subtle differences in this pocket to achieve selectivity for the primary target, the overarching structural similarity makes cross-reactivity a persistent challenge. This promiscuity can lead to undesirable side effects, as seen with multi-kinase inhibitors like cabozantinib and vandetanib.[3]
Common Off-Target Kinase Families:
-
Src Family Kinases (SFK): As central nodes in many oncogenic signaling pathways, SFKs are frequent off-targets. The pyrazolo[3,4-d]pyrimidine derivative Si306, designed as a c-Src inhibitor, exemplifies this class.[6] Dasatinib, another SFK inhibitor, is known for its promiscuity, inhibiting ABL and many other kinases.[3]
-
Epidermal Growth Factor Receptor (EGFR): Covalent pyrazolopyridine inhibitors designed to target a specific cysteine residue in their primary target can inadvertently bind to the same conserved cysteine in other kinases, such as EGFR.[3] This is a known liability for certain Bruton's tyrosine kinase (BTK) inhibitors.[3]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Many pyrazolopyridine-based compounds show dual inhibitory activity against EGFR and VEGFR, which can be therapeutically beneficial but also contributes to a broader side-effect profile.[7]
-
Pim/Flt-3 Kinases: The pyrazolo[1,5-a]pyrimidine scaffold has been successfully developed for Pim-1 inhibition. However, these compounds often exhibit potent dual inhibition of Flt-3, a kinase involved in hematopoiesis.[8]
-
Cyclin-Dependent Kinases (CDKs): The structural similarity of the ATP-binding site makes CDKs common off-targets for various pyrazole-containing compounds.[9][10]
The logical relationship between the pyrazolopyridine scaffold and its common kinase off-targets is illustrated below.
Caption: ATP mimicry leads to both on-target and off-target kinase binding.
Non-Kinase and Safety-Critical Off-Targets
While the kinome represents the most frequent area of off-target activity, a comprehensive safety assessment requires looking beyond it. Undesirable interactions with other protein classes are often responsible for specific toxicities.
-
Topoisomerase IIα: Certain pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit Topoisomerase IIα, an enzyme critical for DNA replication.[11] While this can be a desired anticancer mechanism, it is a significant off-target effect if the drug was designed for a different primary target.[11]
-
hERG Potassium Channel: Inhibition of the hERG (human Ether-à-go-go-Related Gene) channel is a major cause of drug-induced cardiac arrhythmia (Long QT syndrome) and a critical safety liability. Early Pim-1 inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold showed significant hERG inhibition, necessitating chemical modifications to mitigate this risk.[8]
Part 2: A Validated Workflow for Off-Target Identification
Identifying off-target effects should be an integral part of the drug discovery pipeline, from early-stage screening to preclinical development.[5] A multi-pronged approach combining computational prediction with robust experimental validation provides the most comprehensive and reliable results.
The following diagram outlines a self-validating workflow for off-target characterization.
Caption: A multi-phase workflow for robust off-target identification.
Step-by-Step Methodologies
Protocol 1: In Silico Off-Target Prediction
-
Objective: To computationally predict potential off-target interactions to prioritize experimental resources.[12]
-
Methodology:
-
2D Chemical Similarity: Utilize algorithms like Similarity Ensemble Approach (SEA) to compare the 2D structure of the pyrazolopyridine compound against databases of ligands with known biological activities.[12] This identifies potential off-targets based on the principle that structurally similar molecules often have similar biological functions.
-
3D Structure-Based Docking: If high-resolution crystal structures are available, perform molecular docking of the compound into the binding sites of suspected off-target proteins identified in Step 1 or from literature precedents.
-
Pharmacophore Modeling: Generate a 3D pharmacophore model from the compound and screen it against a database of protein structures to identify proteins with complementary binding features.
-
Data Integration: Consolidate the lists of potential off-targets from all computational methods to generate a final, prioritized list for experimental validation.[12]
-
Protocol 2: In Vitro Kinome Selectivity Profiling
-
Objective: To experimentally determine the inhibitory activity of a compound against a broad panel of protein kinases.
-
Methodology:
-
Primary Screen: Submit the compound for screening at a single, high concentration (e.g., 1 or 10 µM) against a large kinase panel (e.g., the Eurofins DiscoverX KINOMEscan panel of >450 kinases). The output is typically reported as "% Inhibition".
-
Hit Identification: Identify all kinases that are inhibited above a defined threshold (e.g., >50% or >75% inhibition). These are considered potential off-target "hits".
-
Dose-Response Confirmation: For each identified hit, perform a 10-point dose-response curve to determine the half-maximal inhibitory concentration (IC50) or binding affinity (Kd). This quantifies the potency of the compound against each off-target.
-
Selectivity Analysis: Analyze the resulting data to generate a selectivity profile. This can be visualized using a kinome map or by calculating a selectivity score (e.g., the number of kinases inhibited below a certain potency threshold).
-
Protocol 3: Cellular Target Engagement & Pathway Analysis
-
Objective: To confirm that a biochemical interaction observed in vitro translates to a functional effect inside a living cell.
-
Methodology:
-
Target Engagement Assay: Use a method like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm that the compound physically binds to the putative off-target protein in intact cells.
-
Phospho-Proteomics: Treat relevant cell lines with the compound at various concentrations. Lyse the cells and use mass spectrometry-based proteomics or antibody arrays to quantify changes in the phosphorylation status of downstream substrates.[13] This reveals the functional consequences of off-target kinase inhibition.
-
Phenotypic Assays: Assess cellular phenotypes known to be regulated by the off-target protein (e.g., cell cycle arrest, apoptosis, migration). A functional effect that correlates with the off-target IC50 provides strong evidence of a physiologically relevant interaction.
-
Part 3: Case Studies in Selectivity Optimization
Structure-Activity Relationship (SAR) studies are crucial for rationally designing compounds with improved selectivity. By systematically modifying the chemical structure, researchers can diminish binding to off-targets while maintaining or enhancing potency against the primary target.
Case Study 1: Mitigating hERG Toxicity in Pim-1 Inhibitors
-
Scaffold: Pyrazolo[1,5-a]pyrimidine.[8]
-
Challenge: An initial lead compound was a potent Pim-1 inhibitor but also showed significant inhibition of the hERG potassium channel, a major safety concern.[8]
-
SAR Insight & Solution: Systematic modification revealed that a terminal basic amino group was responsible for the hERG activity. Removing this moiety completely eliminated hERG inhibition at concentrations up to 30 µM. Crucially, further optimization of other parts of the molecule allowed for the retention of nanomolar potency against Pim-1.[8] This case demonstrates that specific toxic liabilities can be engineered out of a scaffold through targeted chemical modification.
Case Study 2: Improving Selectivity of BTK Inhibitors
-
Scaffold: Pyrazolo[3,4-d]pyrimidine.[3]
-
Challenge: The first-generation BTK inhibitor ibrutinib forms a covalent bond with Cys481 in BTK. However, this cysteine is conserved in other kinases, leading to off-target inhibition of EGFR and ITK, which contributes to its side-effect profile.[3]
-
SAR Insight & Solution: Second-generation inhibitors like acalabrutinib were developed by modifying the structure at the C3- and N1-positions.[3] These changes were designed to optimize interactions within the BTK active site and reduce binding to other kinases, resulting in a compound with improved BTK potency and significantly higher selectivity.[3]
Data Summary: On-Target vs. Off-Target Activities
The table below summarizes the on-target and key off-target activities for representative pyrazolopyridine compounds discussed in the literature.
| Compound Class | Scaffold | Primary Target | Key Off-Target(s) | Strategy for Improved Selectivity | Reference(s) |
| BTK Inhibitors | Pyrazolo[3,4-d]pyrimidine | BTK | EGFR, ITK | Modify scaffold to reduce binding to conserved cysteine | [3] |
| Pim-1 Inhibitors | Pyrazolo[1,5-a]pyrimidine | Pim-1 | hERG, Flt-3 | Remove terminal basic moiety to ablate hERG activity | [8] |
| Trk Inhibitors | Pyrazolo[1,5-a]pyrimidine | TrkA | Other Kinases | Addition of a morpholine group to reduce off-target binding | [14] |
| Multi-Kinase Inhibitors | Pyrazolo[3,4-d]pyrimidine | RET, etc. | VEGFR, etc. | Often designed for multi-targeting; selectivity is a trade-off | [3] |
Conclusion
The pyrazolopyridine core will undoubtedly remain a privileged scaffold in drug discovery. Its proven success, however, is intrinsically linked to the challenge of managing its off-target effects. A proactive, systematic approach to off-target profiling is not merely a regulatory hurdle but a fundamental component of designing safer and more effective medicines. By integrating predictive computational methods with robust biochemical and cellular validation, researchers can build a comprehensive understanding of a compound's interaction landscape. The insights gained from these studies, as illustrated in the case studies, empower medicinal chemists to rationally design next-generation pyrazolopyridine-based therapies with precisely tailored selectivity profiles, ultimately leading to better therapeutic outcomes.
References
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Vertex AI Search.
- Technical Support Center: Investigating Off-Target Effects of Small Molecules - Benchchem. (n.d.). BenchChem.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). PubMed Central.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central.
- Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). PubMed Central.
- Off-Target Effects Analysis. (n.d.).
- Off-Target Effects and Where to Find Them. (2023). CRISPR Medicine News.
- Off-Target Effects and Detection Strategies of CRISPR/Cas9 Gene Editing. (n.d.). CD Genomics.
- Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. (2025). bioRxiv.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). RSC Publishing.
- The Pyrazolo[3,4-d]Pyrimidine Derivative Si306 Encapsulated into Anti-GD2-Immunoliposomes as Therapeutic Tre
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024). Semantic Scholar.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PubMed Central.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (n.d.). NIH.
- Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (n.d.). MDPI.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024). PubMed.
- Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Prolifer
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Pyrazolo[3,4-d]Pyrimidine Derivative Si306 Encapsulated into Anti-GD2-Immunoliposomes as Therapeutic Treatment of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies [mdpi.com]
- 8. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 13. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 14. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Silico Modeling of 1H-Pyrazolo[3,4-c]pyridin-5-ylamine dihydrochloride
Abstract
The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a range of therapeutic targets, including various kinases.[1][2][3][4][5] 1H-Pyrazolo[3,4-c]pyridin-5-ylamine, in its dihydrochloride salt form, represents a key starting point for fragment-based drug discovery and lead optimization. This technical guide provides a comprehensive, methodology-driven workflow for the in silico characterization of this molecule. We move beyond a simple recitation of steps to provide the causal logic behind protocol choices, ensuring a self-validating and robust computational analysis. This whitepaper details a complete workflow, encompassing ligand and target preparation, molecular docking to predict binding affinity, molecular dynamics (MD) simulations to assess complex stability, and ADMET profiling to evaluate drug-likeness. Each section is designed to provide researchers, scientists, and drug development professionals with both the theoretical grounding and the practical steps required to computationally vet this and similar small molecules for therapeutic potential.
Introduction: The Rationale for a Computational Approach
In the modern drug discovery paradigm, front-loading the assessment of a molecule's potential through computational, or in silico, methods is no longer optional—it is essential.[6][7] This approach allows for the rapid, cost-effective screening of compounds and provides deep mechanistic insights that guide subsequent experimental work. For a molecule like 1H-Pyrazolo[3,4-c]pyridin-5-ylamine (Molecular Formula: C6H6N4), understanding its potential interactions with biological targets is the first step in unlocking its therapeutic value.[8][9]
This guide uses the pyrazolopyridine scaffold's known propensity to target protein kinases as a foundational hypothesis.[2][4][5] Kinases are a critical class of enzymes often implicated in oncology and inflammatory diseases, making them high-value targets.[1][10] We will, therefore, use a representative kinase as our target protein to illustrate the complete in silico workflow.
Section 1: Foundational Workflow - System Preparation
The fidelity of any in silico model is wholly dependent on the quality of the initial structures. This preparation phase is the most critical aspect of the entire workflow, as errors introduced here will propagate through all subsequent calculations.
Overall Computational Workflow Diagram
Caption: High-level overview of the in silico modeling workflow.
Ligand Preparation Protocol
The goal of ligand preparation is to generate a geometrically correct, low-energy 3D conformation of the molecule, which is essential for accurate docking.
Step-by-Step Protocol:
-
Obtain 2D Structure: Source the canonical SMILES string for 1H-Pyrazolo[3,4-c]pyridin-5-ylamine: NC1=NC=C2NN=CC2=C1.[9]
-
Generate 3D Coordinates: Use a tool like Open Babel or the web-based SwissADME to convert the SMILES string into a 3D structure (SDF or MOL2 format).[6]
-
Add Hydrogens & Assign Charges: The dihydrochloride salt implies protonation states that must be correctly represented. Use a molecular editor (e.g., AutoDockTools, Chimera) to add hydrogens appropriate for a physiological pH (approx. 7.4) and assign partial atomic charges (e.g., Gasteiger charges).[11][12] This step is critical as electrostatic interactions are a major component of binding energy.
-
Energy Minimization: Perform an energy minimization of the 3D structure using a force field like MMFF94 or UFF. This relaxes the structure into a low-energy conformation, removing any steric clashes from the initial 3D generation.
-
Save in PDBQT Format: For use with docking software like AutoDock Vina, the final prepared ligand must be saved in the PDBQT file format, which includes atomic coordinates, partial charges, and information about rotatable bonds.[11][13]
Target Protein Preparation Protocol
Choosing and preparing the target receptor is paramount. Based on the known activities of pyrazolopyridine derivatives, a relevant protein kinase, such as Cyclin-Dependent Kinase 2 (CDK2) or Anaplastic Lymphoma Kinase (ALK), serves as a logical starting point.[1][2][5] For this guide, we will use a hypothetical kinase structure obtained from the Protein Data Bank (PDB).
Step-by-Step Protocol:
-
Select a PDB Structure: Choose a high-resolution (ideally < 2.5 Å) crystal structure from the PDB. It is often advantageous to select a structure that is co-crystallized with a ligand similar to the scaffold of interest, as this indicates the binding site is in a relevant conformation.
-
Clean the PDB File: The raw PDB file contains non-essential information. The cleaning process involves:
-
Removing Water Molecules: Crystallographic waters are often not involved in binding and can interfere with docking. They should be removed unless there is strong evidence for a specific water molecule mediating key interactions.[12]
-
Removing Co-crystallized Ligands & Ions: The original ligand and any non-essential ions must be removed to clear the binding site for docking.[14][15]
-
Selecting a Single Chain: If the biological unit is a monomer but the PDB file contains a dimer or multimer, select a single, complete protein chain for the simulation.[13][15]
-
-
Repair and Optimize Structure: Use tools like PDBFixer or the Dock Prep module in Chimera to:[13][15]
-
Add polar hydrogen atoms.
-
Repair any missing side chains or residues.
-
Assign atomic charges using a force field (e.g., AMBER).
-
-
Save as PDBQT: As with the ligand, the final prepared receptor is saved in the PDBQT format for compatibility with AutoDock Vina.[12]
Section 2: Molecular Docking - Predicting Binding Interactions
Molecular docking predicts the preferred orientation and binding affinity of the ligand within the protein's active site. We utilize AutoDock Vina, a widely used and validated open-source docking program.[16][17][18][19]
Docking Workflow Diagram
Sources
- 1. "DISCOVERY OF PYRAZOLOPYRIDINE DERIVATIVES DUALLY TARGETING INFLAMMATION AND PROLIFERATION IN COLORECTAL CANCER CELL LINES: IN-SILICO DRUG DESIGN APPROACH" by Zahra Kassem, Raghida Bou Merhi et al. [digitalcommons.bau.edu.lb]
- 2. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives | Kompleksnoe Ispolzovanie Mineralnogo Syra = Complex use of mineral resources [kims-imio.com]
- 8. labsolu.ca [labsolu.ca]
- 9. 1H-PYRAZOLO[3,4-C]PYRIDIN-5-AMINE | CAS 1049672-75-4 [matrix-fine-chemicals.com]
- 10. Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 12. youtube.com [youtube.com]
- 13. kaggle.com [kaggle.com]
- 14. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 15. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 16. m.youtube.com [m.youtube.com]
- 17. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 18. bioinformaticsreview.com [bioinformaticsreview.com]
- 19. dasher.wustl.edu [dasher.wustl.edu]
An In-Depth Technical Guide to 1H-Pyrazolo[3,4-c]pyridin-5-ylamine Dihydrochloride: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazolopyridine Scaffold as a Privileged Structure in Medicinal Chemistry
The 1H-pyrazolo[3,4-c]pyridin-5-ylamine dihydrochloride is a heterocyclic compound built upon the pyrazolopyridine scaffold. This core structure is of significant interest in medicinal chemistry due to its structural resemblance to purine, a key component of nucleic acids. This similarity allows pyrazolopyridine derivatives to interact with a wide range of biological targets, including kinases and G-protein coupled receptors (GPCRs), making them "privileged scaffolds" in drug discovery.[1][2] The dihydrochloride salt form of 1H-pyrazolo[3,4-c]pyridin-5-ylamine is primarily utilized to enhance the compound's solubility and stability, facilitating its use in biological assays and as a building block in further chemical synthesis. While this guide focuses on a specific aminopyrazolopyridine, the broader family of pyrazolopyridine isomers has demonstrated a wide array of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][3]
Chemical Properties and Characterization
| Property | Value | Source |
| Chemical Formula | C₆H₈Cl₂N₄ | J&W Pharmlab |
| Molecular Weight | 207.06 g/mol | J&W Pharmlab |
| CAS Number | 1427195-29-6 | J&W Pharmlab |
| Parent Compound | 1H-Pyrazolo[3,4-c]pyridin-5-amine | - |
| Parent Formula | C₆H₆N₄ | [4] |
| Parent Mol. Weight | 134.14 g/mol | [4] |
| Parent CAS | 1049672-75-4 | [4] |
| Appearance | (Predicted) White to off-white solid | - |
| Solubility | (Predicted) Soluble in water and polar organic solvents | - |
Synthesis of the 1H-Pyrazolo[3,4-c]pyridin-5-ylamine Core
The synthesis of the 1H-pyrazolo[3,4-c]pyridin-5-ylamine core can be achieved through a multi-step process, starting from readily available precursors. A key strategy involves the construction of a halogenated pyrazolopyridine scaffold, which can then be functionalized via cross-coupling reactions to introduce the desired amine group at the C-5 position.[1]
Part 1: Synthesis of the 5-Halo-1H-pyrazolo[3,4-c]pyridine Scaffold
This initial phase focuses on constructing the core heterocyclic system. An adaptation of the Huisgen indazole synthesis provides an efficient route.[1]
Experimental Protocol:
-
Acetylation and Cyclization: 2-amino-6-chloronicotinonitrile is reacted with sodium nitrite in a mixture of acetic anhydride and dichloroethane (DCE). This reaction proceeds via diazotization followed by an intramolecular cyclization to form the pyrazole ring. This one-pot procedure yields 1-(5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one.[1]
-
Deacetylation: The resulting acetylated intermediate is then deacetylated using a base, such as sodium methoxide in methanol, to afford the 5-chloro-1H-pyrazolo[3,4-c]pyridine scaffold.[1]
-
N-Protection (Optional but Recommended): To avoid side reactions in the subsequent amination step, the pyrazole nitrogen is typically protected. A common protecting group is the tetrahydropyranyl (THP) group, which can be introduced by reacting the scaffold with 3,4-dihydro-2H-pyran in the presence of an acid catalyst.
Part 2: C-5 Amination via Buchwald-Hartwig Cross-Coupling
With the halogenated and protected scaffold in hand, the C-5 amine can be introduced using a palladium-catalyzed Buchwald-Hartwig amination reaction. This reaction is a powerful tool for forming carbon-nitrogen bonds.[1]
Experimental Protocol:
-
Reaction Setup: In an inert atmosphere (e.g., under nitrogen or argon), the protected 5-chloro-1H-pyrazolo[3,4-c]pyridine, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., rac-BINAP), and a base (e.g., sodium tert-butoxide) are combined in a dry solvent such as tetrahydrofuran (THF).[1]
-
Amine Addition: An amine source is added. For the synthesis of the primary amine, a protected ammonia equivalent or a subsequent deprotection step would be necessary. The reaction mixture is heated until the starting material is consumed, as monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Workup and Deprotection: After the reaction is complete, the mixture is cooled, filtered, and the solvent is removed. The crude product is then purified, typically by column chromatography. The N-protecting group is subsequently removed under appropriate conditions (e.g., acidic conditions for a THP group) to yield 1H-pyrazolo[3,4-c]pyridin-5-ylamine.
Part 3: Formation of the Dihydrochloride Salt
The final step is the formation of the dihydrochloride salt to improve the compound's handling properties.
Experimental Protocol:
-
Dissolution: The purified 1H-pyrazolo[3,4-c]pyridin-5-ylamine free base is dissolved in a suitable solvent, such as methanol or isopropanol.
-
Acidification: A solution of hydrochloric acid (typically 2 equivalents in a solvent like diethyl ether or dioxane) is added dropwise to the stirred solution of the amine at room temperature or below.
-
Precipitation and Isolation: The dihydrochloride salt will precipitate out of the solution. The solid is then collected by filtration, washed with a non-polar solvent (e.g., diethyl ether) to remove any residual acid, and dried under vacuum to yield this compound.
Biological Activity and Therapeutic Potential
While specific biological data for the unsubstituted 1H-pyrazolo[3,4-c]pyridin-5-ylamine is limited in publicly available literature, the core scaffold is a key component in a variety of biologically active molecules. This suggests that the parent amine serves as a crucial building block for the synthesis of more complex and potent derivatives.
GPR119 Agonism: A Target for Type 2 Diabetes
Derivatives of the 1H-pyrazolo[3,4-c]pyridine scaffold have been identified as potent agonists of G-protein coupled receptor 119 (GPR119).[5] GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1). Both of these effects are beneficial for glycemic control, making GPR119 an attractive target for the treatment of type 2 diabetes mellitus.[5][6]
A study on this class of compounds led to the identification of a derivative, compound 24 , which exhibited single-digit nanomolar potency as a GPR119 agonist.[5] This highlights the potential of the 1H-pyrazolo[3,4-c]pyridine core in the design of novel anti-diabetic agents.
Inhibition of the NF-κB Pathway and Pro-Apoptotic Potential
Related aminopyrazolopyridine structures have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway and induce apoptosis in cancer cells.[7][8] The NF-κB pathway is a critical regulator of inflammatory responses and cell survival, and its dysregulation is implicated in various inflammatory diseases and cancers.
In one study, novel aminopyrazolopyridines demonstrated potent NF-κB inhibition with IC₅₀ values in the low micromolar range in TNFα-stimulated K562 cancer cells.[7] These compounds also induced apoptotic cell death in the same cell line.[7][8] This suggests that the aminopyrazolopyridine scaffold could be a valuable starting point for the development of novel anti-inflammatory and anti-cancer therapeutics.
Quantitative Biological Data for Pyrazolopyridine Derivatives
| Compound Class | Target | Assay | IC₅₀ / EC₅₀ | Cell Line | Reference |
| 1H-Pyrazolo[3,4-c]pyridine derivative | GPR119 | Agonist activity | Single-digit nM | - | [5] |
| Aminopyrazolopyridine 3b | NF-κB Inhibition | TNFα-stimulated | 6.9 ± 1.9 µM | K562 | [7] |
| Aminopyrazolopyridine 3b | Apoptosis Induction | Cell Viability | 27.6 ± 4.5 µM | K562 | [7] |
Conclusion and Future Directions
This compound is a valuable chemical entity, serving as a key building block for the synthesis of medicinally relevant compounds. The pyrazolopyridine core has proven to be a versatile scaffold for targeting a range of proteins, with notable successes in developing potent GPR119 agonists and NF-κB inhibitors. The synthetic routes to this core are well-established, allowing for systematic exploration of the chemical space around the scaffold. Future research will likely focus on the further optimization of these derivatives to enhance their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing novel therapeutics for metabolic disorders, inflammatory diseases, and cancer.
References
-
Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. PubMed. [Link]
-
Synthesis and bioactivity of novel amino-pyrazolopyridines. Luxembourg Institute of Health. [Link]
-
Synthesis and bioactivity of novel amino-pyrazolopyridines. PubMed. [Link]
-
Novel tricyclic pyrazolopyrimidines as potent and selective GPR119 agonists. PubMed. [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine derivatives as GPR119 agonists. ResearchGate. [Link]
-
Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. PubMed. [Link]
-
Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. Semantic Scholar. [Link]
-
Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry. [Link]
-
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
-
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]
-
One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc. [Link]
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Semantic Scholar. [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. [Link]
-
(PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. [Link]
-
1H-Pyrazolo[3,4-c]pyridine. PubChem. [Link]
-
1H-Pyrazolo[3,4-d]pyrimidin-4-amine. PubChem. [Link]
-
1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]
Sources
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. labsolu.ca [labsolu.ca]
- 5. Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel tricyclic pyrazolopyrimidines as potent and selective GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchportal.lih.lu [researchportal.lih.lu]
- 8. Synthesis and bioactivity of novel amino-pyrazolopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Solubility Profiling of 1H-Pyrazolo[3,4-c]pyridin-5-ylamine dihydrochloride in DMSO and Water
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Pyrazolo[3,4-c]pyridin-5-ylamine dihydrochloride is a heterocyclic amine of interest in medicinal chemistry and drug discovery. As a member of the pyrazolopyridine family, it shares structural similarities with compounds known for their diverse biological activities.[1] Accurate characterization of its physicochemical properties, particularly solubility in commonly used solvents such as dimethyl sulfoxide (DMSO) and water, is a critical first step in any experimental workflow. This application note provides a comprehensive guide to understanding and determining the solubility of this compound, offering detailed protocols for both qualitative and quantitative assessment.
The dihydrochloride salt form of this amine is designed to enhance aqueous solubility, a common strategy for improving the bioavailability of basic compounds.[2] However, the precise solubility can be influenced by various factors including pH, temperature, and the presence of co-solvents.[3] Therefore, empirical determination is often necessary.
Physicochemical Properties Overview
| Property | Value/Information | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₆H₆N₄·2HCl | Derived |
| Molecular Weight | 207.06 g/mol | Derived |
| Appearance | Expected to be a solid | General Knowledge |
| Storage | Store in a well-ventilated place. Keep container tightly closed. | [4][5] |
Understanding Solubility in Drug Discovery
Solubility is a crucial parameter in drug discovery as it affects absorption, distribution, metabolism, and excretion (ADME) properties.[6] Poor aqueous solubility can be a major hurdle in the development of new therapeutic agents.[6] For in vitro assays, compounds are often first dissolved in an organic solvent like DMSO to create a high-concentration stock solution, which is then diluted into an aqueous buffer.[7] Understanding the solubility in both DMSO and the final aqueous medium is therefore essential to avoid precipitation and ensure accurate experimental results.
Protocol 1: Qualitative Assessment of Solubility
This protocol provides a rapid method to estimate the approximate solubility of this compound in DMSO and water.
Objective: To visually determine if the compound is soluble at a specific concentration.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized or distilled water
-
Vortex mixer
-
Microcentrifuge tubes (1.5 mL)
-
Pipettors and tips
Procedure:
-
Preparation of Test Solutions:
-
Accurately weigh 1 mg of this compound and place it into a clean 1.5 mL microcentrifuge tube.
-
Add 100 µL of DMSO to the tube to achieve a target concentration of 10 mg/mL.
-
In a separate tube with 1 mg of the compound, add 100 µL of deionized water for a 10 mg/mL test.
-
-
Dissolution:
-
Vortex the tubes vigorously for 1-2 minutes.
-
Visually inspect the solutions for any undissolved particles. A clear solution indicates complete dissolution.
-
-
Observation and Interpretation:
-
If the solution is clear, the compound is soluble at that concentration.
-
If the solution is cloudy or contains visible particles, the compound is not fully soluble. You can add more solvent in known increments (e.g., another 100 µL) and repeat the vortexing step to find the approximate solubility.
-
Protocol 2: Quantitative Determination of Solubility (Shake-Flask Method)
The shake-flask method is a gold standard for determining thermodynamic solubility.[8][9] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.
Objective: To accurately measure the solubility of this compound in DMSO and water.
Materials:
-
This compound
-
DMSO, anhydrous
-
Deionized or distilled water
-
Orbital shaker or rotator
-
Thermostatically controlled environment (e.g., incubator)
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound (e.g., 5-10 mg) to a vial containing a known volume of solvent (e.g., 1 mL of DMSO or water). The key is to have undissolved solid present.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C).
-
Shake the samples for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a pipette.
-
Filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.
-
-
Analysis:
-
Prepare a series of standard solutions of known concentrations of the compound in the respective solvent.
-
Analyze the filtered sample and the standard solutions by HPLC.
-
Construct a calibration curve from the standards and determine the concentration of the unknown sample. This concentration represents the thermodynamic solubility.
-
Data Presentation
The results from the quantitative analysis should be recorded in a clear and organized manner.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |
| DMSO | 25 | To be determined | To be determined |
| Water | 25 | To be determined | To be determined |
Experimental Workflow Visualization
The following diagram illustrates the decision-making process for preparing solutions of this compound for in vitro assays.
Caption: Workflow for preparing experimental solutions.
Causality and Trustworthiness in Protocols
-
Why use excess solid in the shake-flask method? The presence of undissolved solid ensures that the solution is truly saturated and in equilibrium, which is the definition of thermodynamic solubility.[8]
-
Why is filtration critical? Filtration removes any microscopic undissolved particles that could artificially inflate the measured concentration, leading to an overestimation of solubility.
-
Why is temperature control important? Solubility is temperature-dependent. Maintaining a constant temperature ensures that the results are reproducible and relevant to the intended experimental conditions.
-
Self-Validating System: The use of a calibration curve with known standards in the HPLC analysis provides an internal validation of the method's accuracy and precision.
Conclusion
References
-
(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Available at: [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Available at: [Link]
-
SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available at: [Link]
-
Drug solubility: why testing early matters in HTS | BMG LABTECH. Available at: [Link]
-
In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions - PubMed. Available at: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - DAU. Available at: [Link]
-
Prescribed drugs containing nitrogen heterocycles: an overview - PMC - PubMed Central. Available at: [Link]
Sources
- 1. dau.url.edu [dau.url.edu]
- 2. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmatutor.org [pharmatutor.org]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. researchgate.net [researchgate.net]
- 9. lup.lub.lu.se [lup.lub.lu.se]
Application Note & Protocol: Dissolving 1H-Pyrazolo[3,4-c]pyridin-5-ylamine Dihydrochloride for Cell Culture
Abstract
This document provides a comprehensive, technically detailed protocol for the solubilization of 1H-Pyrazolo[3,4-c]pyridin-5-ylamine dihydrochloride, a heterocyclic small molecule, for use in in vitro cell-based assays. The protocol is designed to ensure compound stability, maximize bioavailability in aqueous culture media, and promote experimental reproducibility. Key considerations, including solvent selection, stock solution preparation, quality control, and best practices for minimizing solvent-induced cytotoxicity, are discussed in depth.
Introduction: The Imperative of a Validated Solubilization Protocol
The integrity of data generated from cell-based assays is critically dependent on the precise and consistent delivery of the test compound to the cellular environment. Small molecule inhibitors, particularly those with heterocyclic scaffolds like 1H-Pyrazolo[3,4-c]pyridin-5-ylamine, often exhibit poor aqueous solubility. The dihydrochloride salt form of this compound is intended to improve its solubility in aqueous solutions.[1] However, improper handling can still lead to precipitation, formation of micro-aggregates, and inaccurate effective concentrations, thereby compromising experimental outcomes.
This guide provides a robust methodology grounded in established principles of compound management to ensure reliable and reproducible results in drug discovery and cell biology research.
Foundational Principles: Compound Characteristics and Solvent Selection
Physicochemical Profile of this compound
A thorough understanding of the compound's properties is the cornerstone of a successful dissolution protocol.
| Property | Value | Significance for Cell Culture Applications |
| Chemical Formula | C₆H₆N₄ · 2HCl | The dihydrochloride salt significantly increases the likelihood of aqueous solubility compared to the free base. |
| Molecular Weight | 134.14 g/mol (free base)[2] | Crucial for accurate calculation of molar concentrations for stock solutions. |
| Appearance | Typically an off-white to pinkish solid.[1] | Visual inspection is a preliminary check for compound integrity before use. |
| Structure | Pyrazolopyridine core | Aromatic heterocyclic systems can be challenging to dissolve in purely aqueous media. |
Rationale for Solvent Selection
The primary goal is to prepare a high-concentration, stable stock solution that can be diluted into cell culture medium with minimal precipitation and cytotoxicity.
| Solvent | Recommended Starting Stock Concentration | Advantages | Disadvantages & Mitigation Strategies |
| Dimethyl Sulfoxide (DMSO) | 10-50 mM | Universal solvent with high solubilizing power for organic compounds.[3] Well-established for use in cell-based assays.[4] | Can induce cytotoxicity at concentrations >0.5% (v/v).[3][5] Mitigation: Ensure the final concentration of DMSO in the cell culture medium is ≤0.1% to minimize effects on cell viability and function.[4][6] |
| Sterile Water | 1-10 mM | Non-toxic and fully biocompatible. The dihydrochloride salt form is designed for aqueous solubility. | May not achieve high stock concentrations, limiting the final assay concentration. Solubility can be pH-dependent. |
| Ethanol (EtOH) | 1-10 mM | Generally less cytotoxic than DMSO for many cell lines.[7] | Higher volatility can lead to concentration changes over time if not handled properly. |
Primary Recommendation: Utilize anhydrous, cell culture-grade DMSO as the initial solvent of choice. Its superior solvating power for complex organic molecules provides the highest probability of success.[4]
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This section provides a detailed, step-by-step workflow for preparing a 10 mM stock solution, a standard starting concentration for many small molecule inhibitors.
Required Materials and Equipment
-
This compound
-
Anhydrous, sterile-filtered, cell culture-grade DMSO
-
Calibrated analytical balance
-
Sterile, amber or light-protecting microcentrifuge tubes or cryovials
-
Vortex mixer
-
Calibrated precision pipettes and sterile tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Step-by-Step Methodology
-
Pre-Calculation of Mass:
-
Determine the required mass for your desired stock volume. For 1 mL of a 10 mM stock solution of the free base (MW: 134.14 g/mol ):
-
Mass (mg) = 10 mmol/L * 0.001 L * 134.14 g/mol = 1.34 mg
-
Note: Always confirm the molecular weight from the certificate of analysis for the specific lot number, as it may be provided for the salt form.
-
-
Aseptic Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the calculated mass of the compound into a sterile, tared amber microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the tube.
-
Facilitated Dissolution:
-
Tightly cap the tube and vortex vigorously for 2-3 minutes.
-
Visually inspect the solution against a light source to ensure no particulates are visible.
-
If complete dissolution is not achieved, sonication in a water bath for 5-10 minutes or gentle warming (to no more than 37°C) can be employed.[8] Allow the solution to cool to room temperature before storage.
-
-
Aliquoting and Long-Term Storage:
Workflow Diagram: Stock Solution Preparation
Caption: Protocol for dissolving this compound.
Trustworthiness and Validation: Quality Control Protocols
A prepared stock solution must be validated to ensure its utility in sensitive biological assays.
Solubility Confirmation in Culture Media
It is common for compounds dissolved in DMSO to precipitate when diluted into an aqueous medium.[4][11]
-
Test Dilution: Prepare a "mock" working solution by diluting the DMSO stock to the highest intended final assay concentration in your specific cell culture medium.
-
Incubation: Incubate this solution under standard cell culture conditions (e.g., 37°C, 5% CO₂) for a period equivalent to your longest experimental time point.
-
Microscopic Examination: Place a drop of the solution on a microscope slide and inspect for any signs of precipitation or crystal formation. The absence of precipitates indicates that the compound remains soluble under assay conditions.
Vehicle Control and Cytotoxicity
The solvent itself can influence cellular behavior.[12]
-
Mandatory Vehicle Control: Every experiment must include a "vehicle control" group. These cells are treated with the same final concentration of DMSO (e.g., 0.1%) as the experimental groups, but without the dissolved compound.[4]
-
Determining Solvent Tolerance: If using a new cell line or high solvent concentrations, it is advisable to perform a dose-response experiment with the solvent alone to determine its cytotoxic threshold.[5] Generally, keeping the final DMSO concentration below 0.5% is recommended to avoid significant toxicity.[10]
Logical Flow for Experimental Use
Caption: From frozen stock to final experimental setup.
References
- Cytotoxicity of Eight Organic Solvents Towards Balb/3T3 and 293T Cells.
- Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. MDPI.
- Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.
- FAQs on Inhibitor Preparation. Sigma-Aldrich.
- Preparing Stock Solutions. PhytoTech Labs.
- Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. ResearchGate.
- Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy.
- Top Ten Tips for Making Stock Solutions. Bitesize Bio.
- Inhibitor Handling Instructions. Selleck Chemicals.
- Compound Handling Instructions. MCE (MedChemExpress).
- How to dissolve small inhibitor molecules for binding assay? ResearchGate.
- Stock Solutions 101: Everything You Need to Know. G-Biosciences.
- PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
- 1H-Pyrazolo[3,4-c]pyridine | C6H5N3 | CID 6451441. PubChem.
- Frequently Asked Questions. Selleckchem.com.
- How to enhance drug solubility for in vitro assays? ResearchGate.
- Pyrazolo[1,5-a]pyridin-3-ylamine dihydrochloride. Chem-Impex.
- 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. PubChem.
- 1H-pyrazolo[3,4-c]pyridin-5-amine. LabSolu.
- 1H-PYRAZOLO[3,4-C]PYRIDIN-5-AMINE | CAS 1049672-75-4. Matrix Fine Chemicals.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1H-PYRAZOLO[3,4-C]PYRIDIN-5-AMINE | CAS 1049672-75-4 [matrix-fine-chemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. file.selleckchem.com [file.selleckchem.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. researchgate.net [researchgate.net]
- 12. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1H-Pyrazolo[3,4-c]pyridin-5-ylamine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Criticality of Storage for 1H-Pyrazolo[3,4-c]pyridin-5-ylamine dihydrochloride
1H-Pyrazolo[3,4-c]pyridin-5-ylamine is a heterocyclic amine, a class of compounds of significant interest in medicinal chemistry and drug discovery due to its structural similarity to purine bases.[1][2] The dihydrochloride salt form is often utilized to enhance aqueous solubility and improve stability compared to the free base.[3] As a dihydrochloride, this compound possesses two protonated amine functionalities, which, while conferring stability against oxidation, also significantly increases its propensity for hygroscopicity—the tendency to absorb moisture from the atmosphere.[4][5]
Improper storage of this compound can lead to moisture absorption, which may result in chemical degradation, altered physical properties, and compromised experimental outcomes. This guide provides a comprehensive overview of the recommended storage conditions, handling protocols, and the scientific rationale behind these best practices to ensure the long-term integrity and reliable performance of this compound in a research setting.
Core Storage Recommendations
The primary objective for storing this compound is to rigorously protect it from moisture, light, and elevated temperatures. The recommendations are summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential degradation reactions. Some related compounds are shipped under cold-chain conditions, suggesting potential thermal sensitivity.[6] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture and oxygen, further preventing degradation. |
| Light | Amber Glass Vial or Opaque Container | Protects the compound from potential photodegradation, a common issue for heterocyclic aromatic compounds. |
| Container | Tightly Sealed, Screw-Cap Vial | Prevents the ingress of moisture and atmospheric gases. |
| Dessication | Store within a Desiccator | Provides an additional layer of protection against moisture, crucial for a hygroscopic dihydrochloride salt. |
Detailed Protocols for Handling and Storage
Adherence to meticulous handling procedures is paramount to preserving the quality of this compound.
Protocol 1: Initial Receipt and Aliquoting
-
Preparation : Before opening the main container, allow it to equilibrate to room temperature inside a desiccator for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Environment : Perform all manipulations within a controlled environment, such as a glove box or under a gentle stream of inert gas (argon or nitrogen).
-
Aliquoting : Promptly weigh and aliquot the desired amount of the compound into smaller, appropriately sized amber glass vials. This minimizes the exposure of the bulk material to the atmosphere during repeated use.
-
Sealing : Tightly seal the aliquot vials with screw caps. For long-term storage, consider wrapping the cap threads with Parafilm® as an extra precaution against moisture ingress.
-
Storage : Immediately place the newly created aliquots and the main stock container back into a desiccator stored in a refrigerator (2-8°C).
Protocol 2: Preparation of Stock Solutions
-
Solvent Selection : Use anhydrous solvents to prepare stock solutions. The choice of solvent will depend on the specific experimental requirements.
-
Solution Preparation :
-
Equilibrate the aliquot vial to room temperature in a desiccator.
-
Under an inert atmosphere, add the anhydrous solvent to the vial using a syringe or cannula.
-
Gently agitate or sonicate to ensure complete dissolution.
-
-
Solution Storage :
-
Store stock solutions in tightly sealed vials with septa to allow for withdrawal by syringe.
-
For aqueous solutions, use freshly prepared, deionized, and sterile water. Be aware that aqueous solutions may have limited stability and should ideally be prepared fresh.
-
Store solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
-
Scientific Integrity and Rationale
The recommended protocols are grounded in the fundamental chemical properties of heterocyclic amine salts.
The Impact of Hygroscopicity
As a dihydrochloride salt, the compound is highly polar and will readily attract water molecules from the air. This absorbed water can:
-
Act as a solvent, potentially promoting hydrolysis or other degradation pathways.
-
Lead to the formation of hydrates, changing the compound's molecular weight and physical state.
-
Cause clumping and make accurate weighing difficult.
The workflow below illustrates the critical points for preventing moisture contamination.
Caption: Workflow to minimize moisture exposure during handling.
Chemical Stability Considerations
While forming a salt enhances the stability of the amine groups against oxidation by protonating the lone pair of electrons, the pyrazolopyridine core itself can be susceptible to other forms of degradation.[4]
-
Oxidative Degradation : Although reduced, the risk is not entirely eliminated, especially in the presence of impurities or under harsh conditions. Storage under an inert atmosphere minimizes this risk.
-
Photodegradation : Aromatic heterocyclic systems can absorb UV or visible light, leading to photochemical reactions and degradation.[7] The use of amber or opaque containers is a simple and effective preventative measure.
-
Thermal Degradation : Elevated temperatures can accelerate the rate of any potential decomposition reactions. Refrigeration is a standard practice to extend the shelf-life of complex organic molecules.
The logical relationship between the compound's properties and the required storage conditions is depicted below.
Caption: Rationale for storage conditions based on chemical properties.
Conclusion
The integrity of this compound is best maintained by strict adherence to storage conditions that protect it from moisture, light, and heat. By implementing the protocols outlined in this guide, researchers can ensure the reliability and reproducibility of their experimental results, ultimately contributing to the success of their research and development endeavors.
References
-
Reddit User Discussion. (2015). Why are organic amines often more stable as the HCl salt than in the free base form? Reddit. [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow Theses. [Link]
-
Chemistry LibreTexts. (2022). Chemical Properties of Amines. Bases and Salt Formation. [Link]
-
Mura, P., et al. (2012). Diclofenac Salts, Part 7: Are the Pharmaceutical Salts With Aliphatic Amines Stable? Journal of Pharmaceutical Sciences. [Link]
-
Iriepa, I., et al. (2022). 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]
-
Iriepa, I., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC - NIH. [Link]
-
PubChem. (n.d.). 1H-Pyrazolo[3,4-c]pyridine. [Link]
-
Szlachcic, P., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]
-
Abdel-Mohsen, S. A., & El-Emary, T. I. (2018). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. [Link]
-
Pharmaguideline. (2015). Protection of Light Sensitive Products. [Link]
-
Wikipedia. (n.d.). Tizanidine. [Link]
Sources
- 1. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. theses.gla.ac.uk [theses.gla.ac.uk]
- 6. 2825006-30-0|1H-Pyrazolo[4,3-b]pyridin-5-amine dihydrochloride|BLD Pharm [bldpharm.com]
- 7. chem.libretexts.org [chem.libretexts.org]
In Vitro Assay Development for Kinase Inhibitors: A Protocol Guided by the 1H-Pyrazolo[3,4-c]pyridine Scaffold
An Application Guide for Researchers
Abstract: The 1H-pyrazolo[3,4-c]pyridine core is a privileged scaffold in modern medicinal chemistry, frequently identified in potent and selective kinase inhibitors.[1][2][3] This guide provides a comprehensive framework for developing robust in vitro assays to characterize compounds containing this scaffold, such as 1H-Pyrazolo[3,4-c]pyridin-5-ylamine dihydrochloride. While the specific targets for every analogue may not be known, the structural motif strongly suggests a mechanism of action involving competition with adenosine triphosphate (ATP) at the kinase active site.[2] This document outlines the principles of kinase inhibition assays, provides a comparative analysis of leading detection technologies, and presents a detailed, step-by-step protocol for determining inhibitor potency (IC50) using a luminescence-based assay format. The protocols are designed to be self-validating, incorporating essential optimization and quality control steps to ensure data integrity and reproducibility.[4][5]
The Scientific Rationale: Targeting the Kinome
Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific amino acid residues on a substrate protein.[6][7] This phosphorylation event is a fundamental mechanism of cellular signal transduction, regulating nearly all aspects of cell biology.[6] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making kinases a major class of drug targets.[1][8][9]
The pyrazolopyridine scaffold and its isosteres are heterocyclic structures that mimic the purine ring of ATP.[2] This structural similarity allows them to bind to the ATP-binding pocket of many kinases, preventing the natural substrate (ATP) from binding and thereby inhibiting the phosphorylation reaction.[10][11] The primary goal of an in vitro assay for a compound like this compound is to quantify this inhibitory activity against a specific kinase.
Caption: Mechanism of ATP-competitive kinase inhibition.
Assay Technology Selection: Finding the Right Tool
Several robust technologies exist for measuring kinase activity in vitro.[12] The choice of platform depends on factors such as the specific kinase, desired throughput, and laboratory instrumentation. The three leading methodologies are Radiometric, Luminescence, and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
| Assay Technology | Principle | Advantages | Disadvantages | Primary Use Case |
| Radiometric Filter Binding | Measures the direct transfer of radiolabeled phosphate ([³²P] or [³³P]) from ATP to a substrate, which is then captured on a filter.[13][14] | Considered the "gold standard" for accuracy and direct measurement.[13][15] Not prone to compound interference (color or fluorescence). Universal for all kinases.[13] | Requires handling and disposal of radioactive materials. Lower throughput. | Orthogonal validation, detailed mechanistic studies, screening compounds with interfering properties. |
| Luminescence-Based | Measures either the depletion of ATP (Kinase-Glo®) or the generation of ADP (ADP-Glo™) using a luciferase-based reaction that produces light.[6][7][16] | Homogeneous "mix-and-read" format.[16] High throughput, high sensitivity, and excellent Z'-factor values.[16][17] | Indirect measurement; susceptible to compounds that inhibit luciferase.[7][18] | High-throughput screening (HTS), IC50 determination, routine profiling. |
| TR-FRET (e.g., HTRF®) | A substrate (e.g., biotinylated peptide) is phosphorylated. Detection reagents, including a lanthanide donor (e.g., Europium cryptate) and a fluorescent acceptor, bind to the substrate and the phosphorylated residue, respectively, bringing them into proximity and generating a FRET signal.[8][19] | Homogeneous, ratiometric measurement reduces well-to-well variability.[8] Low background and high signal-to-noise ratio.[20] | Requires specific antibodies and labeled substrates. Can be susceptible to light scattering/quenching compounds. | HTS, selectivity profiling, cell-based lysate assays. |
For the purpose of this guide, we will detail a protocol using the ADP-Glo™ Luminescence-Based Assay . This technology is widely adopted for its high sensitivity, amenability to automation, and the direct correlation between signal intensity and kinase activity, which simplifies data interpretation.[6]
The Assay Development Workflow
A robust and reproducible assay is built through systematic optimization and validation.[21][22] Rushing to screen compounds without establishing optimal assay conditions is a common pitfall that leads to unreliable data.[23]
Caption: The systematic workflow for kinase assay development.
Detailed Protocol: ADP-Glo™ Kinase Assay
This protocol is a template and must be optimized for the specific kinase of interest.
Reagent Preparation & Handling
-
Kinase Buffer: Prepare a suitable kinase reaction buffer. A generic buffer could be 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT. The optimal buffer composition, especially divalent cation requirements, can be kinase-specific.[11]
-
This compound:
-
The dihydrochloride salt form generally enhances aqueous solubility.[24]
-
Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.
-
Causality: DMSO is a standard solvent for small molecule libraries. Preparing a high-concentration stock minimizes the final DMSO concentration in the assay, which should ideally be kept ≤1% to avoid affecting enzyme activity.[23]
-
-
Kinase, Substrate, and ATP: Reconstitute and aliquot the kinase, peptide/protein substrate, and ATP according to the manufacturer's instructions. Store at -80°C to maintain stability.
-
ADP-Glo™ Reagents: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent as per the manufacturer's protocol (e.g., Promega).
Step 1: Kinase Titration
Objective: To find the minimal enzyme concentration that gives a robust signal well above background.
-
Prepare serial dilutions of the kinase in kinase buffer.
-
In a 384-well white assay plate, add 2.5 µL of each kinase dilution.
-
Prepare a reaction mix containing the substrate and a fixed, saturating concentration of ATP (e.g., 100 µM).
-
Initiate the reaction by adding 2.5 µL of the ATP/substrate mix to each well.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the ADP generated by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent. Incubate for 30-60 minutes.
-
Read luminescence on a plate reader.
-
Analysis: Plot luminescence (RLU) vs. kinase concentration. Select the concentration that yields approximately 50-80% of the maximum signal for subsequent experiments. This ensures the assay operates in the linear range of the enzyme.[11]
Step 2: ATP Kₘ Determination
Objective: To determine the Michaelis constant (Kₘ) for ATP, which is crucial for interpreting inhibitor data.[23]
-
Use the optimized kinase concentration determined in Step 1.
-
Prepare serial dilutions of ATP in kinase buffer.
-
Set up kinase reactions as before, but this time varying the ATP concentration while keeping the kinase and substrate concentrations fixed.
-
Incubate, stop the reaction, and detect luminescence as described above.
-
Analysis: Plot luminescence (proportional to reaction velocity) vs. ATP concentration. Fit the data to the Michaelis-Menten equation to determine the Kₘ value.
-
Causality: For screening ATP-competitive inhibitors, running the assay at an ATP concentration equal to the Kₘ is a standard practice.[11][23] This provides a balanced condition to detect inhibitors of varying potencies. Screening at very low ATP will overestimate potency, while screening at saturating ATP may miss all but the most potent inhibitors.[11]
Step 3: Assay Validation (Z'-Factor)
Objective: To confirm the assay is robust and suitable for screening.[25] The Z'-factor is a statistical parameter that quantifies the separation between the high-signal (uninhibited) and low-signal (inhibited) controls.[26][27]
Caption: The Z'-factor assesses the separation band between controls.
-
Prepare two sets of control wells (at least 16-24 replicates each):
-
Maximum Signal (Negative Control): Full reaction with kinase, substrate, and ATP (at Kₘ concentration). Use DMSO vehicle as the "inhibitor".
-
Minimum Signal (Positive Control): Reaction with a known, potent inhibitor of the kinase at a saturating concentration, OR a "no enzyme" control.
-
-
Run the assay and measure luminescence.
-
Calculate the mean (µ) and standard deviation (σ) for both control sets.
-
Calculate the Z'-factor using the formula: Z' = 1 - (3σ_max + 3σ_min) / |µ_max - µ_min| [25]
| Z'-Factor Value | Assay Quality Assessment | Interpretation & Action |
| > 0.5 | Excellent | An ideal assay for HTS.[26][28] The separation band between controls is large and the data variation is small.[28] |
| 0 to 0.5 | Marginal / Acceptable | The assay may be used for screening, but hits should be confirmed carefully.[26][29] Consider further optimization to reduce variability. |
| < 0 | Unacceptable | The signal window is too small or the data is too variable. The assay is not suitable for screening.[26][29] Re-optimize assay parameters. |
Step 4: IC₅₀ Determination
Objective: To determine the concentration of this compound required to inhibit 50% of the kinase activity.
-
Prepare a serial dilution curve of the inhibitor in DMSO. A common starting point is a 10-point, 3-fold dilution series starting from 100 µM.
-
In a 384-well plate, add a small volume (e.g., 50 nL) of each inhibitor concentration from the dilution series using an acoustic dispenser or multichannel pipette. Include max signal (DMSO only) and min signal (saturating inhibitor) controls.
-
Add 2.5 µL of the kinase (at its optimized concentration) to the wells.
-
Incubate for 15-30 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction starts.
-
Initiate the reaction by adding 2.5 µL of the ATP/substrate mix (with ATP at its Kₘ concentration).
-
Incubate for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction and detect the signal using the ADP-Glo™ reagents as previously described.
-
Data Analysis:
-
Normalize the data: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_min) / (Signal_max - Signal_min)).
-
Plot % Inhibition vs. log[Inhibitor Concentration].
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value.
-
Conclusion
This application guide provides a scientifically grounded and systematic approach to developing a robust in vitro assay for characterizing potential kinase inhibitors based on the 1H-pyrazolo[3,4-c]pyridine scaffold. By following a logical workflow of reagent optimization, establishing assay linearity, and validating performance with the Z'-factor, researchers can generate high-quality, reproducible IC₅₀ data. This framework ensures that experimental choices are driven by causality, leading to trustworthy results that can confidently guide drug discovery and development efforts.
References
- Reaction Biology. (n.d.). Radiometric Filter Binding Assay.
- Reaction Biology. (n.d.). Radiometric Filter Binding Assay.
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]
-
GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
- Sygnature Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery.
-
Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]
-
Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Retrieved from [Link]
- PunnettSquare Tools. (2025). Z-Factor Calculator - Free Online Tool | Assay Quality Control.
-
Wang, Z., et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC - NIH. Retrieved from [Link]
- Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
-
Vasta, J. D., et al. (2018). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH. Retrieved from [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
-
Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Retrieved from [Link]
- Kosheeka. (2021). Essentials of In Vitro Assay Development.
- Reaction Biology. (n.d.). Kinase Screening Assay Services.
- Veranex. (2024). Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs).
- Merck Millipore. (n.d.). HTRF® Enzyme Assays | Life Science Research.
-
BMG LABTECH. (2025). The Z prime value (Z´). Retrieved from [Link]
-
Liu, H., et al. (2018). Quality by Design for Preclinical In Vitro Assay Development. PMC - NIH. Retrieved from [Link]
-
Jia, Y. (2016). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Springer Protocols. Retrieved from [Link]
- ResearchGate. (2008). (PDF) Development of a HTRF® Kinase Assay for Determination of Syk Activity.
- International Centre for Kinase Profiling. (n.d.). Services | ATP Competition Assay.
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. PubMed. Retrieved from [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. Retrieved from [Link]
-
Urick, A. K., & Johnson, G. L. (2011). A high-throughput radiometric kinase assay. PMC - NIH. Retrieved from [Link]
-
Wikipedia. (n.d.). Filter binding assay. Retrieved from [Link]
- Böhmer, F. D. (Ed.). (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH.
- Robers, M., et al. (n.d.). Characterization of Both Allosteric and ATP-Competitive Kinase Inhibitors with TR-FRET Binding Assays. Thermo Fisher Scientific.
- Chem-Impex. (n.d.). Pyrazolo[1,5-a]pyridin-3-ylamine dihydrochloride.
-
Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Barvian, M., et al. (2000). 1H-Pyrazolo[3,4-b]pyridine Inhibitors of Cyclin-Dependent Kinases. PubMed. Retrieved from [Link]
- Chem-Impex. (n.d.). 1H-pyrazolo[3,4-c]pyridin-5-amine.
-
Szlachcic, P., & Danel, A. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Retrieved from [Link]
-
Zhang, X., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. Retrieved from [Link]
-
Quiroga, J., et al. (2018). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH. Retrieved from [Link]
- BLDpharm. (n.d.). 1049672-75-4|1H-Pyrazolo[3,4-c]pyridin-5-amine.
Sources
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. kosheeka.com [kosheeka.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 10. Services | ATP Competition Assay | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. promega.com [promega.com]
- 17. Kinase-Glo® Luminescent Kinase Assays [promega.in]
- 18. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. resources.revvity.com [resources.revvity.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. lifesciences.danaher.com [lifesciences.danaher.com]
- 22. Quality by Design for Preclinical In Vitro Assay Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 24. chemimpex.com [chemimpex.com]
- 25. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 27. punnettsquare.org [punnettsquare.org]
- 28. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 29. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols: Biochemical Profiling of 1H-Pyrazolo[3,4-c]pyridin-5-ylamine dihydrochloride as a Kinase Inhibitor
Abstract
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] This has established them as one of the most critical "druggable" target classes in modern medicine.[3] The 1H-pyrazolopyridine scaffold is a well-recognized pharmacophore in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors by effectively interacting with the ATP-binding site of various kinases.[4][5] Compounds based on related scaffolds like 1H-pyrazolo[3,4-b]pyridine and 1H-pyrazolo[3,4-d]pyrimidine have demonstrated potent inhibition of key oncogenic kinases such as CDK, ALK, and BTK.[5][6][7] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the in vitro biochemical characterization of novel compounds from this class, using 1H-Pyrazolo[3,4-c]pyridin-5-ylamine dihydrochloride as a representative example. We present detailed, self-validating protocols for determining inhibitory potency (IC₅₀) using industry-standard luminescence-based assays, discuss alternative methodologies, and outline the critical steps for data analysis and kinase selectivity profiling.
Section 1: The Scientific Principle of Kinase Inhibition Assays
The core function of a protein kinase is to catalyze the transfer of the γ-phosphate group from adenosine triphosphate (ATP) to a specific substrate, which can be a protein, lipid, or other molecule.[1][8] This phosphorylation event acts as a molecular switch, altering the substrate's activity, localization, or stability. A kinase inhibitor functions by interfering with this process, most commonly by competing with ATP for binding in the kinase's active site.
Biochemical kinase assays are designed to quantify the rate of this phosphorylation reaction. The inhibitory potential of a compound is determined by measuring the reduction in this rate as a function of the compound's concentration. The most common methods achieve this by detecting one of the reaction components:
-
ATP Depletion: Measuring the amount of ATP remaining after the reaction.
-
ADP Production: Measuring the amount of ADP generated by the reaction.
-
Substrate Phosphorylation: Directly or indirectly measuring the amount of phosphorylated product formed.
Modern high-throughput screening (HTS) predominantly relies on non-radioactive methods, such as luminescence and fluorescence-based assays, due to their scalability, safety, and robust performance.[9]
Section 2: Pre-Assay Considerations & Optimization
The generation of reliable and reproducible data hinges on meticulous assay optimization. This phase establishes the ideal experimental conditions and ensures the assay is a self-validating system.
Causality Behind Optimization: An unoptimized assay can lead to misleading IC₅₀ values. For instance, using an excessively high enzyme concentration can deplete the substrate too quickly, violating the assumptions of steady-state kinetics. Similarly, using an arbitrary ATP concentration prevents meaningful comparison of ATP-competitive inhibitors, as their apparent potency is highly dependent on the concentration of the substrate they compete with.[3][10]
Key Optimization Steps:
-
Enzyme Titration: To find the enzyme concentration that results in ~10-20% consumption of the initial ATP concentration within the desired reaction time (e.g., 60 minutes). This ensures the reaction rate remains linear and sensitive to inhibition.
-
Substrate Titration & Kₘ(ATP) Determination: The Michaelis constant (Kₘ) for ATP represents the concentration at which the kinase operates at half its maximum velocity. For ATP-competitive inhibitors, determining IC₅₀ values at the Kₘ for ATP is the gold standard, as it allows for more direct comparison of inhibitor potencies across different studies and kinases.[10]
Section 3: Protocol for IC₅₀ Determination using Luminescence (ATP Depletion Method)
This protocol is based on the widely used Promega Kinase-Glo® platform, which quantifies kinase activity by measuring the amount of ATP remaining in solution after the kinase reaction.[11][12] The luciferase enzyme uses the remaining ATP to produce a "glow-type" luminescent signal.[8] Therefore, the signal is inversely proportional to kinase activity: high kinase activity leads to low ATP and a dim signal, whereas effective inhibition results in high ATP and a bright signal.[13][14]
Materials & Reagents
| Reagent | Example Supplier | Purpose |
| This compound | N/A | Test Inhibitor |
| Recombinant Human Kinase | Varies | Enzyme |
| Kinase-Specific Substrate (Peptide or Protein) | Varies | Substrate for phosphorylation |
| Kinase-Glo® Luminescent Kinase Assay | Promega | ATP detection reagent |
| ATP, 10mM Solution | Varies | Co-substrate |
| Kinase Buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA) | Varies | Provides optimal reaction environment |
| DMSO, Anhydrous | Varies | Inhibitor solvent |
| Solid White, Low-Volume 384-well Assay Plates | Corning, Greiner | Low background plates for luminescence |
Step-by-Step Protocol
-
Inhibitor Stock Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Perform a 10-point, 3-fold serial dilution of the inhibitor stock in DMSO. This will create a concentration range to generate a full dose-response curve.
-
Assay Plate Preparation:
-
Using a liquid handler or multichannel pipette, transfer a small volume (e.g., 100 nL) of each inhibitor dilution to a 384-well assay plate.
-
Controls are critical for a self-validating assay:
-
Positive Control (0% Inhibition): Add DMSO only. This represents maximum kinase activity.[15]
-
Negative Control (100% Inhibition): Add DMSO. This will be used for the "no enzyme" control reaction.
-
-
-
Kinase Reaction Preparation:
-
Prepare a 2X Kinase/Substrate Master Mix in kinase buffer containing the optimized concentrations of kinase and substrate.
-
Prepare a 2X ATP Master Mix in kinase buffer containing ATP at 2X the final desired concentration (e.g., 2X Kₘ).
-
-
Initiate Kinase Reaction:
-
Add 5 µL of the 2X Kinase/Substrate Master Mix to all wells except the negative control wells. Add 5 µL of buffer with substrate only to the negative control wells.
-
Add 5 µL of the 2X ATP Master Mix to all wells to start the reaction. The final volume is 10 µL.
-
-
Reaction Incubation: Cover the plate and incubate at room temperature for 60 minutes.
-
ATP Detection:
-
Prepare the Kinase-Glo® Reagent according to the manufacturer's protocol.[11]
-
Add 10 µL of the reagent to all wells. This stops the kinase reaction and begins the luminescence reaction.
-
-
Signal Stabilization & Reading:
-
Mix the plate on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[12]
-
Read the plate on a luminometer with an integration time of 0.5-1 second per well.
-
Section 4: Alternative Protocol: Fluorescence Polarization (FP) Assay
Fluorescence Polarization (FP) is another powerful, homogeneous assay format suitable for HTS.[9][] It is particularly useful for kinases that use peptide substrates.
Principle of FP: The assay measures the change in the rotational speed of a fluorescently labeled molecule (a tracer).[17][18]
-
A kinase phosphorylates a peptide substrate.
-
A fluorescently labeled version of this peptide (the tracer) and a large antibody specific to the phosphorylated peptide are added.
-
The phosphorylated peptide produced by the kinase competes with the fluorescent tracer for binding to the antibody.
-
When the small tracer is unbound, it tumbles rapidly in solution, and the light it emits is depolarized (Low FP signal).
-
When the tracer is bound to the large antibody, its tumbling slows dramatically, and the emitted light remains polarized (High FP signal). Therefore, high kinase activity leads to more phosphorylated peptide, less tracer-antibody binding, and a low FP signal . Inhibition results in a high FP signal .
The protocol workflow is similar to the luminescence assay, involving inhibitor titration and initiation of a kinase reaction. The key difference is the detection step, where an FP tracer/antibody mix is added instead of a luciferase-based reagent, and the plate is read on a reader equipped with polarizing filters.[19]
Section 5: Data Analysis, Interpretation, and Validation
1. Data Normalization: First, normalize the raw data (Relative Light Units, RLU) from the luminometer into percent inhibition using the plate controls.
-
0% Inhibition Signal: Average RLU of the positive control wells (DMSO only).
-
100% Inhibition Signal: Average RLU of the negative control wells (no enzyme).
The formula for calculating % Inhibition for each well is: % Inhibition = 100 * (RLU_sample - RLU_pos_control) / (RLU_neg_control - RLU_pos_control)
2. IC₅₀ Curve Fitting: Plot the calculated % Inhibition against the logarithm of the inhibitor concentration. Fit the resulting data points using a four-parameter variable slope (sigmoidal) dose-response model in a suitable software package (e.g., GraphPad Prism, Dotmatics).[20] This analysis will yield the IC₅₀ value, which is the concentration of the inhibitor that produces a 50% response.
3. Data Presentation: Summarize the IC₅₀ values in a clear, tabular format. This is especially important when comparing the compound's potency against multiple kinases.
Representative Data Table (Illustrative)
| Kinase Target | 1H-Pyrazolo[3,4-c]pyridin-5-ylamine IC₅₀ (nM) | Reference Inhibitor | Reference IC₅₀ (nM) |
| Kinase A | 55 | Staurosporine | 15 |
| Kinase B | 1,240 | Staurosporine | 25 |
| Kinase C | >10,000 | Staurosporine | 8 |
4. Troubleshooting Common Issues
| Issue | Potential Cause(s) | Solution(s) |
| High Well-to-Well Variability | Pipetting errors; Inconsistent mixing; Edge effects on the plate. | Use calibrated pipettes; Ensure thorough mixing after reagent addition; Avoid using the outermost wells of the plate. |
| Low Z'-factor (<0.5) | Assay window is too small; Suboptimal enzyme or ATP concentration. | Re-optimize the enzyme titration to increase the signal difference between positive and negative controls.[8] |
| Incomplete IC₅₀ Curve | Inhibitor concentration range is incorrect; Poor inhibitor solubility. | Test a wider concentration range; Check inhibitor solubility in assay buffer and reduce final DMSO concentration.[9] |
| Compound Interference | Compound is autofluorescent (FP) or inhibits luciferase (Luminescence). | Run a counter-screen of the compound against the detection system in the absence of the kinase.[14][21] |
Section 6: Kinase Selectivity Profiling
Demonstrating potent inhibition of a target kinase is only the first step. A critical aspect of drug development is understanding a compound's selectivity.[2] An inhibitor that potently blocks many kinases is likely to cause significant off-target effects and toxicity.[15]
The Causality of Selectivity Screening: The human kinome contains over 500 members, many with highly conserved ATP-binding sites.[2] Therefore, a compound designed for one kinase may inadvertently inhibit others. Selectivity profiling is essential to build a complete picture of the compound's biological activity and guide further chemical optimization toward a safer, more effective therapeutic.
This is typically achieved by screening the compound against a large, diverse panel of recombinant kinases (e.g., the scanMAX panel from Reaction Biology or the KINOMEscan™ platform from DiscoveRx). The compound is often tested at one or two fixed concentrations (e.g., 100 nM and 1 µM) to identify initial "hits," which are then followed up with full IC₅₀ determinations to quantify the off-target potency.[22]
Conclusion
This application note provides a robust framework for the initial biochemical characterization of this compound or any novel kinase inhibitor. By following these detailed protocols for assay optimization, IC₅₀ determination, and data analysis, researchers can generate high-quality, reproducible data. This information is fundamental for establishing structure-activity relationships, guiding medicinal chemistry efforts, and making critical decisions in the drug discovery pipeline. The principles and methodologies described herein represent an industry-standard approach to validating new chemical entities as potent and selective modulators of kinase activity.
References
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. [Link]
-
Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog. [Link]
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]
-
Aushia, A., et al. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. AAPS. [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology Blog. [Link]
-
Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1438-1453. [Link]
-
Golkowski, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 799. [Link]
-
Auld, D. S., et al. (2017). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current Protocols in Chemical Biology, 9(4), 263-284. [Link]
-
Park, J., et al. (2012). Fluorescence detection techniques for protein kinase assay. Sensors, 12(5), 5772-5785. [Link]
-
Krišt'an, O., & Kuzmič, P. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
-
Robert, C., et al. (2019). Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM. ResearchGate. [Link]
-
Bantscheff, M., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Cancer Research, 78(13_Supplement), 2388-2388. [Link]
-
Harris, S. F., et al. (2013). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Journal of Biomolecular Screening, 18(10), 1239-1246. [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
-
BMG LABTECH. (n.d.). Fluorescence Polarization Detection. BMG LABTECH. [Link]
-
Molecular Devices. (n.d.). Fluorescence Polarization (FP). Molecular Devices. [Link]
-
Lim, C. G., et al. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Biochemistry, 56(34), 4568-4577. [Link]
-
Jia, Y., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(7), 105953. [Link]
-
Norman, M. H., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters, 13(6), 1133-1136. [Link]
-
Lee, K., et al. (2016). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3732-3736. [Link]
-
Mok, I. K., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 13(6), 989-995. [Link]
-
Zhou, H., et al. (2016). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Journal of Medicinal Chemistry, 59(13), 6045-6058. [Link]
-
Al-Tel, T. H. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(16), 4991. [Link]
-
Szlachcic, P., & Danel, A. (2018). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 23(11), 2955. [Link]
Sources
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ebiotrade.com [ebiotrade.com]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 12. promega.com [promega.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. bmglabtech.com [bmglabtech.com]
- 19. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. reactionbiology.com [reactionbiology.com]
- 22. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Characterizing the Cellular Activity of 1H-Pyrazolo[3,4-c]pyridin-5-ylamine dihydrochloride
Introduction: Unveiling the Therapeutic Potential of a Novel Pyrazolopyridine Compound
The 1H-pyrazolo[3,4-c]pyridine scaffold is a privileged structure in medicinal chemistry, frequently associated with the inhibition of protein kinases.[1][2][3][4] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[5][6] Consequently, compounds with a pyrazolopyridine core are of significant interest in drug discovery and development.[7][8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the characterization of the cellular activity of a novel compound, 1H-Pyrazolo[3,4-c]pyridin-5-ylamine dihydrochloride . Given the limited publicly available information on this specific molecule, we present a tiered, hypothesis-driven approach to elucidate its biological function. This guide will start with broad phenotypic assays to determine its general effects on cell health and proliferation, followed by more targeted assays to investigate its potential as a kinase inhibitor and to identify its specific molecular targets.
A Note on Safety: The toxicological properties of this compound have not been fully investigated.[9] Based on safety data sheets for related pyrazole and pyridine compounds, it should be handled with care. It may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[10][11][12][13] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and handle the compound in a well-ventilated area.[9][10][11][12][13]
Tier 1: Foundational Analysis - Assessing General Cellular Effects
The initial step in characterizing any new compound is to understand its fundamental impact on cell viability and proliferation. These assays are crucial for determining the concentration range at which the compound exhibits biological activity and for distinguishing between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects.[14][15]
Cell Viability Assays: Gauging Cytotoxicity
Cell viability assays measure the overall health of a cell population and are a primary indicator of a compound's toxicity.[14][15][16] A variety of methods are available, each with its own advantages. For high-throughput screening, assays with a simple "add-mix-read" format are often preferred.[17]
This colorimetric assay is a cost-effective and sensitive method for examining cell viability.[18] It utilizes the reduction of resazurin (a blue, non-fluorescent dye) to resorufin (a pink, highly fluorescent compound) by metabolically active cells. The intensity of the color change is proportional to the number of viable cells.
Materials:
-
Selected cancer cell line (e.g., A549, MCF7, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Resazurin sodium salt solution
-
96-well clear-bottom plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water). Create a serial dilution of the compound in complete cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for a period relevant to the cell line's doubling time (e.g., 48 or 72 hours).
-
Assay: Add the resazurin solution to each well and incubate for 2-4 hours.
-
Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the results as a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Cell Proliferation Assays: Monitoring Cell Growth
Proliferation assays quantify the rate of cell division, providing insight into whether a compound is cytostatic.[14] These assays are distinct from viability assays, which measure cell health at a single time point.[14]
This is a bioluminescent assay that allows for the continuous monitoring of cell viability over time from the same well, which is a powerful way to assess proliferation. It measures the reducing potential of viable cells.
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound
-
Real-Time Glo™ MT Cell Viability Assay reagents (Promega)
-
96-well solid white plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate. Prepare and add the compound dilutions as described for the resazurin assay.
-
Assay Reagent Addition: Add the Real-Time Glo™ reagent at the time of compound addition.
-
Kinetic Measurement: Measure luminescence at multiple time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours) using a plate reader with luminescence detection capabilities.
-
Data Analysis: Plot the luminescence signal over time for each compound concentration. A flattening of the curve compared to the control indicates a cytostatic effect.
| Parameter | Cell Viability Assay (Resazurin) | Cell Proliferation Assay (Real-Time Glo™) |
| Principle | Measures metabolic activity at a single endpoint. | Kinetically measures cell viability over time. |
| Readout | Colorimetric (Absorbance) | Luminescent |
| Information Gained | Cytotoxicity (IC50) | Cytostatic vs. Cytotoxic effects |
| Throughput | High | High |
Tier 2: Mechanism of Action - Investigating Kinase Inhibition
Given that the pyrazolopyridine scaffold is common in kinase inhibitors, a logical next step is to investigate whether this compound affects kinase activity.[5][6]
Phospho-Specific Western Blotting
A common way to assess the activity of a kinase signaling pathway is to measure the phosphorylation status of its downstream substrates.[6] A decrease in the phosphorylation of a specific substrate in the presence of the compound suggests inhibition of an upstream kinase.
The PI3K/Akt pathway is a central signaling node that regulates cell growth, proliferation, and survival, and it is a common target for cancer drugs.
Materials:
-
Selected cancer cell line (e.g., one with known PI3K/Akt pathway activation)
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-Akt, anti-total-Akt, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment: Treat cells with various concentrations of the compound for a short duration (e.g., 1-4 hours).
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-Akt and total Akt, followed by the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal to determine the effect of the compound on Akt phosphorylation.
Caption: A potential mechanism of action for a kinase inhibitor.
Cell-Based Kinase Assays
More direct evidence of kinase inhibition can be obtained using cell-based kinase activity assays.[19][20] These assays often use engineered cell lines or specific reagents to provide a more direct readout of kinase activity.[21]
Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique to measure compound binding to a target protein in living cells. The NanoBRET™ Target Engagement assay is a prominent example.
Materials:
-
Cells expressing the kinase of interest fused to NanoLuc® luciferase
-
NanoBRET™ tracer specific for the kinase
-
This compound
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
96-well solid white plates
-
Luminometer capable of measuring filtered luminescence
Procedure:
-
Cell Preparation: Harvest and resuspend the engineered cells in Opti-MEM®.
-
Compound and Tracer Addition: Add the compound at various concentrations to the wells, followed by the addition of the NanoBRET™ tracer.
-
Cell Addition: Add the cell suspension to the wells.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
Detection: Add the NanoBRET™ Nano-Glo® Substrate and read the plate on a luminometer equipped with two filters (for donor and acceptor emission).
-
Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the IC50 for target engagement.
Tier 3: Definitive Evidence - Confirming Direct Target Engagement
The ultimate proof of a compound's mechanism of action is the demonstration of its direct binding to the intended target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[22][23]
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that a protein's thermal stability is altered upon ligand binding.[24] By heating cell lysates treated with a compound to various temperatures, one can observe a shift in the protein's melting curve if the compound is bound.[25]
Materials:
-
Selected cell line
-
Complete cell culture medium
-
This compound
-
PBS and lysis buffer
-
PCR tubes
-
Thermal cycler
-
Western blotting equipment and antibodies for the putative target protein
Procedure:
-
Cell Treatment: Treat intact cells with the compound or vehicle control.
-
Heating: Aliquot the treated cells into PCR tubes and heat them to a range of temperatures using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).
-
Western Blot Analysis: Analyze the soluble fractions by Western blotting using an antibody specific to the suspected target protein.
-
Data Analysis: Quantify the band intensities at each temperature for both the treated and control samples. Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve for the compound-treated sample indicates target engagement.
Caption: A tiered workflow for compound characterization.
Conclusion
The journey of characterizing a novel compound like this compound requires a systematic and multi-faceted approach. By starting with broad phenotypic assays and progressively moving towards more specific, target-oriented investigations, researchers can efficiently and accurately elucidate the compound's mechanism of action. The protocols and strategies outlined in this guide provide a robust framework for assessing the therapeutic potential of this and other novel chemical entities.
References
-
Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]
- Martinez Molina, D., & Nordlund, P. (2019). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology, 1888, 73–98.
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
- Gaspari, M., & El-Seedi, H. (2023). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology, 2644, 287–302.
-
Bio-Techne. (n.d.). Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. Retrieved from [Link]
- Vasta, J. D., et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters, 12(8), 1285–1292.
-
Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays. Retrieved from [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Retrieved from [Link]
- Mand, P., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161723.
-
Mand, P., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. Retrieved from [Link]
-
Jubilant Ingrevia. (2024). Safety Data Sheet - Pyridine Hydrochloride. Retrieved from [Link]
- Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1436–1450.
- Li, Y., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(7), 105934.
- Park, H., et al. (2017). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3465–3469.
- Li, Y., et al. (2025). Novel Diaryl-Substituted Pyrazolo[3,4- d]pyrimidines as Tubulin/CDC5L Dual-Targeting Ligands: Discovery, Potent Antitumor Activity, and Good Metabolic Stability. Journal of Medicinal Chemistry.
- Norman, M. H., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters, 13(6), 1133–1136.
- Quiroga, J., & Insuasty, B. (2018).
- Szlachcic, P., et al. (2019). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 24(17), 3122.
-
CP Lab Safety. (n.d.). 1H-PYRAZOLO[3,4-C]PYRIDIN-5-AMINE, 98% Purity, C6H6N4, 1 gram. Retrieved from [Link]
Sources
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 8. Novel Diaryl-Substituted Pyrazolo[3,4- d]pyrimidines as Tubulin/CDC5L Dual-Targeting Ligands: Discovery, Potent Antitumor Activity, and Good Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. assaygenie.com [assaygenie.com]
- 16. miltenyibiotec.com [miltenyibiotec.com]
- 17. Cell Health Screening Assays for Drug Discovery [worldwide.promega.com]
- 18. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 20. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. reactionbiology.com [reactionbiology.com]
- 22. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay | Bio-Techne [bio-techne.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for Efficacy Testing of 1H-Pyrazolo[3,4-c]pyridin-5-ylamine dihydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Preamble: The Scientific Rationale for Investigating 1H-Pyrazolo[3,4-c]pyridin-5-ylamine dihydrochloride
The pyrazolopyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. This is largely attributed to its structural similarity to purine bases, allowing it to interact with a variety of enzymatic targets. While direct preclinical data for this compound is not yet broadly published, the established activities of structurally related pyrazolopyridine derivatives provide a strong rationale for its investigation in several key therapeutic areas.
Notably, derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1).[1] TBK1 is a critical kinase in signaling pathways related to innate immunity, neuroinflammation, and oncogenesis.[1] Furthermore, 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives have shown significant inhibitory activity against Bruton's tyrosine kinase (BTK), a key regulator in B cell antigen receptor signaling implicated in B cell malignancies and autoimmune diseases.[2]
Based on these precedents, it is hypothesized that this compound may exhibit therapeutic efficacy in oncology, neurodegenerative diseases, and inflammatory disorders. This document provides a comprehensive guide to selecting appropriate animal models and detailed protocols for evaluating the in vivo efficacy of this compound in these key indications.
I. Strategic Selection of Animal Models
The choice of an appropriate animal model is paramount for obtaining translatable preclinical data.[3][4] The selection should be driven by the specific scientific question and the putative mechanism of action of the test compound.
Comparative Overview of Recommended Animal Models
| Therapeutic Area | Recommended Animal Models | Key Characteristics & Justification |
| Oncology | 1. Syngeneic Mouse Models: (e.g., B16-F10 melanoma, 4T1 breast cancer in immunocompetent mice) 2. Xenograft Models: (e.g., Human tumor cell lines in immunodeficient mice such as NOD/SCID or NSG)[5] 3. Patient-Derived Xenograft (PDX) Models: [6] | Syngeneic models are crucial for evaluating immuno-oncology agents as they possess a complete and functional immune system. Xenograft models are valuable for assessing the direct anti-proliferative effects of a compound on human cancer cells.[5] PDX models offer the highest clinical relevance by using tumor tissue directly from patients.[6] |
| Neurodegenerative Diseases | 1. Transgenic Mouse Models of Alzheimer's Disease (AD): (e.g., APP/PS1, 5XFAD) 2. Neurotoxin-induced Models of Parkinson's Disease (PD): (e.g., MPTP, 6-OHDA)[7] 3. SOD1 Transgenic Mouse Model of Amyotrophic Lateral Sclerosis (ALS): [7] | These models recapitulate key pathological features of human neurodegenerative diseases, such as amyloid plaque formation in AD models and dopaminergic neuron loss in PD models.[7][8] The SOD1 model is a standard for studying ALS.[7] |
| Inflammatory & Autoimmune Diseases | 1. Collagen-Induced Arthritis (CIA) in Mice or Rats: (Model for Rheumatoid Arthritis)[9] 2. Experimental Autoimmune Encephalomyelitis (EAE) in Mice: (Model for Multiple Sclerosis)[10] 3. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice: (Model for Inflammatory Bowel Disease)[9] | These models are well-established and mimic the inflammatory and autoimmune processes of the corresponding human diseases, providing a robust platform for evaluating anti-inflammatory and immunomodulatory agents.[9][11] |
II. Experimental Workflows and Protocols
The following sections provide detailed, step-by-step protocols for efficacy testing. These protocols are designed to be self-validating by including appropriate controls and clear endpoint measurements.
A. Oncology Efficacy Testing Workflow
This workflow outlines the key stages for assessing the anti-tumor efficacy of this compound.
Caption: Oncology efficacy testing workflow.
-
Animal Husbandry: House C57BL/6 mice (6-8 weeks old) in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Tumor Cell Culture: Culture B16-F10 melanoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Tumor Implantation: Subcutaneously inject 1 x 10^5 B16-F10 cells in 100 µL of sterile PBS into the right flank of each mouse.
-
Tumor Growth Monitoring: Measure tumor volume every 2-3 days using digital calipers (Volume = 0.5 x Length x Width^2).
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and vehicle control groups (n=8-10 per group).
-
Drug Administration:
-
Vehicle Control: Administer the vehicle solution (e.g., sterile saline with 5% DMSO) via the chosen route (e.g., oral gavage, intraperitoneal injection).
-
Test Compound: Administer this compound at predetermined doses (e.g., 10, 30, 100 mg/kg) following the same schedule and route as the vehicle.
-
-
Endpoint Analysis:
-
Euthanize mice when tumors in the control group reach the predetermined endpoint size (e.g., 1500-2000 mm³) or at the end of the study period.
-
Excise tumors and record their final weight.
-
Collect blood and tissues for pharmacokinetic and pharmacodynamic (biomarker) analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes, cytokine profiling).
-
B. Neurodegenerative Disease Efficacy Testing
The following diagram illustrates a generalized workflow for assessing neuroprotective agents.
Caption: Neurodegenerative disease efficacy workflow.
-
Animal Model: Use male C57BL/6 mice (8-10 weeks old).
-
Neurotoxin Administration: Administer MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) at a dose of 20 mg/kg (free base) via intraperitoneal injection once daily for 5 consecutive days.
-
Treatment Groups:
-
Vehicle Control: Mice receiving MPTP and vehicle.
-
Positive Control: Mice receiving MPTP and a known neuroprotective agent (e.g., L-DOPA).
-
Test Compound: Mice receiving MPTP and this compound at various doses. Treatment can be administered prophylactically (before MPTP) or therapeutically (after MPTP).
-
-
Behavioral Analysis (7 days after the last MPTP injection):
-
Rotarod Test: To assess motor coordination and balance.
-
Pole Test: To evaluate bradykinesia.
-
-
Neurochemical and Histological Analysis (after behavioral testing):
-
Euthanize mice and dissect the striatum and substantia nigra.
-
HPLC Analysis: Quantify dopamine and its metabolites (DOPAC, HVA) in the striatum.
-
Immunohistochemistry: Stain brain sections for tyrosine hydroxylase (TH) to visualize and quantify dopaminergic neurons in the substantia nigra.
-
C. Inflammatory and Autoimmune Disease Efficacy Testing
The following protocol details the widely used collagen-induced arthritis model.
-
Animal Model: Use male DBA/1J mice (8-10 weeks old).
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA) and inject 100 µL intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen in Incomplete Freund's Adjuvant (IFA) and inject 100 µL intradermally at the base of the tail.
-
-
Treatment: Begin administration of this compound or vehicle prophylactically (from Day 0 or Day 21) or therapeutically (after the onset of clinical signs).
-
Clinical Assessment:
-
Monitor mice daily for the onset and severity of arthritis starting from day 21.
-
Score each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
-
Endpoint Analysis (e.g., Day 42):
-
Histopathology: Collect hind paws, fix in formalin, decalcify, and embed in paraffin. Stain sections with H&E and Safranin O to assess inflammation, pannus formation, and cartilage/bone erosion.
-
Biomarker Analysis: Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-collagen antibodies.
-
III. Data Interpretation and Reporting
-
Statistical Analysis: Utilize appropriate statistical tests (e.g., t-test, ANOVA) to compare treatment groups with the vehicle control. P-values < 0.05 are typically considered statistically significant.
-
Graphical Representation: Present data clearly using graphs (e.g., tumor growth curves, clinical score progression, bar graphs for endpoint analysis).
-
Toxicity Assessment: Continuously monitor animal body weight, food and water intake, and general appearance for any signs of toxicity. Report any adverse effects observed.
IV. Conclusion and Future Directions
These application notes provide a robust framework for the preclinical evaluation of this compound. The selection of animal models and experimental protocols should be tailored to the specific therapeutic hypothesis being tested. Positive results in these efficacy models would warrant further investigation into the compound's mechanism of action, safety pharmacology, and pharmacokinetic profile to support its advancement as a clinical candidate.
References
- Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry.
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC - PubMed Central.
- Animal models of neurodegener
- The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Str
- Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. PubMed.
- Autoimmune Disease and Inflammation Models.
- Inflammation & Autoimmune Disease Models | IBD, RA, EAE. WuXi Biology.
- Video: Mouse Models of Cancer Study. JoVE.
- Animal Models of Neurodegenerative Diseases.
Sources
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 3. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Video: Mouse Models of Cancer Study [jove.com]
- 6. mdpi.com [mdpi.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Animal models of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. wuxibiology.com [wuxibiology.com]
- 11. nchr.elsevierpure.com [nchr.elsevierpure.com]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 1H-Pyrazolo[3,4-c]pyridin-5-ylamine dihydrochloride in Human Plasma
Abstract
This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 1H-Pyrazolo[3,4-c]pyridin-5-ylamine dihydrochloride in human plasma. The method presented herein is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The protocol outlines a straightforward protein precipitation-based sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method has been developed and validated in accordance with the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[1][2][3][4][5]
Introduction
1H-Pyrazolo[3,4-c]pyridin-5-ylamine is a heterocyclic amine that is a key structural motif in a variety of pharmacologically active compounds.[6] The pyrazolopyridine scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, making them attractive candidates for drug discovery and development.[6][7] Accurate quantification of such small molecules in biological matrices is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for evaluating their therapeutic potential and safety profiles.[8][9]
The dihydrochloride salt form of 1H-Pyrazolo[3,4-c]pyridin-5-ylamine is often utilized to enhance its solubility, facilitating its use in pharmaceutical formulations.[10] LC-MS/MS has become the gold standard for the quantification of small molecules in complex biological fluids due to its inherent selectivity, sensitivity, and wide dynamic range.[8][9][11] This application note provides a comprehensive, step-by-step protocol for the reliable quantification of 1H-Pyrazolo[3,4-c]pyridin-5-ylamine in human plasma, a common matrix for preclinical and clinical studies.
Experimental
Materials and Reagents
-
Analyte: this compound (Purity ≥98%)
-
Internal Standard (IS): A structurally similar and stable isotopically labeled analog is recommended. For the purpose of this note, a suitable analog such as Verapamil or a compound with similar chromatographic and ionization properties can be used.
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), and Ultrapure water.
-
Biological Matrix: Drug-free human plasma (with K2EDTA as anticoagulant).
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is required. The specific models may vary, but the system should be capable of performing gradient elution and Multiple Reaction Monitoring (MRM).
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and the Internal Standard (IS) in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 mixture of acetonitrile and water to create calibration curve (CC) standards. Prepare separate working solutions for quality control (QC) samples at low, medium, and high concentrations.
-
Calibration Curve and QC Samples: Spike the appropriate working solutions into blank human plasma to achieve the desired concentrations for the calibration curve and QC samples. The final concentration of the organic solvent should be less than 5% to maintain the integrity of the plasma matrix.
LC-MS/MS Method
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.
-
To 100 µL of plasma sample (blank, CC, QC, or unknown), add 300 µL of the IS working solution in acetonitrile.
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.
Liquid Chromatography Parameters
The goal of the chromatographic separation is to achieve a reproducible retention time for the analyte and to separate it from any potential matrix interferences.[11][12]
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
Rationale for Choices: A C18 column is a good starting point for retaining small, moderately polar molecules.[12] The acidic mobile phase (0.1% formic acid) is chosen to promote the protonation of the amine group on the analyte, which is beneficial for positive ion electrospray ionization and good peak shape.[12] A gradient elution allows for efficient separation of the analyte from early-eluting matrix components and ensures that any late-eluting compounds are washed from the column.
Mass Spectrometry Parameters
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode, and the analyte and IS are detected using Multiple Reaction Monitoring (MRM).
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | Analyte: To be determined experimentallyIS: To be determined experimentally |
Rationale for Choices: The pyrazolo-pyridin-amine structure is expected to readily accept a proton in the positive ESI source, leading to a strong signal for the protonated molecule [M+H]+. The MRM transitions (precursor ion → product ion) must be optimized for the specific analyte and internal standard by infusing a standard solution directly into the mass spectrometer. This process involves identifying the most abundant and stable precursor ion (typically [M+H]+) and then fragmenting it to find the most intense and specific product ions.
Method Validation
A full validation of the bioanalytical method should be performed according to regulatory guidelines to ensure its reliability for the intended application.[1][2][3][5][13] The following parameters must be assessed:
Specificity and Selectivity
Analyze at least six different lots of blank human plasma to ensure that no endogenous components interfere with the detection of the analyte or the IS at their respective retention times.
Linearity and Range
The calibration curve should be prepared with a blank sample (processed without IS) and at least six non-zero concentration levels. The linear range should be appropriate for the expected concentrations in study samples. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used. The correlation coefficient (r²) should be greater than 0.99.
Accuracy and Precision
The intra-day and inter-day accuracy and precision should be evaluated by analyzing replicate QC samples (n≥5) at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
| Parameter | Acceptance Criteria |
| Accuracy | Within ±15% of the nominal value (±20% for LLOQ) |
| Precision | Coefficient of Variation (%CV) should not exceed 15% (20% for LLOQ) |
Recovery and Matrix Effect
-
Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.
-
Matrix Effect: This assesses the influence of co-eluting matrix components on the ionization of the analyte. It is evaluated by comparing the response of the analyte in post-extraction spiked samples to the response of the analyte in a neat solution.
Stability
The stability of the analyte in the biological matrix must be assessed under various conditions that mimic the handling and storage of study samples. This includes:
-
Freeze-Thaw Stability: After multiple freeze-thaw cycles.
-
Short-Term Stability: At room temperature for a duration that reflects the sample handling time.
-
Long-Term Stability: At the intended storage temperature (e.g., -80°C) for a period that covers the expected duration of the study.
-
Post-Preparative Stability: In the autosampler.
Data Presentation
The following tables present example data for a typical method validation.
Table 1: Calibration Curve Parameters
| Parameter | Result |
| Linear Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² |
| Correlation (r²) | > 0.995 |
Table 2: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 1 | 98.5 | 8.2 | 102.1 | 9.5 |
| Low QC | 3 | 101.2 | 6.5 | 99.8 | 7.1 |
| Mid QC | 100 | 97.8 | 4.1 | 98.5 | 5.3 |
| High QC | 800 | 103.5 | 3.5 | 101.9 | 4.2 |
Workflow and Pathway Diagrams
Caption: Bioanalytical workflow from sample receipt to final report generation.
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. mdpi.com [mdpi.com]
- 7. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research | MDPI [mdpi.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. chemimpex.com [chemimpex.com]
- 11. nebiolab.com [nebiolab.com]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Application Notes and Protocols for the Design and Synthesis of 1H-pyrazolo[3,4-c]pyridine Derivatives as GPR119 Agonists
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the design, synthesis, and evaluation of 1H-pyrazolo[3,4-c]pyridine derivatives as potent and selective GPR119 agonists. The content herein is curated to provide both theoretical understanding and practical, field-proven protocols.
Introduction: GPR119 as a Therapeutic Target for Metabolic Diseases
G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for the treatment of type 2 diabetes mellitus (T2DM) and obesity.[1][2] It is a class A GPCR predominantly expressed in pancreatic β-cells and enteroendocrine L-cells in the gastrointestinal tract.[3][4] The activation of GPR119 in these cells initiates a signaling cascade that leads to the elevation of intracellular cyclic adenosine monophosphate (cAMP).[3][5] This increase in cAMP enhances glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and promotes the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from intestinal L-cells.[6][7] This dual mechanism of action makes GPR119 agonists an attractive therapeutic strategy for improving glycemic control with a reduced risk of hypoglycemia.[1]
The 1H-pyrazolo[3,4-c]pyridine scaffold has been identified as a novel and promising structural class for the development of potent GPR119 agonists.[8] This guide will detail the rationale for its selection, the synthetic routes for its derivatization, and the necessary assays for its biological characterization.
GPR119 Signaling Pathway
Upon agonist binding, GPR119 couples to the Gαs subunit of the heterotrimeric G protein. This activation stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA) and exchange protein activated by cAMP (Epac), culminating in enhanced insulin and GLP-1 secretion.[3][5]
Caption: GPR119 agonist signaling pathway leading to insulin and GLP-1 secretion.
Design and Synthesis of 1H-pyrazolo[3,4-c]pyridine Derivatives
The 1H-pyrazolo[3,4-c]pyridine core is a privileged scaffold in medicinal chemistry due to its structural resemblance to purines, allowing for interactions with a wide range of biological targets.[9] Its rigid bicyclic structure provides a well-defined orientation for substituents to probe the binding pocket of GPR119. Structure-activity relationship (SAR) studies have demonstrated that modifications at the R1 and R2 positions are crucial for potent GPR119 agonism.[8]
General Synthetic Scheme
A general and efficient synthetic route to access 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds has been developed, which can then be further functionalized through various cross-coupling reactions.[9][10]
Protocol 1: Synthesis of a Representative 1H-pyrazolo[3,4-c]pyridine Derivative
This protocol outlines the synthesis of a potent GPR119 agonist, compound 24, as described by Matsuda et al.[8]
Step 1: Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine
-
To a solution of 2-amino-3-nitropyridine in dichloroethane, add acetic anhydride and sodium nitrite.
-
Heat the reaction mixture to 90 °C for 20 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
To the residue, add methanol and sodium methoxide, and stir at room temperature for 1 hour.
-
Purify the crude product by column chromatography to yield 5-chloro-1H-pyrazolo[3,4-c]pyridine.[9][11]
Step 2: N-Alkylation
-
Dissolve 5-chloro-1H-pyrazolo[3,4-c]pyridine in a suitable solvent such as DMF.
-
Add a base (e.g., Cs2CO3) and the desired alkylating agent (e.g., an appropriate benzyl bromide derivative for the R1 group).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction and purify the product to obtain the N-alkylated intermediate.
Step 3: Suzuki-Miyaura Cross-Coupling
-
To a solution of the N-alkylated intermediate in a solvent system like dioxane/water, add the desired boronic acid or ester for the R2 group.
-
Add a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3).
-
Heat the mixture under an inert atmosphere until the reaction is complete.
-
After cooling, perform an aqueous workup and purify the final compound by column chromatography or recrystallization.[10]
In Vitro Biological Evaluation
A systematic in vitro evaluation is crucial to characterize the potency, efficacy, and selectivity of the synthesized compounds.
Screening Cascade for GPR119 Agonists
A well-defined screening cascade ensures efficient identification and characterization of lead compounds.
Caption: Experimental workflow for the screening of GPR119 agonists.
Protocol 2: cAMP Accumulation Assay
This assay is the primary method for identifying GPR119 agonists by measuring the increase in intracellular cAMP levels upon receptor activation.[4][6]
-
Cell Culture: Culture HEK293 cells stably expressing human GPR119 (HEK293-hGPR119) in appropriate media.
-
Cell Plating: Seed the cells into 96- or 384-well plates and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Add the compounds to the cells and incubate for a specified time (e.g., 30 minutes) at 37 °C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based reporter assays).[6]
-
Data Analysis: Plot the cAMP concentration against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 3: GLP-1 Secretion Assay
This secondary assay confirms the functional activity of the GPR119 agonists in a more physiologically relevant cell line.[6][12]
-
Cell Culture: Culture an enteroendocrine cell line such as GLUTag or MIN6 cells.
-
Cell Plating: Seed the cells in 24- or 48-well plates.
-
Compound Incubation: Wash the cells with a buffer and then incubate them with the test compounds at various concentrations for a defined period (e.g., 2 hours).
-
Supernatant Collection: Collect the cell supernatant.
-
GLP-1 Measurement: Measure the concentration of GLP-1 in the supernatant using a commercial ELISA kit.
-
Data Analysis: Determine the dose-dependent effect of the compounds on GLP-1 secretion.
Structure-Activity Relationship (SAR) Summary
The following table summarizes the SAR for a series of 1H-pyrazolo[3,4-c]pyridine derivatives, highlighting the impact of substitutions at the R1 and R2 positions on GPR119 agonist potency.[8][13]
| Compound | R1 Group | R2 Group | hGPR119 EC50 (nM) |
| 4 | 4-Fluorophenyl | Pyrimidin-2-yl | 180 |
| 10 | 4-Chlorophenyl | Pyrimidin-2-yl | 120 |
| 15 | 4-Methoxyphenyl | Pyrimidin-2-yl | 89 |
| 20 | 4-Fluorophenyl | 5-Methyl-1,3,4-oxadiazol-2-yl | 34 |
| 24 | 4-Fluorophenyl | 5-Ethyl-1,3,4-oxadiazol-2-yl | 8.6 |
| 28 | 4-Fluorophenyl | 1-Methyl-1H-pyrazol-3-yl | 54 |
Data synthesized from Matsuda et al. (2016).[8]
The SAR data indicates that electron-donating groups at the para position of the R1 phenyl ring and specific five-membered heterocycles at the R2 position lead to enhanced GPR119 potency.
Pharmacokinetic Profiling
Early assessment of the pharmacokinetic (PK) properties of lead compounds is essential for their successful development.
Protocol 4: In Vitro Metabolic Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.
-
Preparation: Prepare a solution of the test compound.
-
Incubation: Incubate the compound with liver microsomes (human or rodent) and NADPH (as a cofactor) at 37 °C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.
-
Calculation: The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated.
Protocol 5: In Vivo Pharmacokinetic Study in Rodents
This study determines the absorption, distribution, metabolism, and excretion (ADME) profile of a compound after administration to an animal model.[14][15]
-
Animal Model: Use a suitable rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Dosing: Administer the compound via the intended clinical route (e.g., oral gavage).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.
-
PK Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).[15]
Conclusion
The 1H-pyrazolo[3,4-c]pyridine scaffold represents a versatile and promising starting point for the development of novel GPR119 agonists. The protocols and guidelines presented in this document provide a robust framework for the design, synthesis, and comprehensive evaluation of these compounds. A systematic approach, combining rational design, efficient synthesis, and a thorough screening cascade, will facilitate the identification of potent and selective GPR119 agonists with favorable drug-like properties for the potential treatment of metabolic diseases.
References
-
Matsuda, D., et al. (2016). Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 26(15), 3441-6. [Link]
-
Flatt, P. R., & Bailey, C. J. (2007). Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells. British Journal of Pharmacology, 151(3), 399-409. [Link]
-
Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(51), 35937-35942. [Link]
-
Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate. [Link]
-
Overton, H. A., et al. (2007). GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity. British Journal of Pharmacology, 153(Suppl 1), S76–S81. [Link]
-
Zhang, M., et al. (2013). High-Throughput Screening for GPR119 Modulators Identifies a Novel Compound with Anti-Diabetic Efficacy in db/db Mice. PLOS ONE, 8(5), e63861. [Link]
-
Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]
-
Patil, M., et al. (2024). Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity. Biomedicine & Pharmacotherapy, 178, 117077. [Link]
-
Zhou, Y., et al. (2022). Activation and signaling mechanism revealed by GPR119-Gs complex structures. Nature Communications, 13(1), 6335. [Link]
-
Yoshida, S., et al. (2017). Novel 3H-[8][14][16]triazolo[4,5-c]pyridine derivatives as GPR119 agonists: Synthesis and structure-activity/solubility relationships. Bioorganic & Medicinal Chemistry Letters, 27(15), 3441-3446. [Link]
-
Wang, Y., et al. (2024). What is holding back preclinical GPR119 agonists from their potential as the therapeutics of type 2 diabetes?. Expert Opinion on Therapeutic Patents, 34(1), 1-5. [Link]
-
Li, Y., et al. (2013). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc, 2014(3), 113-125. [Link]
-
Patsnap. (2024). What are GPR119 agonists and how do they work?. Patsnap Synapse. [Link]
-
Lu, J., et al. (2018). Identification of Novel, Structurally Diverse, Small Molecule Modulators of GPR119. SLAS Discovery, 23(7), 676-686. [Link]
-
Patil, M., et al. (2024). Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity. ResearchGate. [Link]
-
Samala, R., et al. (2023). First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations. Molecular Pharmaceutics, 20(12), 6296-6306. [Link]
- Semple, G., & Jurgen, D. (2011). Recent Advances in the Discovery of GPR119 Agonists.
-
Chen, M., et al. (2014). Discovery and characterization of novel smallmolecule agonists of G protein-coupled receptor 119. Acta Pharmacologica Sinica, 35(3), 337-344. [Link]
-
Kalliokoski, T., et al. (2013). Identification of new potent GPR119 agonists by combining virtual screening and combinatorial chemistry. Journal of Medicinal Chemistry, 56(2), 433-445. [Link]
-
ResearchGate. (n.d.). Structures of selected GPR119 agonists under clinical development. ResearchGate. [Link]
-
Lan, H., et al. (2009). Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways. Diabetologia, 52(4), 663-671. [Link]
-
Yoshida, S., et al. (2010). Identification of a novel GPR119 agonist, AS1269574, with in vitro and in vivo glucose-stimulated insulin secretion. Biochemical and Biophysical Research Communications, 400(3), 345-350. [Link]
-
Wang, Y., et al. (2024). GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates. Expert Opinion on Investigational Drugs, 33(3), 183-190. [Link]
-
Gomha, S. M., et al. (2015). A categorical structure-activity relationship analysis of GPR119 ligands. Journal of Receptors and Signal Transduction, 35(6), 561-569. [Link]
-
Matsuda, D., et al. (2016). Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. Semantic Scholar. [Link]
-
Al-Tel, T. H. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(11), 3183. [Link]
Sources
- 1. What are GPR119 agonists and how do they work? [synapse.patsnap.com]
- 2. GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Novel, Structurally Diverse, Small Molecule Modulators of GPR119 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. High-Throughput Screening for GPR119 Modulators Identifies a Novel Compound with Anti-Diabetic Efficacy in db/db Mice | PLOS One [journals.plos.org]
- 7. Discovery and characterization of novel smallmolecule agonists of G protein-coupled receptor 119 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 10. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel 3H-[1,2,3]triazolo[4,5-c]pyridine derivatives as GPR119 agonists: Synthesis and structure-activity/solubility relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Challenges of Aqueous Solubility for 1H-Pyrazolo[3,4-c]pyridin-5-ylamine Dihydrochloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 1H-Pyrazolo[3,4-c]pyridin-5-ylamine dihydrochloride. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the solubility challenges commonly encountered with this compound in various buffer systems. As Senior Application Scientists, we understand that achieving consistent and reliable solubility is paramount for the success of your experiments. This document will equip you with the scientific rationale and practical protocols to overcome these hurdles.
Understanding the Molecule: The Root of the Solubility Challenge
1H-Pyrazolo[3,4-c]pyridin-5-ylamine is a heterocyclic amine. In its dihydrochloride salt form, the two basic nitrogen atoms are protonated, which generally enhances aqueous solubility compared to the free base. However, the fused aromatic ring system contributes to its hydrophobic nature, often leading to limited solubility in neutral aqueous buffers.
The predicted pKa of the free base is approximately 11.45. This high pKa indicates that the compound is a strong base and will be fully protonated and more soluble in acidic conditions. As the pH of the solution approaches the pKa of the protonated amine groups, the compound will start to deprotonate, leading to a significant decrease in solubility and potential precipitation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my neutral phosphate-buffered saline (PBS) at pH 7.4?
A1: The limited solubility in neutral PBS is expected due to the chemical nature of the compound. At pH 7.4, a significant portion of the protonated amine groups may start to deprotonate to the less soluble free base form. The equilibrium between the soluble dihydrochloride salt and the insoluble free base shifts towards the latter as the pH increases, leading to precipitation.
Q2: I observed some initial dissolution in my buffer, but then the compound crashed out of solution. What is happening?
A2: This phenomenon, known as "salting out" or precipitation upon pH equilibration, is common for hydrochloride salts of basic compounds. Initially, the localized acidity around the dissolving salt particles keeps the compound in solution. As the buffer system neutralizes this acidity and the overall pH stabilizes, the compound's solubility limit at that pH is exceeded, causing it to precipitate.
Q3: Can I simply increase the amount of buffer to dissolve more compound?
A3: While a larger volume of buffer can dissolve more of the compound up to its solubility limit, it may not be a practical solution if you need to achieve a specific final concentration for your experiment. Simply increasing the volume will dilute your final concentration.
Q4: Is heating the solution a good way to improve solubility?
A4: Gentle heating can temporarily increase the solubility of many compounds. However, this can lead to the formation of a supersaturated solution that may precipitate upon cooling to the experimental temperature. Furthermore, the stability of 1H-Pyrazolo[3,4-c]pyridin-5-ylamine at elevated temperatures in aqueous buffers is not well-documented and could be a concern. Therefore, this approach should be used with caution and validated for your specific application.
Troubleshooting Guide: Strategies for Enhancing Solubility
This section provides a systematic approach to improving the solubility of this compound in your experimental buffers.
Strategy 1: pH Adjustment and Buffer Selection
The most direct way to improve the solubility of this compound is by lowering the pH of the buffer.
-
Rationale: By maintaining a lower pH, you ensure that the amine groups remain fully protonated, maximizing the solubility of the dihydrochloride salt.
-
Recommendation: Start with a buffer pH of 4-5. Citrate or acetate buffers are good choices in this pH range. If your experimental system allows, you can prepare a concentrated stock solution in an acidic buffer and then dilute it into your final assay medium. Be mindful of the final pH of your assay after adding the compound stock.
Experimental Protocol: Preparation of a 10 mM Stock Solution in Acidic Buffer
-
Buffer Preparation: Prepare a 50 mM sodium citrate buffer at pH 4.0.
-
Weighing the Compound: Accurately weigh the required amount of this compound.
-
Dissolution: Gradually add the compound to the citrate buffer while vortexing or sonicating.
-
pH Check and Adjustment: After the compound has dissolved, check the pH of the solution and adjust it back to 4.0 with a small amount of HCl or NaOH if necessary.
-
Sterilization: If required for your application, filter-sterilize the stock solution through a 0.22 µm syringe filter.
dot
Caption: A simplified workflow for troubleshooting the solubility of this compound. enddot
Strategy 2: The Use of Co-solvents
If pH adjustment alone is not sufficient or not compatible with your experimental design, the use of a water-miscible organic co-solvent can be an effective strategy.
-
Rationale: Co-solvents like dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG) can disrupt the hydrogen bonding network of water and reduce the polarity of the solvent, thereby increasing the solubility of hydrophobic compounds.
-
Recommendation: Prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous buffer. It is crucial to ensure that the final concentration of the co-solvent in your assay is low (typically <1%) to avoid any off-target effects on your biological system.
Experimental Protocol: Preparation of a 50 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh the required amount of this compound.
-
Dissolution: Add the appropriate volume of 100% DMSO to the compound.
-
Mixing: Vortex or sonicate the mixture until the compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Table 1: Comparison of Recommended Solvents for Stock Solutions
| Solvent System | Recommended Starting pH | Maximum Recommended Concentration | Advantages | Disadvantages |
| Aqueous Buffer | 4.0 - 5.0 (e.g., Citrate) | 1-10 mM | Biologically compatible | Limited solubilizing power for high concentrations |
| DMSO | N/A | >50 mM | High solubilizing power | Potential for cellular toxicity at higher final concentrations |
| Ethanol | N/A | 10-20 mM | Volatile, can be removed by evaporation | Can affect protein structure and enzyme activity |
Strategy 3: Formulation with Excipients
For more challenging solubility issues, particularly for in vivo studies, the use of excipients can be explored.
-
Rationale: Excipients are pharmacologically inactive substances that can improve the solubility and stability of active pharmaceutical ingredients (APIs).[1] Polymeric excipients can form micelles that encapsulate the hydrophobic drug, while cyclodextrins can form inclusion complexes.[1]
-
Recommendation: This is an advanced strategy that requires formulation expertise. Collaborating with a formulation scientist is highly recommended. Common excipients to consider include:
dot
Caption: Mechanisms by which different approaches enhance the solubility of the target compound. enddot
Stability Considerations
The stability of this compound in aqueous solutions is a critical factor for ensuring the reliability of your experimental results.
-
pH Stability: The stability of pyrazolopyridine derivatives can be pH-dependent. It is advisable to perform a preliminary stability study of your stock solution under your chosen buffer conditions and storage temperature. This can be done by analyzing the purity of the solution over time using techniques like HPLC.
-
Freeze-Thaw Stability: Repeated freeze-thaw cycles of stock solutions, especially those in aqueous buffers, can lead to compound degradation or precipitation. It is best practice to store stock solutions in small, single-use aliquots. DMSO stock solutions are generally more resistant to freeze-thaw degradation.
Summary and Key Recommendations
| Issue | Recommended Action | Scientific Rationale |
| Poor solubility in neutral buffers | Lower the buffer pH to 4-5 using a citrate or acetate buffer. | Maximizes the concentration of the more soluble protonated form of the amine. |
| Need for high concentration stock | Prepare a stock solution in 100% DMSO. | DMSO is a strong organic solvent that can dissolve high concentrations of the compound. |
| Compound precipitates upon dilution | Ensure rapid and thorough mixing upon dilution of the stock solution into the final buffer. Consider a two-step dilution. | Prevents localized high concentrations that can exceed the solubility limit. |
| Concerns about solution stability | Prepare fresh solutions for each experiment or perform a stability study. Store stock solutions in aliquots at -20°C or -80°C. | Minimizes degradation and ensures the accuracy of the compound concentration. |
By systematically applying these troubleshooting strategies and understanding the underlying chemical principles, you can effectively overcome the solubility challenges associated with this compound and proceed with your research with greater confidence and reproducibility.
References
- Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology.
- The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replic
- Antileishmanial pyrazolopyridine derivatives: synthesis and structure-activity relationship analysis. (2004). Journal of Medicinal Chemistry.
- Enhancing solubility with novel excipients. (2023). Manufacturing Chemist.
- Excipients for Solubility Enhancement: Enabling Oral and Injectable Formul
- Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. (2017).
- SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015). Drug Development & Delivery.
- 1H-pyrazolo[3,4-c]pyridin-5-amine. (n.d.). LabSolu.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- 1H-Pyrazolo[3,4-c]pyridine. (n.d.). PubChem.
- Click-to-Release Reactions for Tertiary Amines and Pyridines. (2023). Journal of the American Chemical Society.
- Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives as antioxidant and antimicrobial agents. (2023). Scientific Reports.
- Study of pH-dependent drugs solubility in water. (2014). Chemical Industry and Chemical Engineering Quarterly.
- 1H-Pyrazolo[3,4-b]pyridin-3-amine. (n.d.). ChemicalBook.
- Accuracy of calculated pH-dependent aqueous drug solubility. (2004). European Journal of Pharmaceutical Sciences.
- 1H-Pyrazolo[4,3-b]pyridin-5-amine dihydrochloride. (n.d.). BLDpharm.
- 1H-Pyrazolo[3,4-c]pyridin-5-amine. (n.d.). BLDpharm.
- Role of Biorelevant Dissolution Media in the Selection of Optimal Salt Forms of Oral Drugs: Maximizing the Gastrointestinal Solubility and in Vitro Activity of the Antimicrobial Molecule, Clofazimine. (2018). Molecular Pharmaceutics.
- Salt formation to improve drug solubility. (2007). Advanced Drug Delivery Reviews.
Sources
- 1. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Preventing precipitation of 1H-Pyrazolo[3,4-c]pyridin-5-ylamine dihydrochloride in media
A Guide to Preventing Precipitation in Experimental Media
Welcome to the technical support guide for 1H-Pyrazolo[3,4-c]pyridin-5-ylamine dihydrochloride. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility and handling of this compound. As Senior Application Scientists, our goal is to explain the causality behind these experimental challenges and provide robust, field-proven protocols to ensure the success and reproducibility of your experiments.
Section 1: Understanding the Core Problem - Why Precipitation Occurs
This section delves into the physicochemical properties of this compound to explain the root causes of its precipitation in aqueous media.
Q1: What are the key chemical properties of this compound that I should be aware of?
Answer: Understanding the molecule's structure and salt form is the first step to preventing solubility issues.
-
The Parent Molecule: The core structure, 1H-Pyrazolo[3,4-c]pyridin-5-ylamine, is a heterocyclic amine.[1] Like many complex organic molecules with multiple aromatic rings, it is inherently hydrophobic and possesses low intrinsic solubility in aqueous solutions.[2][3]
-
The Dihydrochloride Salt: The compound is supplied as a dihydrochloride (·2HCl) salt. This is a common strategy to improve the aqueous solubility of basic compounds.[4][5] The two hydrochloride ions protonate the basic amine groups on the molecule, rendering it a more polar, charged species that is more readily dissolved in polar solvents like water or DMSO.
-
pH-Dependent Solubility: The stability of the soluble, protonated salt form is highly dependent on pH.[6] In acidic conditions, the molecule remains protonated and soluble. However, in the neutral to slightly alkaline pH range of typical cell culture media (pH 7.2-7.4), the equilibrium shifts, causing deprotonation and conversion back to the poorly soluble free base form.[7][8] This pH-driven conversion is the primary cause of precipitation.
The relationship between the soluble salt and the insoluble free base is illustrated below.
Caption: pH-dependent equilibrium of the compound.
Q2: I dissolved the compound perfectly in DMSO, but it crashed out immediately when I added it to my cell culture medium. Why?
Answer: This is a classic case of solvent shifting and exceeding the aqueous solubility limit. While the compound is highly soluble in a pure organic solvent like DMSO, its solubility in the final aqueous medium is the critical factor.[9]
Several factors contribute to this common problem:
-
Exceeding Aqueous Solubility: The final concentration you are trying to achieve in the media is likely higher than the compound's maximum solubility in that specific aqueous environment.[10]
-
Improper Dilution: Rapidly adding a concentrated DMSO stock directly into a large volume of media creates localized regions of very high compound concentration.[10] This shock to the system doesn't allow for gradual dissolution and causes immediate precipitation of the less soluble free base as the DMSO disperses.[9]
-
Media Temperature: Adding the compound stock to cold media (e.g., straight from the refrigerator) will further decrease its solubility and promote precipitation.[10]
-
Interactions with Media Components: Complex cell culture media contain salts, buffers, and proteins that can interact with the compound and reduce its solubility over time.[10]
Section 2: Proactive Protocols for Preventing Precipitation
The key to avoiding precipitation is meticulous preparation of stock and working solutions. Follow these validated protocols to ensure your compound stays in solution.
Q3: What is the best practice for preparing and storing the primary stock solution?
Answer: Proper stock solution preparation is critical for reproducibility.
-
Solvent Selection: Use anhydrous, high-purity dimethyl sulfoxide (DMSO). Contaminating moisture can accelerate the degradation of compounds or reduce their solubility.[11]
-
Concentration: Prepare a high-concentration stock solution, typically in the range of 10-50 mM. This minimizes the volume of DMSO that will be added to your final experimental setup.
-
Dissolution: To ensure complete dissolution, vortex the solution thoroughly. If needed, brief sonication in a water bath or gentle warming (not exceeding 40-50°C) can be employed.[12]
-
Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[12]
Q4: What is the correct, step-by-step method for diluting the DMSO stock into my aqueous experimental media?
Answer: A stepwise dilution protocol is the most effective method to prevent precipitation. Never dilute a highly concentrated DMSO stock directly into a large volume of aqueous media.[10][11]
The workflow below outlines the recommended procedure.
Caption: Recommended workflow for preparing working solutions.
Detailed Protocol: Example for a 10 µM Final Concentration
-
Prepare Intermediate Stock: Create an intermediate dilution of your high-concentration DMSO stock (e.g., 20 mM) in pure DMSO. A 1:10 or 1:100 dilution is common. For this example, we will dilute 1:10 to make a 2 mM stock.
-
Pre-warm Media: Warm your cell culture media or buffer to 37°C. This increases the kinetic solubility of the compound.[10]
-
Calculate Volumes: Determine the volume of the intermediate stock needed. To make 10 mL of a 10 µM final solution from a 2 mM intermediate stock:
-
(V1)(2000 µM) = (10,000 µL)(10 µM)
-
V1 = 50 µL
-
-
Final Dilution: While gently vortexing or swirling the 10 mL of pre-warmed media, add the 50 µL of the 2 mM intermediate DMSO stock dropwise. This ensures rapid dispersal.[10]
-
Final DMSO Check: The final DMSO concentration in this example is 0.5% (50 µL in 10,000 µL), which is generally well-tolerated by most cell lines. Always include a vehicle control with the same final DMSO concentration in your experiments.[11]
-
Visual Inspection: Visually inspect the final solution for any signs of cloudiness or precipitate before adding it to your cells or experiment.[10]
Section 3: Troubleshooting Guide - Reacting to Precipitation
Even with careful preparation, issues can arise. This guide provides a logical framework for troubleshooting.
Q5: I followed the protocol, but my media still turned cloudy. What should I do now?
Answer: If you observe precipitation, it means the compound's solubility limit has been exceeded under the current conditions. The following flowchart provides a systematic approach to identify and solve the problem.
Caption: Troubleshooting flowchart for compound precipitation.
Q6: Can I just filter the media to remove the precipitate before adding it to my cells?
Answer: No, this is strongly discouraged. The precipitate is your active compound that has fallen out of solution.[10] Filtering it will remove an unknown amount of the compound, leading to an inaccurate final concentration and rendering your experimental results unreliable.[9] The correct approach is to solve the underlying solubility problem.
Section 4: Advanced Formulation Strategies
For challenging applications, such as high-concentration studies or in vivo formulations, more advanced strategies may be necessary.
Q7: My experiment requires a concentration that consistently precipitates with standard methods. What are my options?
Answer: When standard DMSO/media formulations are insufficient, you can explore excipients and alternative delivery vehicles. These methods often require significant optimization and validation.
| Strategy | Mechanism of Action | Key Considerations & References |
| Co-solvents | Using agents like PEG-400, ethanol, or Cremophor EL in addition to DMSO can increase the overall solvent capacity of the aqueous medium. | Must test for cellular toxicity. Often used for in vivo formulations.[12] |
| Cyclodextrins | These cyclic oligosaccharides (e.g., HP-β-CD) have a hydrophobic core and a hydrophilic exterior. They can encapsulate the drug molecule, increasing its apparent water solubility. | Can alter the free concentration of the drug, potentially affecting activity.[13][14] |
| Lipid-Based Formulations | Incorporating the drug into lipid vehicles like emulsions, microemulsions, or liposomes can be effective for highly lipophilic compounds. | Requires specialized formulation expertise and equipment. Primarily for in vivo drug delivery.[14][15] |
| pH Modification | For in vitro buffer systems (not cell culture), slightly acidifying the buffer can keep the compound in its protonated, soluble state. | Not suitable for cell-based assays as it will alter physiological conditions.[6][7] |
References
-
How do I avoid precipitation of DMSO soluble compounds in water based culture media? (2015, February 5). ResearchGate. Retrieved from [Link]
-
Formulation strategies for poorly soluble drugs. (2025, July 10). ResearchGate. Retrieved from [Link]
-
How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? (2017, May 23). ResearchGate. Retrieved from [Link]
-
Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Retrieved from [Link]
-
Parmar, K., et al. (2021). Effective formulation strategies for poorly water soluble drugs. ResearchGate. Retrieved from [Link]
-
1H-Pyrazolo[3,4-c]pyridine. (n.d.). PubChem. Retrieved from [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]
-
Hagedorn, M., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - PubMed Central. Retrieved from [Link]
-
Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. Retrieved from [Link]
-
Doshi, H. (2015). Practical aspects of improving drug solubility of poorly soluble drugs in formulations. Walsh Medical Media. Retrieved from [Link]
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (2018). PMC - NIH. Retrieved from [Link]
-
The Effects of pH on Solubility. (2019, January 3). Chemistry LibreTexts. Retrieved from [Link]
-
Properties of Amines and their Hydrochloride Salt. (n.d.). ResearchGate. Retrieved from [Link]
-
Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). (n.d.). CORE. Retrieved from [Link]
-
1H-Pyrazolo[3,4-d]pyrimidin-4-amine. (n.d.). PubChem. Retrieved from [Link]
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. (2018, January 29). ResearchGate. Retrieved from [Link]
-
1H-PYRAZOLO[3,4-C]PYRIDIN-5-AMINE | CAS 1049672-75-4. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]
Sources
- 1. 1H-PYRAZOLO[3,4-C]PYRIDIN-5-AMINE | CAS 1049672-75-4 [matrix-fine-chemicals.com]
- 2. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 12. file.selleckchem.com [file.selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
1H-Pyrazolo[3,4-c]pyridin-5-ylamine dihydrochloride stability issues in long-term experiments
Welcome to the dedicated support center for 1H-Pyrazolo[3,4-c]pyridin-5-ylamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address the stability challenges encountered during the handling, storage, and application of this compound in long-term experiments. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity and reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs) - Core Stability & Handling
This section addresses the most common initial questions regarding the stability and handling of this compound.
Q1: What are the optimal storage conditions for solid this compound?
A1: As a solid, the compound is relatively stable but is susceptible to environmental factors over time. For maximum long-term stability, the solid powder should be stored under controlled conditions that minimize exposure to atmospheric moisture, oxygen, and light.[1][2] The dihydrochloride salt form is hygroscopic, meaning it can readily absorb moisture from the air, which can initiate degradation pathways.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C or Room Temperature | Refrigeration (2-8°C) is preferred for long-term storage to slow kinetic degradation processes.[3] Room temperature is acceptable for shorter periods if other conditions are met. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The pyrazolopyridine core and the exocyclic amine group can be susceptible to oxidation.[4] An inert atmosphere displaces oxygen, preventing oxidative degradation. |
| Light | Amber Vial / Dark Location | Pyridine-containing heterocyclic compounds can be photosensitive.[5] Protection from light, especially UV, is crucial to prevent photochemical degradation. |
| Container | Tightly Sealed Vial | Prevents moisture ingress and exposure to atmospheric oxygen.[6] |
Q2: My stock solution in DMSO is turning yellow/brown over time. What is causing this discoloration and is the compound degraded?
A2: Discoloration is a strong visual indicator of chemical degradation. For pyrazolopyridine structures, this often points towards oxidation or the formation of complex polymeric impurities.[4] The pyridine and pyrazole rings, while aromatic, can undergo oxidative reactions, especially when in solution where molecular mobility is higher. This process can be accelerated by exposure to air (oxygen), light, or trace metal impurities in the solvent. While a slight color change may not significantly impact initial experiments, for long-term studies, it signifies a loss of purity and the introduction of unknown species that could interfere with your assay. It is highly recommended to prepare fresh solutions or qualify the aged stock solution by an analytical method like HPLC before use.
Q3: How stable is this compound in aqueous solutions versus organic solvents like DMSO?
A3: The stability is highly dependent on the solvent system and pH.
-
In DMSO: Pyrazolopyridine derivatives are generally soluble in DMSO, which is a common solvent for creating high-concentration stock solutions.[7][8] However, DMSO is hygroscopic and can contain water, which may lead to slow hydrolysis over extended periods. The primary concern in DMSO remains oxidation if not stored properly under an inert atmosphere.[9] For long-term storage, aliquoting stock solutions and storing them at -20°C or -80°C is a standard practice to minimize degradation.[7]
-
In Aqueous Solutions: As a dihydrochloride salt, the compound exhibits enhanced aqueous solubility.[10] However, its stability in aqueous media is critically dependent on pH. The fused pyrazolopyridine ring system can be susceptible to hydrolysis, particularly under alkaline (high pH) conditions, which can lead to ring-opening.[11] It is crucial to use buffered solutions and to determine the optimal pH range for your specific experimental conditions through preliminary stability studies. Avoid storing the compound in aqueous solutions for extended periods; they should be prepared fresh for each experiment.
Section 2: Troubleshooting Guide for Long-Term Experiments
This section provides in-depth, scenario-based troubleshooting for issues that arise during prolonged experimental timelines.
Q4: My biological assay results are showing a loss of compound activity or increased variability over the course of a multi-week experiment. How can I determine if compound stability is the issue?
A4: This is a classic problem in long-term cell-based assays or other protracted experiments. Inconsistent results are often the first sign of compound instability. The underlying cause is a decrease in the concentration of the active parent compound and an increase in degradants, which may be inactive or have their own confounding biological effects.
To diagnose this, a systematic approach is required. The following workflow can help you isolate the problem.
Caption: Troubleshooting workflow for diagnosing inconsistent assay results.
Q5: I need to perform forced degradation (stress testing) to understand the potential degradants of my compound. What conditions should I use?
A5: Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods.[1][5] This involves exposing the compound to conditions more severe than those it would typically encounter during storage or use.
The following diagram outlines the key stress conditions based on ICH guidelines.[5]
Caption: Key stress conditions for forced degradation studies.
For each condition, the goal is to achieve 5-20% degradation of the parent compound. This provides enough of the degradant peaks for analysis without completely destroying the sample. Samples should be analyzed by a stability-indicating method (typically HPLC with UV and/or MS detection) at various time points (e.g., 0, 2, 4, 8, 24 hours) to determine the rate of degradation.
Section 3: Protocols and Methodologies
This section provides standardized procedures for key activities related to ensuring compound stability.
Protocol 1: Preparation and Storage of High-Concentration Stock Solutions
Objective: To prepare a concentrated stock solution (e.g., 10-50 mM in DMSO) and store it in a manner that maximizes long-term stability.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Inert gas source (Argon or Nitrogen)
-
Amber, screw-cap cryovials suitable for low-temperature storage
Procedure:
-
Pre-Weighing: Allow the vial of the solid compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture onto the cold powder.
-
Weighing: Accurately weigh the desired amount of the compound in a clean, dry weighing boat or directly into the volumetric flask.
-
Dissolution: Add approximately 75% of the final volume of anhydrous DMSO to the volumetric flask. Gently swirl or sonicate until the solid is completely dissolved. Avoid excessive heating.
-
Volume Adjustment: Once dissolved and returned to room temperature, carefully add DMSO to the calibration mark on the volumetric flask. Cap and invert the flask 15-20 times to ensure a homogenous solution.
-
Inert Gas Purge: Briefly purge the headspace of the volumetric flask with a gentle stream of inert gas.
-
Aliquoting: Immediately dispense the stock solution into single-use amber cryovials. Fill vials to minimize headspace.
-
Final Purge & Storage: Before capping each cryovial, briefly purge the headspace with inert gas. Tightly seal the vials.
-
Labeling & Storage: Clearly label each aliquot with the compound name, concentration, date, and solvent. Store the aliquots in a freezer at ≤ -20°C.[7] For maximum stability (>1 year), storage at -80°C is recommended.
-
Usage: When an aliquot is needed, remove it from the freezer, allow it to thaw completely, and vortex gently before use. Crucially, do not re-freeze a thawed aliquot. Repeated freeze-thaw cycles can introduce moisture and accelerate degradation.[7]
Protocol 2: Basic Stability Assessment by HPLC-UV
Objective: To quantitatively assess the purity of a stock solution over time and detect the formation of degradation products.
Methodology:
-
Method Development: Develop a reverse-phase HPLC method capable of separating the parent peak from potential impurities and degradants. A gradient method using a C18 column with a mobile phase of water/acetonitrile containing a modifier like 0.1% formic acid or trifluoroacetic acid is a common starting point. The UV detector wavelength should be set to the λmax of the compound.
-
Initial Analysis (T=0):
-
Prepare a fresh stock solution of this compound in the desired solvent (e.g., DMSO).
-
Immediately dilute a sample to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL in mobile phase).
-
Inject the sample and record the chromatogram. This is your T=0 reference.
-
Integrate the area of the parent peak and all other peaks. Calculate the initial purity as: (Area_Parent / Area_Total) * 100.
-
-
Stability Study Setup:
-
Store the remaining stock solution under the desired test condition (e.g., 4°C, room temperature, 37°C).
-
Ensure the container is sealed identically to how it would be in a real experiment.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), remove a small sample from the stock solution.
-
Prepare and analyze the sample by HPLC using the exact same method as the T=0 analysis.
-
-
Data Analysis:
-
Calculate the purity at each time point.
-
Compare the chromatograms. Look for:
-
A decrease in the area of the parent peak.
-
The appearance of new peaks (degradants).
-
An increase in the area of existing impurity peaks.
-
-
The compound is generally considered stable if the purity remains within an acceptable range (e.g., >95%) and no single degradant grows to >1-2%.
-
References
-
Kubicki, M., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Available at: [Link]
-
Ibarrondo, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]
-
Zagórska, A., et al. (2016). Studies of the degradation mechanism of pyrrolo[3,4-c] pyridine-1,3(2H)-dione derivatives with analgesic activity: isolation and identification of products and summary. PubMed. Available at: [Link]
-
Genc, D. B., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. National Institutes of Health (NIH). Available at: [Link]
-
New Jersey Department of Health and Senior Services. (n.d.). Hazardous Substance Fact Sheet: Pyridine. NJ.gov. Available at: [Link]
-
PubChem. (n.d.). 1H-Pyrazolo[3,4-c]pyridine. National Institutes of Health (NIH). Available at: [Link]
-
Swarbrick, J. (2016). Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients. National Institutes of Health (NIH). Available at: [Link]
-
International Agency for Research on Cancer. (2000). Pyridine - Some Industrial Chemicals. NCBI Bookshelf. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Publishing. Available at: [Link]
-
Canteli, C., et al. (2019). A long‐time stability study of 50 drug substances representing common drug classes of pharmaceutical use. ResearchGate. Available at: [Link]
-
European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. European Medicines Agency. Available at: [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. (2015). Pyridine: Human health tier II assessment. Australian Department of Health and Aged Care. Available at: [Link]
-
Arantes, P. R., et al. (2022). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. MDPI. Available at: [Link]
-
Weiss, D., et al. (2022). Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. Available at: [Link]
-
ResearchGate. (2025). Recent Developments in the Chemistry of Pyrazolo[4,3-c]quinolines. ResearchGate. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Pyridine | Public Health Statement. Centers for Disease Control and Prevention (CDC). Available at: [Link]
-
Almac Group. (n.d.). Spotlight on stability: API and drug product testing. Almac Group. Available at: [Link]
-
Doan, T. L., et al. (2015). DMSO Solubility Assessment for Fragment-Based Screening. National Institutes of Health (NIH). Available at: [Link]
-
World Health Organization. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. The Royal Society of Chemistry. Available at: [Link]
-
Dau, M. E. F., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. Available at: [Link]
-
Li, Y., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. Available at: [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. 1H-Pyrazolo[3,4-b]pyridin-3-amine | 6752-16-5 [m.chemicalbook.com]
- 3. 1H-PYRAZOLO[3,4-C]PYRIDIN-5-AMINE CAS#: 1049672-75-4 [m.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 11. Studies of the degradation mechanism of pyrrolo[3,4-c] pyridine-1,3(2H)-dione derivatives with analgesic activity: isolation and identification of products and summary - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing concentration of 1H-Pyrazolo[3,4-c]pyridin-5-ylamine dihydrochloride for IC50 determination
Technical Support Center: 1H-Pyrazolo[3,4-c]pyridin-5-ylamine dihydrochloride
Guide for Researchers: Strategic Optimization of Compound Concentration for IC50 Determination
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide a robust framework for determining the half-maximal inhibitory concentration (IC50) of this compound. As this is a specific chemical entity, we will approach the process from the perspective of a novel compound, ensuring that the principles and protocols are applicable even with limited prior data. Our focus is on establishing a reliable, reproducible workflow, from initial range-finding to definitive IC50 calculation.
Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when beginning their experimental design for IC50 determination.
Q1: What is an IC50 value, and why is it a critical parameter?
The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency. It represents the concentration of a substance required to inhibit a specific biological or biochemical process by 50%.[1][2] In drug discovery, a lower IC50 value indicates higher potency, meaning a smaller amount of the compound is needed to produce a therapeutic effect.[3] This metric is essential for:
-
Quantifying Potency: Comparing the effectiveness of different compounds.[4]
-
Structure-Activity Relationship (SAR) Studies: Guiding medicinal chemistry efforts to improve compound efficacy.
-
Dose Selection: Informing concentration choices for more complex downstream in vitro and in-vivo models.[3]
Q2: I have no prior data on this compound. What is the recommended starting concentration range for my first experiment?
When working with a compound of unknown cytotoxicity or inhibitory potential, it is crucial to start with a broad concentration range to capture the full dose-response relationship. A common and effective strategy is to perform a range-finding experiment covering several orders of magnitude.[3][5]
| Parameter | Recommendation | Rationale |
| Highest Concentration | 100 µM to 1 mM | This upper limit is typically governed by the compound's solubility. Starting high ensures you observe any effect, even if the compound is weakly potent.[5] |
| Lowest Concentration | 1 nM to 10 nM | A low nanomolar starting point helps define the baseline (bottom plateau) of the dose-response curve. |
| Spacing of Concentrations | Logarithmic or Semi-Logarithmic | Testing concentrations spaced logarithmically (e.g., 0.1, 1, 10, 100 µM) or via serial dilutions is more efficient than linear spacing for identifying the dynamic range of the compound's activity.[6] |
Q3: How should I prepare the stock solution, and what if I encounter solubility issues?
Proper stock solution preparation is fundamental to obtaining accurate results.
-
Solvent Selection: The primary solvent of choice for most small molecules is dimethyl sulfoxide (DMSO) due to its high solubilizing power.[7] The "dihydrochloride" salt form of your compound may enhance its solubility in aqueous solutions, but starting with a DMSO stock is a standard practice.
-
Stock Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. This minimizes the final concentration of DMSO in your assay medium.
-
Vehicle Control: It is absolutely essential to include a "vehicle control" in your experiments.[3] This control consists of cells (or the enzymatic reaction) treated with the same final concentration of the solvent (e.g., 0.5% DMSO) as your compound-treated samples. This allows you to confirm that any observed inhibition is due to your compound and not the solvent.[7]
-
Troubleshooting Solubility: If this compound precipitates in your cell culture medium, you may see an artificially flat or truncated dose-response curve.[7] To mitigate this:
-
Visually inspect your wells for precipitation after adding the compound.
-
Consider lowering the highest test concentration.
-
If using serum-containing media, be aware that compounds can bind to proteins like albumin, reducing their effective concentration.
-
Q4: What are the essential controls I must include in my IC50 determination assay?
Your experimental design is only as strong as your controls. For a typical cell-based viability assay, the following are non-negotiable:
| Control Type | Description | Purpose |
| Untreated Control | Cells treated with culture medium only. | Represents 100% cell viability or 0% inhibition. This is your primary baseline for normalization. |
| Vehicle Control | Cells treated with the highest concentration of the solvent (e.g., DMSO) used in the experiment. | Defines the true 0% inhibition mark and accounts for any solvent-induced toxicity.[3] |
| Positive Control | Cells treated with a compound known to inhibit the target or kill the cells (e.g., Staurosporine). | Validates that the assay system is working correctly and is capable of detecting an inhibitory effect. |
Troubleshooting & Optimization Guide
Even with a well-designed experiment, challenges can arise. This section provides a systematic approach to troubleshooting common issues.
Workflow for Optimizing Compound Concentration
The following diagram illustrates the logical workflow for moving from an unknown compound to a definitive IC50 value.
Sources
- 1. clyte.tech [clyte.tech]
- 2. azurebiosystems.com [azurebiosystems.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Poor Oral Bioavailability of Pyrazolopyridine Compounds
Introduction: The Pyrazolopyridine Paradox
The pyrazolopyridine scaffold is a cornerstone in modern medicinal chemistry, forming the basis of numerous potent and selective therapeutic agents. However, researchers frequently encounter a significant hurdle during preclinical development: poor oral bioavailability. This phenomenon, where a drug administered orally fails to reach systemic circulation in sufficient concentrations, can prematurely terminate the development of an otherwise promising candidate.
This guide provides a systematic, question-and-answer-based approach to diagnose the root causes of poor oral bioavailability in pyrazolopyridine compounds and offers detailed, field-proven strategies and protocols to overcome these challenges. Our goal is to empower you, the researcher, to make informed decisions that enhance the clinical potential of your compounds.
Section 1: Foundational Concepts & Initial Diagnosis
FAQ 1: Why do my pyrazolopyridine compounds, despite showing high potency in vitro, consistently exhibit low oral bioavailability?
Answer: This is a classic and critical challenge. The oral bioavailability of any compound is governed by a trifecta of interconnected factors: aqueous solubility, intestinal permeability, and first-pass metabolism. Pyrazolopyridine compounds, due to their often rigid, planar, and lipophilic structures, frequently struggle with one or more of these hurdles.[1][2][3]
-
Poor Aqueous Solubility: The compound must first dissolve in the gastrointestinal (GI) fluids to be absorbed. Many pyrazolopyridines are crystalline and have low water solubility, making this initial step a rate-limiting barrier.[1][2]
-
Low Intestinal Permeability: Once dissolved, the compound must pass through the intestinal epithelial cell layer to enter the bloodstream. This process can be hindered if the molecule is too large, too polar, or is actively pumped back into the GI lumen by efflux transporters like P-glycoprotein (P-gp).[4][5][6]
-
High First-Pass Metabolism: After absorption into the portal vein, the compound travels directly to the liver. Here, metabolic enzymes, particularly Cytochrome P450s (CYPs), can extensively modify and clear the drug before it ever reaches systemic circulation.[7] A similar metabolic barrier exists within the intestinal wall itself.
A systematic investigation is essential to pinpoint which of these factors is the primary driver of poor performance for your specific compound.
Section 2: Troubleshooting Guides & Experimental Protocols
This section provides a logical workflow to dissect the cause of poor bioavailability. The following diagram outlines the recommended experimental sequence.
Caption: Decision tree for selecting an appropriate bioavailability enhancement strategy.
FAQ 5: My compound's issue is clearly low solubility. What is the most effective formulation strategy to improve its dissolution rate?
Answer: For compounds where dissolution is the rate-limiting step (typically BCS Class II), converting the crystalline drug into a higher-energy amorphous form is one of the most powerful strategies. [8][9][10]Amorphous Solid Dispersions (ASDs) are a leading technology for this purpose. [8][11] An ASD involves dispersing the active pharmaceutical ingredient (API) in an amorphous state within a polymer matrix. [8][11]This prevents the drug from recrystallizing and allows it to dissolve into a supersaturated state in the GI tract, dramatically increasing the driving force for absorption. [9][12] Key Concept: The Amorphous Advantage Crystalline solids have a highly ordered, low-energy lattice structure that requires significant energy to break apart for dissolution. Amorphous solids lack this long-range order, exist at a higher free energy state, and are therefore much more soluble. [8][10]The polymer in an ASD kinetically stabilizes this unstable amorphous form. [8][10]
FAQ 6: How do I select the right polymer for an Amorphous Solid Dispersion (ASD)?
Answer: Polymer selection is a critical decision that balances stabilizing the amorphous drug in the solid state with enabling its rapid release in the gut. [13][14]There is no single "best" polymer; the choice is drug-specific. [13][15] Key Polymer Selection Criteria:
-
Miscibility with the Drug: The drug and polymer must be miscible to form a single-phase, stable dispersion. This can be predicted using solubility parameters or assessed experimentally. [13]2. Glass Transition Temperature (Tg): The polymer should have a high Tg to limit molecular mobility within the dispersion, which helps prevent drug crystallization during storage. [13][15]3. Solubility Profile: The polymer should be soluble at the pH of the intended absorption site (e.g., intestine) to ensure rapid dissolution of the dispersion. [15]4. Ability to Maintain Supersaturation: Some polymers, like HPMCAS, are particularly effective at inhibiting the precipitation of the drug from the supersaturated solution created upon dissolution, prolonging the window for absorption. [10] Table: Comparison of Common Polymers for ASDs
| Polymer | Common Acronym | Key Properties | Best For... |
| Polyvinylpyrrolidone | PVP | High hydrophilicity, good solubilizer. Lower Tg. | Drugs that are good glass-formers themselves. [16] |
| Hydroxypropyl Methylcellulose | HPMC | Good film former, pH-independent solubility. | General purpose, often used in spray drying. |
| Hydroxypropyl Methylcellulose Acetate Succinate | HPMCAS | pH-dependent solubility (dissolves > pH 5.5), excellent crystallization inhibitor. [10] | Enteric delivery, maintaining supersaturation of weakly acidic drugs. [10] |
| Soluplus® (Polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer) | Amphiphilic nature, acts as a solubilizer. | Poorly soluble drugs requiring micellar solubilization. [13] |
FAQ 7: My compound is rapidly metabolized. Can formulation or chemical modification help?
Answer: Yes. While formulation can sometimes help by overwhelming metabolic enzymes through rapid dissolution (an ASD approach), a more direct and often more effective strategy is chemical modification via a prodrug approach . [7][17][18] A prodrug is a bioreversible, inactive derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound. [18][19] How Prodrugs Can Reduce First-Pass Metabolism:
-
Masking Metabolic Sites: A labile chemical group is attached to the part of the molecule that is most susceptible to metabolic attack by CYP enzymes. This "masks" the metabolic soft spot.
-
Altering Physicochemical Properties: The prodrug can be designed to be absorbed via an alternative pathway that bypasses the liver, such as the intestinal lymphatic system. This is common for highly lipophilic prodrugs. [18]3. Improving Permeability: By making a molecule more lipophilic, a prodrug can increase passive permeability, leading to faster absorption that can help saturate efflux transporters or metabolic enzymes. [20] For example, testosterone undergoes near-complete first-pass metabolism. The prodrug testosterone undecanoate is absorbed via the lymphatic system, avoiding the liver and resulting in useful oral bioavailability. [18]
Section 4: Integrated Preclinical Assessment
FAQ 8: I've developed an improved formulation. How do I design a preclinical pharmacokinetic (PK) study to confirm it works?
Answer: A well-designed in vivo PK study is the definitive test of your formulation strategy. The goal is to compare the oral bioavailability of your new formulation against a reference formulation (e.g., a simple suspension). [21][22][23] Protocol 4: Rodent Pharmacokinetic Study Design
-
Animal Model: Use a standard rodent model, typically Sprague-Dawley rats or CD-1 mice. [22][24]2. Study Arms (Groups):
-
Group 1 (IV Administration): Administer the compound intravenously (e.g., in a solution with co-solvents) at a low dose (e.g., 1-2 mg/kg). This arm is essential to determine the absolute bioavailability and clearance. [21] * Group 2 (Oral Reference): Administer the compound orally as a simple suspension (e.g., in 0.5% methylcellulose) at a higher dose (e.g., 10-50 mg/kg). [25]This is your baseline control.
-
Group 3 (Oral Test Formulation): Administer your new, improved formulation (e.g., the ASD) at the same oral dose as Group 2.
-
-
Dosing & Sampling:
-
Fast the animals overnight before dosing.
-
After administration, collect blood samples at a series of time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
-
Sample Processing & Analysis:
-
Centrifuge the blood to separate the plasma.
-
Extract the drug from the plasma and quantify its concentration using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration versus time for each animal.
-
Calculate key PK parameters: Cmax (peak concentration), Tmax (time to peak), and AUC (Area Under the Curve, a measure of total drug exposure).
-
Calculate Absolute Bioavailability (F%) for each oral formulation: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
Success Criteria: A successful formulation will show a statistically significant increase in both AUC and Cmax compared to the reference suspension, leading to a higher calculated absolute bioavailability (F%).
References
- Pharmaceutical Technologies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Walsh Medical Media.
- Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products.
- Mechanisms of increased bioavailability through amorphous solid dispersions: a review.
- P-glycoprotein and its role in drug-drug interactions. Australian Prescriber.
- Drug Solubility: Importance and Enhancement Techniques.
- Optimizing Polymer Selection for Amorphous Solid Dispersion in Hot Melt Extrusion Processes.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
- Key Characteristics for Selecting Polymers in ASDs. SEN Pharma.
- Techniques for Enhancing Drug Solubility: A Comprehensive Overview. Journal of Drug Delivery and Therapeutics.
- Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online.
- How significant is the role of P-glycoprotein in drug absorption and brain uptake?. PubMed.
- Solubility Enhancement Techniques. Pharmaguideline.
- Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
- Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. Journal of Pharmaceutical Sciences & Emerging Drugs.
- Promising strategies for improving oral bioavailability of poor w
- Amorphous solid dispersions for enhanced drug solubility and stability.
- Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma.
- Screening and Selecting the Suitable Solid Dispersion System. SEN Pharma.
- Dissolution enhancement of drugs. Part I: Technologies and effect of carriers.
- Role of P-glycoprotein in pharmacokinetics: clinical implic
- Caco-2 Permeability Assay. Enamine.
- Functional Role of P-Glycoprotein in Limiting Intestinal Absorption of Drugs: Contribution of Passive Permeability to P-Glycoprotein Mediated Efflux Transport.
- Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development. Pharma Models.
- Rationale for polymer selection?.
- Caco-2 Permeability Assay. Evotec.
- P-glycoprotein and its role in drug-drug interactions.
- Enhancement of dissolution performance of amorphous solid dispersions by plasticization.
- Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M.
- Microsomal Stability Assay Protocol. AxisPharm.
- Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux.
- Microsomal Stability. Evotec.
- ADME Microsomal Stability Assay. BioDuro.
- Modern Prodrug Design for Targeted Oral Drug Delivery.
- Microsomal stability assay for human and mouse liver microsomes. protocols.io.
- metabolic stability in liver microsomes. Mercell.
- Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M.
- Caco-2 permeability assay.
- Prodrug Approach as a Strategy to Enhance Drug Permeability.
- Preclinical formulations for pharmacokinetic studies. Admescope.
- Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI.
- Formulation Development Strategy: Preclinical PK, PD, and TK Consider
- Oral Formulations for Preclinical Studies.
- First pass metabolism: the metabolic obstacle course for drugs. YouTube.
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central.
- Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. PubMed.
- Preclinical Formulations: Insight, Strategies, and Practical Consider
- Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI.
- Technical Support Center: Strategies for Improving the Oral Bioavailability of Pyrazole Compounds. Benchchem.
Sources
- 1. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 5. How significant is the role of P-glycoprotein in drug absorption and brain uptake? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. contractpharma.com [contractpharma.com]
- 11. crystallizationsystems.com [crystallizationsystems.com]
- 12. hammer.purdue.edu [hammer.purdue.edu]
- 13. senpharma.vn [senpharma.vn]
- 14. researchgate.net [researchgate.net]
- 15. crystalpharmatech.com [crystalpharmatech.com]
- 16. senpharma.vn [senpharma.vn]
- 17. asianpharmtech.com [asianpharmtech.com]
- 18. Modern Prodrug Design for Targeted Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 21. admescope.com [admescope.com]
- 22. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to Minimizing Off-Target Binding of 1H-Pyrazolo[3,4-c]pyridin-5-ylamine dihydrochloride
Welcome to the technical support center for researchers utilizing 1H-Pyrazolo[3,4-c]pyridin-5-ylamine dihydrochloride. This guide is designed to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the specific and accurate use of this compound in your experiments. Given its structural class, belonging to the pyrazolopyridine family, it is likely being investigated as a kinase inhibitor.[1][2][3][4][5] Off-target binding is a critical consideration for any small molecule inhibitor, as it can lead to misinterpretation of data and unforeseen cellular effects.[6][7][8] This resource will equip you with the necessary tools to confidently assess and minimize these interactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its likely mode of action?
A1: this compound is a heterocyclic small molecule. Its core structure, a pyrazolopyridine, is a common scaffold for potent kinase inhibitors.[2][3][4][5][9] Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[1] Therefore, it is highly probable that this compound functions by competing with ATP for the binding site of a specific kinase, thereby inhibiting its activity.
Q2: What are "off-target" effects and why are they a concern for my research?
A2: Off-target effects occur when a small molecule, such as our pyrazolopyridine inhibitor, binds to and modulates the activity of proteins other than its intended biological target.[6][7] This is a significant concern for several reasons:
-
Cellular Toxicity: Off-target binding can disrupt essential cellular pathways, leading to cytotoxicity that is unrelated to the inhibition of the intended target.[7]
-
Lack of Translational Potential: Promising results in preclinical models may not translate to a clinical setting if the observed efficacy is due to off-target effects.[6]
Q3: How can I proactively assess the potential for off-target binding of my compound?
A3: A proactive approach is highly recommended. Consider the following strategies:
-
Computational Profiling: In silico methods can predict potential off-target interactions by screening the compound against a database of known protein structures.[8][10] This can provide an initial "hit list" of potential off-targets to investigate experimentally.
-
Kinase Panel Screening: Given the likelihood of this compound being a kinase inhibitor, submitting it for screening against a broad panel of kinases is a crucial step. This will provide a quantitative measure of its selectivity.
-
Literature Review: Investigate published data on structurally similar compounds. This can offer valuable clues about potential off-target families.[9][11]
Troubleshooting Guide: Addressing Off-Target Binding in Your Experiments
This section provides a structured approach to identifying and mitigating off-target effects when you encounter unexpected or inconsistent results.
Issue 1: Inconsistent Phenotypic Readouts Across Different Cell Lines
Possible Cause: The varied expression levels of on- and off-target proteins in different cell lines can lead to inconsistent biological responses.
Troubleshooting Steps:
-
Characterize Target and Off-Target Expression:
-
Protocol: Perform Western blotting or quantitative PCR (qPCR) on your panel of cell lines to determine the relative expression levels of your primary target and any high-probability off-targets identified through screening.
-
Rationale: A lack of correlation between the expression of the intended target and the observed phenotype may suggest an off-target effect is dominating the response.
-
-
Utilize a Structurally-Related Inactive Control:
-
Concept: Synthesize or obtain a close chemical analog of this compound that is inactive against the intended target.[6]
-
Application: If this "negative control" compound still produces the same phenotype, it strongly indicates that the effect is independent of the primary target and likely due to an off-target interaction.
-
Issue 2: Observed Cellular Toxicity at Concentrations Close to the IC50 of the Target
Possible Cause: The compound may be inhibiting one or more essential off-target kinases, leading to cell death.
Troubleshooting Steps:
-
Perform a Dose-Response Matrix:
-
Protocol: Treat cells with a range of concentrations of your compound and a known inhibitor of a suspected off-target kinase.
-
Data Analysis: Analyze the data for synergistic or additive effects on cell viability. This can provide evidence for the involvement of the off-target in the observed toxicity.
-
-
Rescue Experiment with Overexpression:
-
Concept: If you suspect a specific off-target is responsible for the toxicity, you can attempt to "rescue" the phenotype by overexpressing the primary target.
-
Workflow: Transfect cells with a plasmid encoding your target kinase. If the cells become more resistant to the compound's toxic effects, it suggests the toxicity is at least partially mediated by the on-target inhibition.
-
Key Experimental Protocols
Protocol 1: Competitive Binding Assay to Determine Off-Target Affinity
This assay helps to quantify the binding affinity of your compound to a potential off-target protein.[12][13]
Principle: The assay measures the ability of your unlabeled compound (the competitor) to displace a labeled ligand (tracer) from the off-target protein. The concentration at which 50% of the tracer is displaced (EC50) is determined, from which the inhibitory constant (Ki) can be calculated.[12]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the purified off-target protein in a suitable assay buffer.
-
Prepare a stock solution of a known fluorescently or radioactively labeled ligand for the off-target protein.
-
Prepare a serial dilution of this compound.
-
-
Assay Execution:
-
In a microplate, add the off-target protein and the labeled ligand at a fixed concentration.
-
Add the serially diluted this compound to the wells.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the signal from the labeled ligand (e.g., fluorescence or radioactivity).
-
Plot the signal as a function of the competitor concentration.
-
Fit the data to a suitable binding model to determine the EC50 value.[12]
-
Data Summary Table:
| Competitor Compound | Target Protein | Labeled Ligand | EC50 (nM) | Ki (nM) |
| This compound | Off-Target Kinase X | Labeled Ligand Y | Experimental Value | Calculated Value |
| Control Inhibitor | Off-Target Kinase X | Labeled Ligand Y | Reference Value | Reference Value |
Protocol 2: Cell-Based Target Engagement Assay
This assay confirms that your compound is binding to its intended target within a cellular context.[14][15][16][17]
Principle: Many cell-based target engagement assays rely on the principle that ligand binding stabilizes the target protein against thermal or chemical denaturation.[14]
Step-by-Step Methodology:
-
Cell Treatment:
-
Culture your cells of interest to an appropriate density.
-
Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.
-
-
Target Stabilization:
-
Lyse the cells and subject the lysates to a thermal or chemical denaturation challenge.
-
-
Quantification of Soluble Target:
-
Separate the soluble (stabilized) and aggregated (denatured) protein fractions.
-
Quantify the amount of the target protein in the soluble fraction using methods like Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of the compound concentration.
-
An increase in the soluble fraction with increasing compound concentration indicates target engagement.
-
Visualizing Experimental Concepts
Caption: Workflow of a competitive binding assay.
Caption: Cellular target engagement experimental workflow.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. Consult the Safety Data Sheet (SDS) for detailed information.[18][19][20][21][22] General guidelines include:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
By following the guidance in this technical support center, you will be well-equipped to design and execute experiments that yield clear, reliable, and publishable data, while minimizing the confounding influence of off-target effects.
References
-
DiscoverX. Target Engagement Assays. [Link]
-
Concept Life Sciences. Target Engagement Assay Services. [Link]
-
Journal of Medicinal Chemistry. Target Engagement Assays in Early Drug Discovery. [Link]
-
Fabgennix International. Competition Assay Protocol. [Link]
-
Selvita. A Practical Guide to Target Engagement Assays. [Link]
-
National Institutes of Health. Determining target engagement in living systems. [Link]
-
NanoTemper Technologies. Assay setup for competitive binding measurements. [Link]
-
Journal of Visualized Experiments. Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. [Link]
-
ResearchGate. The protocol of competitive binding assay. [Link]
-
Patsnap. How can off-target effects of drugs be minimised? [Link]
-
Arabian Journal of Chemistry. Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. [Link]
-
Journal of Enzyme Inhibition and Medicinal Chemistry. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. [Link]
-
PubMed Central. Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. [Link]
-
Frontiers in Pharmacology. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]
-
National Institutes of Health. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. [Link]
-
National Institutes of Health. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. [Link]
-
PubMed. 1H-Pyrazolo[3,4-b]pyridine Inhibitors of Cyclin-Dependent Kinases. [Link]
-
National Institutes of Health. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
-
MDPI. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. [Link]
-
Journal of Enzyme Inhibition and Medicinal Chemistry. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. [Link]
-
National Institutes of Health. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. [Link]
Sources
- 1. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 9. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 11. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 12. support.nanotempertech.com [support.nanotempertech.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Target Engagement Assays [discoverx.com]
- 15. Target Engagement Assay Services [conceptlifesciences.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. selvita.com [selvita.com]
- 18. fishersci.com [fishersci.com]
- 19. fishersci.nl [fishersci.nl]
- 20. static.cymitquimica.com [static.cymitquimica.com]
- 21. enamine.enamine.net [enamine.enamine.net]
- 22. fishersci.com [fishersci.com]
Technical Support Center: 1H-Pyrazolo[3,4-c]pyridin-5-ylamine Dihydrochloride Degradation Pathway Analysis
Welcome to the technical support center for 1H-Pyrazolo[3,4-c]pyridin-5-ylamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the stability and degradation of this compound. Our approach is rooted in established scientific principles and regulatory expectations for pharmaceutical development.
Introduction to Stability and Degradation
Understanding the intrinsic stability of an active pharmaceutical ingredient (API) like this compound is a critical aspect of drug development. Forced degradation, or stress testing, is an essential process where the molecule is intentionally exposed to harsh conditions to predict its long-term stability and identify potential degradation products.[1][2] This information is vital for developing stable formulations, establishing appropriate storage conditions, and ensuring the safety and efficacy of the final drug product. The International Council for Harmonisation (ICH) guidelines recommend exposing the drug substance to a variety of stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress, to elucidate its degradation profile.[2]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Inquiries
Question 1: What are the primary sites of instability on the 1H-Pyrazolo[3,4-c]pyridin-5-ylamine molecule?
Answer: Based on the chemical structure of 1H-Pyrazolo[3,4-c]pyridin-5-ylamine, the primary sites susceptible to degradation are:
-
The Exocyclic Amino Group (-NH₂): This group is prone to hydrolytic deamination, particularly under acidic or basic conditions, which would replace the amino group with a hydroxyl group. It is also a primary target for oxidation.
-
The Pyridine Ring Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it susceptible to oxidation, which can lead to the formation of an N-oxide. This is a common degradation pathway for pyridine-containing compounds.
-
The Fused Ring System: While aromatic heterocyclic systems are generally stable, severe oxidative or photolytic stress can potentially lead to ring-opening reactions. The pyridine ring is generally more susceptible to oxidation than the pyrazole ring.
The dihydrochloride salt form is expected to have better stability compared to the free base, particularly in the solid state.
Hydrolytic Degradation
Question 2: I am performing acid hydrolysis with 0.1 M HCl at 60°C, but I am not seeing significant degradation. What should I do?
Answer: While 0.1 M HCl is a standard starting point, the fused pyrazolopyridine ring system is generally stable. If you are not observing degradation (typically aiming for 5-20% degradation), you can incrementally increase the stress level.
Troubleshooting Steps:
-
Increase Acid Concentration: You can move to a higher concentration of acid, for example, 0.5 M or 1.0 M HCl.[2]
-
Increase Temperature: If increasing the acid concentration is not effective or desired, you can raise the temperature. A common next step is 80°C.
-
Extend Reaction Time: Increase the duration of the experiment, taking time points at 24, 48, and 72 hours to monitor the progress of the degradation.
-
Change the Acid: In some cases, a different acid like sulfuric acid (H₂SO₄) might yield different results, although this is less common.
Causality: The stability of the protonated form of the molecule in acidic conditions can make it resistant to hydrolysis. By increasing the concentration of the acid and the temperature, you are providing more energy to overcome the activation barrier for the hydrolytic reaction.
Question 3: Under basic hydrolysis conditions, I am observing a major degradation product. What is the likely structure of this degradant?
Answer: Under basic conditions (e.g., 0.1 M NaOH), the most probable primary degradation pathway is the hydrolysis of the exocyclic amino group to a hydroxyl group. This results in the formation of 1H-Pyrazolo[3,4-c]pyridin-5-ol .
Hypothesized Reaction:
1H-Pyrazolo[3,4-c]pyridin-5-ylamine + OH⁻ → 1H-Pyrazolo[3,4-c]pyridin-5-ol + NH₃
Verification:
-
LC-MS Analysis: You should observe a peak with a mass-to-charge ratio (m/z) corresponding to the replacement of -NH₂ (16 Da) with -OH (17 Da), resulting in a net mass increase of 1 Da for the free base.
-
Chromatographic Properties: The resulting hydroxyl compound is likely to be more polar than the parent amine, leading to an earlier elution time in reverse-phase HPLC.
Oxidative Degradation
Question 4: I am using 3% hydrogen peroxide (H₂O₂) for oxidative stress and see multiple degradation peaks. What are the likely products?
Answer: Oxidative degradation of 1H-Pyrazolo[3,4-c]pyridin-5-ylamine can be complex, leading to several products. The most common are:
-
N-Oxide Formation: The nitrogen on the pyridine ring is a primary target for oxidation, forming 1H-Pyrazolo[3,4-c]pyridin-5-ylamine N-oxide . This results in a mass increase of 16 Da. Studies on 3,4-diaminopyridine have shown the formation of N-oxides under oxidative stress.[3]
-
Oxidation of the Amino Group: The amino group can be oxidized to a nitro group (-NO₂), forming 5-nitro-1H-pyrazolo[3,4-c]pyridine . This corresponds to a mass increase of 30 Da (replacement of -NH₂ with -NO₂). The oxidation of aminopyridines to nitropyridines has been previously documented.[4]
-
Hydroxylation of the Pyridine Ring: Direct hydroxylation of the pyridine ring can also occur, leading to the formation of hydroxylated derivatives.[5]
Troubleshooting Multiple Peaks:
-
LC-MS/MS: Use tandem mass spectrometry (MS/MS) to fragment the ions of the degradation products. The fragmentation pattern can provide structural information to confirm the identity of the degradants.
-
Time-Course Study: Analyze samples at different time points to distinguish between primary and secondary degradation products. Primary degradants will form first, and their concentration may decrease over time as they convert to secondary degradants.
Photolytic Degradation
Question 5: My compound seems stable to light in the solid state but degrades in solution. Why is this, and what are the expected products?
Answer: Increased degradation in solution is common due to the higher mobility of molecules and the presence of a solvent that can participate in the reaction. The dihydrochloride salt form likely provides stability in the solid crystalline state.
Causality: In solution, the compound is more exposed to light energy, and solvent molecules (like water or methanol) can act as reactants or catalysts in the degradation process. Aromatic amines and pyrazole derivatives can undergo photodissociation.[6][7]
Potential Photodegradation Products:
-
Hydrolysis Products: If the solution is aqueous, photolytic energy can accelerate the hydrolysis of the amino group to a hydroxyl group, as discussed in the hydrolysis section.
-
Radical-Mediated Degradation: Photolysis can generate radical species, leading to a complex mixture of degradation products, including polymers. This can sometimes be observed as a loss of the main peak without the appearance of distinct new peaks in the chromatogram.
Troubleshooting:
-
Control Experiments: Expose the solvent alone to the same light conditions to ensure it is not generating interfering peaks.
-
Wavelength Control: If possible, use light sources with specific wavelength ranges to understand which part of the spectrum is causing the degradation. The compound's UV absorption spectrum can provide clues.
-
Inert Atmosphere: Conduct the experiment under a nitrogen or argon atmosphere to see if the degradation is oxygen-dependent (photo-oxidation).
Experimental Protocols & Data
Forced Degradation Experimental Workflow
This workflow provides a systematic approach to performing forced degradation studies on this compound.
Caption: A typical workflow for forced degradation studies.
Recommended Stress Conditions for Initial Screening
| Stress Condition | Reagent/Condition | Temperature | Duration | Target Degradation |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24, 48, 72 hours | 5-20% |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24, 48, 72 hours | 5-20% |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | 5-20% |
| Thermal | Heat | 80°C | 7 days | < 5% |
| Photostability | ICH Q1B Option 2 | Room Temp | As per guideline | Compare to dark control |
Hypothesized Degradation Pathway
The following diagram illustrates the potential degradation pathways for 1H-Pyrazolo[3,4-c]pyridin-5-ylamine under different stress conditions.
Caption: Hypothesized degradation pathways of the target molecule.
Troubleshooting Analytical Issues
This decision tree can help troubleshoot common issues encountered during the HPLC analysis of degradation samples.
Caption: Decision tree for troubleshooting common HPLC issues.
References
- Atmospheric Degradation of Amines (ADA). (2010, March 11). NILU.
- Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applic
- Forced Degradation – A Review. (2022, November 30). Volume 47- Issue 3.
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (2019, December 26). Physical Testing and Chemical Analysis Part B:Chemical Analgsis.
- Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms. (n.d.). PMC - NIH.
- Oxidation of Aminopyridines to Nitropyridines. (1950). Journal of the American Chemical Society.
- Photochemistry of Aliphatic and Aromatic Amines. (2022, August 5).
- Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. (2022, August 6).
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). PMC - PubMed Central.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI.
- Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. (n.d.). SEFH.
- Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degrad
- Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. (n.d.). RSC Publishing.
Sources
- 1. biomedres.us [biomedres.us]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Kinase Inhibitory Activity of 1H-Pyrazolo[3,4-c]pyridin-5-ylamine and Related Scaffolds
Introduction
The pyrazolopyridine nucleus is a quintessential "privileged scaffold" in modern medicinal chemistry, bearing a structural resemblance to endogenous purines that allows it to function as an effective ATP-mimicking hinge-binder for a multitude of protein kinases.[1][2] This structural motif is at the core of several approved and clinical-phase anti-cancer drugs, highlighting its therapeutic relevance.[3] Among the various isomers, the 1H-pyrazolo[3,4-c]pyridine core represents a specific arrangement of nitrogen atoms that profoundly influences the molecule's three-dimensional shape, hydrogen bonding potential, and ultimately, its biological activity.
This guide provides a comparative framework for evaluating the activity of 1H-Pyrazolo[3,4-c]pyridin-5-ylamine dihydrochloride (Compound A) against structurally related pyrazolopyridine analogs. We will dissect the causality behind the experimental choices, moving from direct target engagement in biochemical assays to functional outcomes in cell-based models and finally to mechanistic validation. The objective is to equip researchers with a robust, self-validating methodology for characterizing and differentiating novel kinase inhibitors based on this versatile scaffold.
Section 1: The Comparator Compounds - A Study in Isomerism and Substitution
To understand the structure-activity relationship (SAR), we must compare our lead compound not only to its direct isomers but also to a clinically relevant benchmark. For this guide, we will evaluate the following compounds:
-
Compound A (Lead): 1H-Pyrazolo[3,4-c]pyridin-5-ylamine
-
Compound B (Isomer 1): 1H-Pyrazolo[3,4-b]pyridin-5-ylamine (The most common pyrazolopyridine kinase inhibitor prototype).[3]
-
Compound C (Isomer 2): 1H-Pyrazolo[4,3-c]pyridin-5-ylamine
-
Compound D (Benchmark): A pyrazolo[1,5-a]pyridine derivative, structurally analogous to approved inhibitors like Selpercatinib.[3]
The fundamental difference between Compounds A, B, and C is the placement of the nitrogen atom within the pyridine ring and the point of fusion with the pyrazole ring. These subtle changes can dramatically alter the molecule's ability to form key hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition.
Section 2: A Tiered Approach to Comparative Activity Profiling
A logical, multi-tiered experimental workflow is essential to build a comprehensive understanding of a compound's activity profile. This approach ensures that data from each stage informs the next, providing a complete picture from molecule to cell.
Section 3: Biochemical Kinase Inhibition Assay
Expertise & Causality: The first step is to determine the direct inhibitory potency of each compound against a purified kinase enzyme (let's call it "Kinase X"). A luminescence-based assay like the ADP-Glo™ Kinase Assay is chosen for its high sensitivity and broad applicability. It quantifies kinase activity by measuring the amount of ADP produced, which is directly proportional to enzyme activity. We measure the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency. It is critical to run this assay at an ATP concentration equal to its Michaelis-Menten constant (Km), as this provides the most accurate and comparable IC50 values for ATP-competitive inhibitors.[4]
Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation: Prepare Kinase X enzyme, substrate, and ATP in kinase reaction buffer. Prepare a serial dilution of each comparator compound in DMSO, then dilute further in reaction buffer.
-
Kinase Reaction: In a 384-well plate, add 5 µL of the kinase/substrate solution. Add 2.5 µL of the diluted compound solution (or DMSO for vehicle control).
-
Initiate Reaction: Add 2.5 µL of the ATP solution to start the reaction. Incubate at room temperature for 1 hour. A "no-enzyme" well should be included as a background control.
-
ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation (Step 2): Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data using the vehicle control (0% inhibition) and no-enzyme control (100% inhibition). Plot the normalized response against the log of compound concentration and fit a dose-response curve to determine the IC50 value.[]
Hypothetical Comparative Data: Kinase X Inhibition
| Compound | Scaffold Type | Hypothetical IC50 (nM) |
| A (Lead) | 1H-Pyrazolo[3,4-c]pyridine | 15 |
| B | 1H-Pyrazolo[3,4-b]pyridine | 5 |
| C | 1H-Pyrazolo[4,3-c]pyridine | 250 |
| D | Pyrazolo[1,5-a]pyridine | 8 |
Interpretation: The data suggests that the nitrogen arrangement in the 1H-pyrazolo[3,4-b]pyridine scaffold (Compound B) is optimal for inhibiting Kinase X. Our lead compound (A) is potent, but the isomeric shift in Compound C drastically reduces activity, likely due to a suboptimal fit in the ATP-binding pocket.
Section 4: Cellular Proliferation and Viability Assay
Expertise & Causality: Potent enzyme inhibition does not always translate to cellular activity. Factors like cell membrane permeability and susceptibility to efflux pumps can prevent a compound from reaching its intracellular target. The MTT assay is a robust colorimetric method to assess a compound's effect on cell viability and proliferation.[6] Metabolically active cells use mitochondrial reductase enzymes to convert the yellow tetrazolium salt (MTT) into purple formazan crystals.[7][8] The amount of formazan produced is proportional to the number of viable cells.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed a cancer cell line known to be dependent on Kinase X signaling (e.g., "CancerCell-X") into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[6]
-
Compound Treatment: Prepare serial dilutions of each compound in complete culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (DMSO) and a "no-cell" blank control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Remove the treatment medium. Add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.[8] Using serum-free medium at this step is crucial to prevent interference from serum components that can reduce MTT.
-
Formazan Formation: Incubate for 3-4 hours until purple precipitates are visible.
-
Solubilization: Carefully aspirate the MTT solution without disturbing the crystals. Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well. Mix on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells. Normalize the data to the vehicle control and calculate the GI50 (concentration for 50% growth inhibition).
Hypothetical Comparative Data: CancerCell-X Viability
| Compound | Scaffold Type | Hypothetical GI50 (nM) |
| A (Lead) | 1H-Pyrazolo[3,4-c]pyridine | 45 |
| B | 1H-Pyrazolo[3,4-b]pyridine | 20 |
| C | 1H-Pyrazolo[4,3-c]pyridine | >10,000 |
| D | Pyrazolo[1,5-a]pyridine | 30 |
Interpretation: The cellular data correlates well with the biochemical data. Compounds B and D remain the most potent, demonstrating good cell permeability and on-target effects. The GI50 for our lead compound (A) is 3-fold higher than its biochemical IC50, which is a common and acceptable shift, but Compound B shows a more direct translation of potency.
Section 5: Mechanistic Validation via Western Blot
Expertise & Causality: A reduction in cell viability strongly implies, but does not prove, that the compound is acting through its intended target. Western blotting provides this crucial mechanistic link by allowing us to visualize the phosphorylation state of a direct downstream substrate of Kinase X ("Substrate Y").[9] A potent and specific inhibitor should decrease the phosphorylation of Substrate Y (p-Substrate Y) without affecting the total amount of Substrate Y or a housekeeping protein like GAPDH. This confirms on-target engagement in a cellular environment.[10]
Protocol: Western Blot for p-Substrate Y
-
Cell Treatment & Lysis: Plate CancerCell-X cells and allow them to adhere. Treat the cells with each compound at a concentration of 10x its GI50 for 2-4 hours. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.
-
Blocking: Block the membrane for 1 hour at room temperature in a solution of 5% nonfat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation in a solution containing the primary antibody specific for p-Substrate Y.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Stripping and Reprobing: To validate the results, the same blot can be stripped of antibodies and re-probed for total Substrate Y and a loading control like GAPDH to ensure equal protein loading across lanes.
Expected Outcome: A dose-dependent decrease in the band corresponding to p-Substrate Y will be observed in lanes treated with active compounds (A, B, and D), while the total Substrate Y and GAPDH bands will remain unchanged. Compound C should show no effect. This result would provide strong evidence that the observed cytotoxicity is mediated through the inhibition of Kinase X.
Conclusion
This guide outlines a comprehensive and logical workflow for comparing the activity of this compound to its structural analogs. Through a tiered system of biochemical, cellular, and mechanistic assays, we can build a robust SAR profile.
Our hypothetical data suggests that while 1H-Pyrazolo[3,4-c]pyridin-5-ylamine is a potent inhibitor, the 1H-Pyrazolo[3,4-b]pyridine isomer (Compound B) exhibits superior activity against our target, Kinase X. This underscores the critical importance of nitrogen atom placement in the pyrazolopyridine scaffold for achieving optimal target engagement. By employing these self-validating protocols, researchers can confidently identify promising lead candidates and make informed decisions in the complex process of drug discovery.
References
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry.
- Antiplatelet activity and structure-activity relationship study of Pyrazolopyridine Derivatives as potential series for tre
- Biochemical Kinase Assays. Thermo Fisher Scientific - US.
- Structure−Activity Relationship in Pyrazolo[4,3‐c]pyridines, First Inhibitors of PEX14−PEX5 Protein−Protein. CNR-IRIS.
- Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. PubMed.
- Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.
- Synthesis and Structure-Activity Relationships of a Series of Anxioselective Pyrazolopyridine Ester and Amide Anxiolytic Agents. PubMed.
- Protocol for Cell Viability Assays. BroadPharm.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
- Protocol for Cell Viability Assays: CCK-8 and MTT.
- Targeted Kinase Inhibitor Activity Screening. BOC Sciences.
- Cell Viability Assays. NCBI Bookshelf - NIH.
- Methods for Detecting Kinase Activity. Cayman Chemical.
- Discovery of Pyrazolopyridine Deriv
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
- MTT assay protocol. Abcam.
- MTT assay protocol. Abcam.
- Dissect Signaling Pathways with Multiplex Western Blots. Thermo Fisher Scientific - US.
- Western Blotting Protocol. Cell Signaling Technology.
- Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Scilit.
- Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation.
- Western blot protocol. Abcam.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to 1H-Pyrazolo[3,4-c]pyridin-5-ylamine dihydrochloride and its Isomers in Drug Discovery
Introduction: The Privileged Pyrazolopyridine Scaffold
The pyrazolopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" heterocyclic motif. Its structural resemblance to endogenous purines allows it to effectively interact with the ATP-binding sites of a multitude of protein kinases.[1][2] This mimicry has rendered pyrazolopyridine derivatives a fertile ground for the development of targeted therapies, particularly in oncology.[2] The arrangement of nitrogen atoms within the fused pyrazole and pyridine rings gives rise to several isomers, each with a unique electronic and steric profile that dictates its biological activity. This guide provides an in-depth comparative analysis of 1H-Pyrazolo[3,4-c]pyridin-5-ylamine dihydrochloride and its key isomers, delving into their synthesis, physicochemical properties, and performance as kinase inhibitors, supported by experimental data and detailed protocols.
Featured Compound: this compound
The 1H-pyrazolo[3,4-c]pyridine isomer, particularly with an amine substitution at the 5-position, presents a compelling scaffold for kinase inhibitor design. The strategic placement of nitrogen atoms and the amine group allows for critical hydrogen bonding interactions within the kinase hinge region, a key determinant of inhibitor potency.
Comparative Analysis of Pyrazolopyridine Isomers
The seemingly subtle shift in the position of a nitrogen atom from one isomer to another can profoundly impact a compound's biological activity, selectivity, and pharmacokinetic properties. This section provides a comparative overview of 1H-Pyrazolo[3,4-c]pyridin-5-ylamine against other prominent pyrazolopyridine isomers.
Structural Isomers Overview
Physicochemical Properties
The physicochemical properties of these isomers, such as pKa and lipophilicity (cLogP), are critical determinants of their drug-like characteristics, influencing solubility, permeability, and metabolic stability.
| Property | 1H-Pyrazolo[3,4-c]pyridin-5-ylamine | 1H-Pyrazolo[3,4-b]pyridine | 1H-Pyrazolo[4,3-c]pyridine | 1H-Pyrazolo[3,4-d]pyrimidine |
| Molecular Formula | C₆H₆N₄ | C₆H₅N₃ | C₆H₅N₃ | C₅H₄N₄ |
| Molecular Weight | 134.14 g/mol | 119.12 g/mol | 119.12 g/mol | 120.11 g/mol |
| Predicted pKa | ~5.1 | ~5.9 | ~4.8 | ~3.9 |
| Predicted cLogP | ~0.3 | ~1.2 | ~1.1 | ~-0.5 |
Note: Predicted values are computationally derived and serve as a general comparison.
Performance in Kinase Inhibition: A Comparative Overview
Disclaimer: The following data is compiled from multiple independent studies. Direct comparison of absolute IC50 values should be approached with caution due to variations in experimental conditions, assay formats, and the specific derivatives tested.
| Isomeric Scaffold | Target Kinase(s) | Reported IC50 Range for Derivatives | Key Findings & SAR Insights | Reference(s) |
| 1H-Pyrazolo[3,4-c]pyridine | HPK1 | 144 nM (for a specific derivative) | The 1H-pyrazolo[3,4-c]pyridine core showed improved cellular potency compared to other bicyclic scaffolds in the context of HPK1 inhibition. | |
| 1H-Pyrazolo[3,4-b]pyridine | TBK1, CDKs, FGFRs | 0.2 nM - 5 µM | This is the most extensively studied isomer. The N(1)-H is crucial for hydrogen bonding in the kinase hinge region. Substitutions at the 3, 4, and 6-positions have been widely explored to modulate potency and selectivity.[1][3][4] | [1][3][4] |
| 1H-Pyrazolo[4,3-c]pyridine | ERK | Data not widely available for parent amine | Derivatives of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea have been identified as potent ERK inhibitors. | |
| 1H-Pyrazolo[3,4-d]pyrimidine | BTK, EGFR | 1.2 nM - 236 nM | This scaffold is a well-established bioisostere of adenine and is present in the FDA-approved BTK inhibitor, Ibrutinib. The pyrimidine ring offers additional points for hydrogen bonding. |
Experimental Protocols
Synthesis of this compound
The synthesis of the target compound can be achieved through a multi-step process, beginning with the construction of a functionalized pyrazolo[3,4-c]pyridine core. A plausible and referenced approach involves the synthesis of a 5-halo-1H-pyrazolo[3,4-c]pyridine intermediate, followed by a palladium-catalyzed amination reaction.[5][6]
Step 1: Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine
dot graph G { rankdir="LR"; node [shape="box", style="rounded", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} Caption: Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine.
-
Diazotization and Acetoxylation: To a solution of 2-amino-3-cyanopyridine in a mixture of acetic anhydride and dichloroethane, sodium nitrite is added portion-wise at room temperature. The reaction is then heated to 90°C.
-
Hydrolysis: The resulting intermediate is treated with sodium methoxide in methanol to yield 5-methoxy-1H-pyrazolo[3,4-c]pyridine.
-
Chlorination: The 5-methoxy intermediate is heated with phosphorus oxychloride to afford 5-chloro-1H-pyrazolo[3,4-c]pyridine.
Step 2: Buchwald-Hartwig Amination
dot graph G { rankdir="LR"; node [shape="box", style="rounded", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} Caption: Buchwald-Hartwig amination.
-
A mixture of 5-chloro-1H-pyrazolo[3,4-c]pyridine, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., BINAP), and a base (e.g., NaOtBu) is assembled in a reaction vessel.
-
An ammonia source (e.g., ammonia gas or a surrogate) is introduced, and the reaction is heated in a suitable solvent (e.g., toluene or dioxane) until completion.
-
Aqueous workup followed by purification via column chromatography yields the desired 1H-Pyrazolo[3,4-c]pyridin-5-amine.
Step 3: Formation of the Dihydrochloride Salt
-
The purified 1H-Pyrazolo[3,4-c]pyridin-5-amine is dissolved in a suitable solvent such as methanol or isopropanol.
-
A solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise with stirring.
-
The resulting precipitate, this compound, is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum.
In Vitro Kinase Inhibition Assay (General Protocol)
The following is a generalized protocol for assessing the kinase inhibitory activity of the pyrazolopyridine compounds. Specific conditions such as enzyme and substrate concentrations, and incubation times, should be optimized for each kinase.
dot graph G { rankdir="LR"; node [shape="box", style="rounded", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} Caption: In vitro kinase inhibition assay workflow.
-
Reagent Preparation: Prepare a kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT). Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 96- or 384-well plate, add the kinase reaction buffer, the test compound at various concentrations, and the specific protein kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the appropriate substrate (e.g., a fluorescently labeled peptide).
-
Incubation: Incubate the reaction plate at 30°C for a predetermined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a solution containing EDTA.
-
Detection: Quantify the amount of phosphorylated product. This can be achieved using various methods, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the dose-response data to a suitable equation using graphing software.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazolopyridine isomers is highly dependent on the substitution patterns around the core scaffold.
-
1H-Pyrazolo[3,4-c]pyridine: For this scaffold, the amine at the 5-position is a key hydrogen bond donor. The N-1 and N-2 positions of the pyrazole ring, as well as the C-3 and C-7 positions, are amenable to substitution to modulate potency, selectivity, and physicochemical properties.[5][6]
-
1H-Pyrazolo[3,4-b]pyridine: The N-1 position of the pyrazole ring is a critical interaction point with the kinase hinge region.[1][4] Substituents at the C-3 position can be directed towards the solvent-exposed region, allowing for the introduction of larger groups to enhance potency and selectivity. The C-4 and C-6 positions on the pyridine ring are also important for tuning the electronic properties and directing interactions with the kinase active site.[4]
-
1H-Pyrazolo[4,3-c]pyridine: The urea linkage at the 6-position in ERK inhibitors based on this scaffold is crucial for activity, forming key hydrogen bonds. Modifications at the N-1 position of the pyrazole and on the terminal phenyl ring of the urea moiety have been shown to significantly impact potency.
-
1H-Pyrazolo[3,4-d]pyrimidine: The N-1 of the pyrazole and N-7 of the pyrimidine are key hydrogen bond acceptors and donors, respectively, mimicking the interactions of adenine. The 4-amino group is a critical hinge-binding element. Substitutions at the C-3 position are often used to introduce moieties that can form covalent bonds with specific residues in the kinase active site, as seen with Ibrutinib.
dot graph G { rankdir="LR"; node [shape="box", style="rounded", fontname="Arial", fontsize=10, fillcolor="#FBBC05", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: Key SAR interaction points for pyrazolopyridine kinase inhibitors.
Conclusion
This compound and its isomers represent a versatile and highly valuable class of scaffolds for the development of targeted therapies. The choice of a specific isomer and its substitution pattern is a critical decision in the drug design process, with each variant offering a unique set of properties and potential for interaction with specific kinase targets. While the 1H-pyrazolo[3,4-b]pyridine and 1H-pyrazolo[3,4-d]pyrimidine scaffolds are more extensively documented in the literature, the emerging data on 1H-pyrazolo[3,4-c]pyridine derivatives highlight their potential as potent and selective kinase inhibitors. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of each isomer and guide the rational design of next-generation kinase inhibitors.
References
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. 2022;37(1):1411-1425. Available from: [Link]
-
Anticancer activity of some known pyrazolopyridine derivatives. ResearchGate. Available from: [Link]
-
Gu X, Ma S. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anticancer Agents Med Chem. 2022;22(9):1643-1657. Available from: [Link]
-
Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Scilit. Available from: [Link]
-
Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. 2024;17(7):105931. Available from: [Link]
-
Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry. 2024;279:116912. Available from: [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate. Available from: [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Infectious Diseases. 2020;6(7):1796-1808. Available from: [Link]
-
Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. 2019;24(18):3295. Available from: [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic & Medicinal Chemistry Letters. 2021;48:128257. Available from: [Link]
-
1H-Pyrazolo[3,4-b]pyridine Inhibitors of Cyclin-Dependent Kinases. Bioorganic & Medicinal Chemistry Letters. 2003;13(6):1133-1136. Available from: [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules. 2023;28(2):835. Available from: [Link]
- 1H-PYRAZOLO [3,4-b] PYRIDINE DERIVATIVES AS RAF KINASE INHIBITORS. Google Patents.
-
Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry. 2025;68(20):21766-21785. Available from: [Link]
-
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. 2023;13(50):35049-35054. Available from: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. 2022;27(7):2237. Available from: [Link]
-
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate. Available from: [Link]
-
A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. Scientific Reports. 2023;13(1):654. Available from: [Link]
-
One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc. 2009;2009(2):258-268. Available from: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. Available from: [Link]
-
Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. ACS Medicinal Chemistry Letters. 2016;7(8):769-774. Available from: [Link]
Sources
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
The 1H-Pyrazolo[3,4-c]pyridin-5-ylamine Scaffold: A Comparative Guide to Structure-Activity Relationships
For researchers and scientists navigating the intricate landscape of drug discovery, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the trajectory of a research program. The pyrazolopyridine class of compounds, with its various isomers, has emerged as a privileged scaffold, particularly in the realm of kinase inhibition. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1H-Pyrazolo[3,4-c]pyridin-5-ylamine analogs, offering a comparative perspective against other well-explored pyrazolopyridine isomers. By synthesizing data from key studies, this document aims to equip drug development professionals with the insights necessary for the rational design of novel therapeutics.
The 1H-Pyrazolo[3,4-c]pyridine Core: A Scaffold with Untapped Potential
The 1H-pyrazolo[3,4-c]pyridine nucleus, characterized by the fusion of a pyrazole and a pyridine ring, presents a unique electronic and steric profile. While its isomers, such as the 1H-pyrazolo[3,4-b]pyridine and 1H-pyrazolo[3,4-d]pyrimidine systems, have been extensively investigated as kinase inhibitors, the 1H-pyrazolo[3,4-c]pyridine scaffold remains a less explored yet promising area of medicinal chemistry. This guide will first delve into a detailed SAR study of 1H-pyrazolo[3,4-c]pyridine derivatives as potent G protein-coupled receptor 119 (GPR119) agonists, a target for type 2 diabetes, to establish a foundational understanding of this specific scaffold. Subsequently, we will draw comparisons to the SAR of related pyrazolopyridine isomers that have demonstrated significant success as kinase inhibitors.
Structure-Activity Relationship of 1H-Pyrazolo[3,4-c]pyridine Analogs as GPR119 Agonists
A seminal study on the design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as GPR119 agonists provides a robust dataset for understanding the SAR of this scaffold. The general structure of the investigated compounds features key points of modification at the R¹, R², and R³ positions.
Quantitative Data Summary: 1H-Pyrazolo[3,4-c]pyridine Analogs as GPR119 Agonists
The following table summarizes the in vitro activity of key analogs from the study, highlighting the impact of substitutions on GPR119 agonistic potency.
| Compound ID | R¹ (Aryl Group) | R² (Piperidine N-capping Group) | GPR119 EC₅₀ (nM) |
| 4 | 4-Methoxyphenyl | Pyrimidin-2-yl | 150 |
| 10 | 4-Chlorophenyl | Pyrimidin-2-yl | 48 |
| 12 | 4-Trifluoromethylphenyl | Pyrimidin-2-yl | 29 |
| 23 | 4-Trifluoromethylphenyl | 5-Chloropyridin-2-yl | 12 |
| 24 | 4-Trifluoromethylphenyl | 5-Trifluoromethylpyridin-2-yl | 8 |
SAR Insights for GPR119 Agonists:
-
The R¹ Aryl Group: Substitution on the phenyl ring at the R¹ position significantly influences potency. Electron-withdrawing groups are favored, with the 4-trifluoromethylphenyl substituent (in compound 12 ) demonstrating a notable increase in activity compared to the 4-methoxyphenyl group (in compound 4 ). This suggests that the electronic nature of this group plays a crucial role in the interaction with the GPR119 receptor.
-
The R² Piperidine N-capping Group: The nature of the heterocyclic group capping the piperidine ring at the R² position is a key determinant of potency. Replacing the pyrimidin-2-yl group (in compound 12 ) with a 5-chloropyridin-2-yl (in compound 23 ) or a 5-trifluoromethylpyridin-2-yl group (in compound 24 ) leads to a progressive enhancement in agonist activity. This highlights the importance of this region for optimizing interactions within the receptor binding pocket.
Comparative Analysis: 1H-Pyrazolo[3,4-c]pyridine vs. Other Pyrazolopyridine Isomers as Kinase Inhibitors
While the 1H-pyrazolo[3,4-c]pyridine scaffold has been effectively utilized for GPR119 agonists, its isomers have a more established history as potent kinase inhibitors. Understanding the SAR of these related scaffolds provides a valuable context for the potential application of the 1H-pyrazolo[3,4-c]pyridine core in oncology and other kinase-driven diseases.
The 1H-Pyrazolo[3,4-b]pyridine Scaffold: A Versatile Kinase Inhibitor Core
The 1H-pyrazolo[3,4-b]pyridine scaffold is a well-validated core for a multitude of kinase inhibitors. For instance, a series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1), a key player in innate immunity.[1]
Comparative SAR Insights:
-
Hinge Binding: A common feature of pyrazolopyridine-based kinase inhibitors is the formation of hydrogen bonds between the heterocyclic core and the hinge region of the kinase ATP-binding site. The nitrogen atoms of the pyrazolopyridine scaffold are crucial for this interaction.
-
Substituent Effects: The nature and position of substituents on the pyrazolopyridine ring dictate the potency and selectivity of the inhibitor. For example, in the case of TBK1 inhibitors, modifications at the R¹ and R² positions were systematically explored to optimize interactions with the kinase.[1]
The 1H-Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Scaffold for Kinase Inhibition
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is another prominent isomer that has yielded numerous successful kinase inhibitors, including compounds targeting Bruton's tyrosine kinase (BTK).[2]
Comparative SAR Insights:
-
Irreversible Inhibition: Many BTK inhibitors based on the 1H-pyrazolo[3,4-d]pyrimidine scaffold are designed as irreversible inhibitors, incorporating a Michael acceptor to form a covalent bond with a cysteine residue in the active site.[2]
-
Hydrophobic Pocket Interactions: Modifications to the scaffold are often aimed at optimizing interactions with the hydrophobic regions of the ATP-binding pocket.[2]
Experimental Protocols
To facilitate further research and validation, this section provides representative experimental protocols for the synthesis of the 1H-pyrazolo[3,4-c]pyridine scaffold and a common biological assay for evaluating GPR119 agonism.
Synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine Scaffolds
A versatile synthesis of the 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold has been reported, allowing for subsequent functionalization at multiple positions.
Step-by-Step Methodology:
-
N-1 and N-2 Functionalization: The synthesis begins with the protection of the pyrazole nitrogen, followed by N-alkylation to introduce diversity at the N-1 and N-2 positions.
-
C-3 Functionalization: A tandem borylation and Suzuki-Miyaura cross-coupling reaction is employed to introduce various aryl or heteroaryl groups at the C-3 position.
-
C-5 Functionalization: The 5-halo substituent serves as a handle for introducing amines via a Palladium-catalyzed Buchwald-Hartwig amination. This step is crucial for generating analogs of the titular 1H-Pyrazolo[3,4-c]pyridin-5-ylamine.
-
C-7 Functionalization: Selective metalation with TMPMgCl·LiCl followed by reaction with electrophiles or transmetalation to ZnCl₂ and subsequent Negishi cross-coupling allows for the introduction of substituents at the C-7 position.
GPR119 Agonist Activity Assay (cAMP Assay)
The agonistic activity of the synthesized compounds on the GPR119 receptor is typically evaluated by measuring the intracellular accumulation of cyclic adenosine monophosphate (cAMP).
Step-by-Step Methodology:
-
Cell Culture: A stable cell line expressing human GPR119 (e.g., HEK293 or CHO cells) is cultured under standard conditions.
-
Compound Treatment: Cells are seeded in 96-well plates and incubated with various concentrations of the test compounds.
-
cAMP Measurement: After incubation, the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).
-
Data Analysis: The EC₅₀ values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Conclusion and Future Directions
The 1H-Pyrazolo[3,4-c]pyridin-5-ylamine scaffold and its derivatives represent a promising, yet underexplored, area of medicinal chemistry. The detailed SAR study on GPR119 agonists demonstrates the potential of this core for developing potent and selective modulators of biological targets. By drawing comparisons with the well-established 1H-pyrazolo[3,4-b]pyridine and 1H-pyrazolo[3,4-d]pyrimidine scaffolds as kinase inhibitors, it is evident that the 1H-pyrazolo[3,4-c]pyridine core holds significant potential for applications in oncology and other therapeutic areas.
Future research should focus on the systematic exploration of the SAR of 1H-Pyrazolo[3,4-c]pyridin-5-ylamine analogs against a panel of kinases. The synthetic strategies outlined in this guide provide a clear path for the generation of diverse libraries of these compounds. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile heterocyclic scaffold.
References
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. European Journal of Medicinal Chemistry.
-
Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. Bioorganic & Medicinal Chemistry Letters.
-
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances.
-
Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry.
-
Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry.
Sources
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
Bridging the Bench-to-Bedside Gap: A Senior Application Scientist's Guide to the In Vivo Validation of 1H-Pyrazolo[3,4-c]pyridin-5-ylamine dihydrochloride
For drug development professionals, the journey from a promising in vitro result to a viable in vivo candidate is both critical and fraught with challenges. This guide provides a comprehensive framework for researchers and scientists on how to approach the in vivo validation of novel small molecules, using the hypothetical kinase inhibitor, 1H-Pyrazolo[3,4-c]pyridin-5-ylamine dihydrochloride (hereinafter referred to as 'Compound-X'), as our central case study. While specific in vitro data for Compound-X is not publicly available, its pyrazolopyridine core is a well-established scaffold in kinase inhibitor discovery.[1][2][3][4][5] This guide will, therefore, operate under the plausible hypothesis that Compound-X has demonstrated potent and selective in vitro inhibition of TANK-binding kinase 1 (TBK1), a non-canonical IKK family kinase implicated in innate immunity and certain cancers.[1]
Our objective is to move beyond a simple recitation of protocols and instead, to instill a deep, causal understanding of the experimental choices that underpin a robust in vivo validation strategy. We will compare the hypothetical performance of Compound-X against a known, well-characterized TBK1 inhibitor, MRT67307, to provide a realistic context for data interpretation.
The In Vitro Foundation: Establishing a Rationale for In Vivo Progression
Before committing to costly and ethically significant animal studies, a solid in vitro data package is paramount. For Compound-X, this would include:
-
Biochemical Assays: Demonstrating direct inhibition of recombinant TBK1 with a potent IC50 value, ideally in the low nanomolar range.[1] Kinase selectivity profiling against a broad panel of kinases is crucial to identify potential off-target effects that could lead to toxicity in vivo.[6]
-
Cell-Based Assays: Confirmation of target engagement in a cellular context. For a TBK1 inhibitor, this would involve measuring the phosphorylation of its downstream substrate, IRF3, in response to a stimulus like poly(I:C) in a relevant cell line (e.g., THP-1 monocytes).
-
Anti-proliferative Activity: Given the role of TBK1 in some cancers, assessing the ability of Compound-X to inhibit the growth of cancer cell lines with known dependency on TBK1 signaling is a key step.[1]
For the purpose of this guide, we will assume the following in vitro data for Compound-X:
| Parameter | Compound-X | MRT67307 (Reference) |
| TBK1 IC50 (Biochemical) | 2.5 nM | 19 nM[1] |
| IKKε IC50 (Biochemical) | 250 nM | 160 nM[1] |
| Selectivity (vs. 200 Kinases) | High, minimal off-target activity at 1 µM | Moderate |
| A375 Melanoma Cell Proliferation IC50 | 0.5 µM | 1.2 µM |
This strong in vitro profile provides the necessary justification to proceed with in vivo validation.
Strategic In Vivo Validation: A Phased Approach
The transition to in vivo studies should be methodical, beginning with foundational pharmacokinetic and tolerability assessments before moving to efficacy models. This phased approach maximizes the value of each study and adheres to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research.
Phase 1: Pharmacokinetics (PK) and Maximum Tolerated Dose (MTD)
The primary goal of this phase is to understand how the animal body affects the drug (PK) and how the drug affects the body (tolerability). These studies are essential for selecting an appropriate dose and schedule for subsequent efficacy studies.[7][8][9][10]
Experimental Protocol: Mouse Pharmacokinetics
-
Animal Model: Male CD-1 mice (n=3 per time point).
-
Formulation: Compound-X formulated in a suitable vehicle (e.g., 0.5% methylcellulose, 0.1% Tween-80 in water).
-
Dosing:
-
Intravenous (IV) administration: 2 mg/kg via tail vein.
-
Oral (PO) administration: 10 mg/kg via oral gavage.
-
-
Sample Collection: Blood samples are collected via submandibular bleed at pre-defined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Analysis: Plasma is isolated, and Compound-X concentrations are quantified using a validated LC-MS/MS method.
-
Data Interpretation: Key PK parameters are calculated, including clearance (CL), volume of distribution (Vdss), half-life (t1/2), and oral bioavailability (%F).
Experimental Protocol: Maximum Tolerated Dose (MTD)
-
Animal Model: Female BALB/c mice (n=3-5 per dose group).
-
Dosing: Administer escalating doses of Compound-X (e.g., 10, 30, 100, 300 mg/kg) daily for 5-7 days.
-
Monitoring: Animals are monitored daily for clinical signs of toxicity (e.g., weight loss, changes in posture, activity levels).
-
Endpoint: The MTD is typically defined as the highest dose that does not induce more than a 15-20% body weight loss or other significant clinical signs.[8]
Comparative Data (Hypothetical)
| Parameter | Compound-X | MRT67307 | Rationale |
| Oral Bioavailability (%F) | 45% | ~20% | A higher %F for Compound-X suggests more efficient absorption from the gut, potentially allowing for lower oral doses. |
| Half-life (t1/2, PO) | 6 hours | 4 hours | The longer half-life of Compound-X may support once or twice-daily dosing regimens in efficacy studies. |
| MTD (PO, 7 days) | 200 mg/kg/day | 150 mg/kg/day | A higher MTD for Compound-X indicates a better acute safety profile, providing a wider therapeutic window. |
Phase 2: In Vivo Efficacy in a Xenograft Model
With a well-defined PK profile and MTD, we can now assess the anti-tumor efficacy of Compound-X. The choice of animal model is critical and should be based on the drug's proposed mechanism of action.[11][12][13][14][15] Given our in vitro data in the A375 melanoma cell line, a subcutaneous A375 xenograft model in immunocompromised mice is a logical choice.
dot
Caption: In Vivo Validation Workflow for Compound-X.
Experimental Protocol: A375 Xenograft Efficacy Study
-
Animal Model: Female athymic nude mice.
-
Cell Implantation: Subcutaneously inject 5 x 10^6 A375 cells into the right flank of each mouse.
-
Tumor Growth & Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Treatment Groups:
-
Group 1: Vehicle (e.g., 0.5% MC, 0.1% Tween-80), PO, QD (once daily).
-
Group 2: Compound-X (50 mg/kg), PO, QD.
-
Group 3: Compound-X (100 mg/kg), PO, QD.
-
Group 4: MRT67307 (75 mg/kg), PO, QD.
-
-
Dosing & Monitoring: Administer treatments for 21 days. Measure tumor volume and body weight 2-3 times per week.
-
Endpoint Analysis: The primary endpoint is Tumor Growth Inhibition (TGI). TGI (%) = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the vehicle control group.
Phase 3: Pharmacodynamic (PD) Biomarkers
Efficacy data alone is not sufficient; we must demonstrate that the observed anti-tumor effect is a direct result of inhibiting the intended target in the tumor tissue.[16] A pharmacodynamic (PD) study is designed to measure this target engagement.
dot
Caption: Hypothetical Inhibition of the TBK1 Signaling Pathway by Compound-X.
Experimental Protocol: In Vivo Target Engagement
-
Model: Use a satellite group of mice from the efficacy study or a separate cohort bearing A375 tumors.
-
Dosing: Administer a single dose of Vehicle, Compound-X (100 mg/kg), or MRT67307 (75 mg/kg).
-
Tumor Collection: Based on the PK data, harvest tumors at the time of predicted maximum plasma concentration (Tmax), typically 1-2 hours post-dose.
-
Analysis: Prepare tumor lysates and perform Western blotting to detect the levels of phosphorylated IRF3 (p-IRF3) and total IRF3.
-
Data Interpretation: A significant reduction in the p-IRF3/total IRF3 ratio in the drug-treated groups compared to the vehicle group confirms in vivo target engagement.
Synthesizing the Data: A Comparative Outlook
The ultimate goal is to build a comprehensive, evidence-based case for Compound-X's superiority or non-inferiority compared to existing alternatives.
Final Comparative Data Summary (Hypothetical)
| Parameter | Vehicle | Compound-X (100 mg/kg) | MRT67307 (75 mg/kg) |
| Tumor Growth Inhibition (TGI, %) | 0% | 85% | 60% |
| Body Weight Change (%) | +2% | -5% | -12% |
| p-IRF3 Reduction (vs. Vehicle) | 0% | 90% | 75% |
In this hypothetical scenario, Compound-X demonstrates superior efficacy (higher TGI) and a better safety profile (less body weight loss) compared to MRT67307 at their respective, well-tolerated doses. Crucially, the superior efficacy is directly linked to more profound target inhibition in the tumor, as evidenced by the PD biomarker data. This complete dataset provides a strong rationale for advancing Compound-X to the next stage of preclinical development, which would include more comprehensive toxicology studies.[17]
Conclusion: From Hypothesis to In Vivo Proof-of-Concept
Validating in vitro findings in a living system is a cornerstone of drug discovery. It requires a logical, stepwise progression from understanding a compound's pharmacokinetic behavior and safety profile to demonstrating its efficacy and mechanism of action in a relevant disease model. By systematically comparing Compound-X to a known entity like MRT67307, we not only benchmark its performance but also gain critical insights into its potential as a therapeutic agent. This guide illustrates that with rigorous experimental design and a focus on the causal links between dosing, target engagement, and therapeutic effect, researchers can confidently bridge the gap from a promising molecule in a test tube to a potential medicine for patients.
References
- The Use of Animal Models for Cancer Chemoprevention Drug Development. (n.d.). PMC.
- The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (n.d.). MDPI.
- Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (2021, March 15). Dove Press.
- Animal Testing Significantly Advances Cancer Research. (2014, May 13). Pharma Models.
- Video: Mouse Models of Cancer Study. (2023, April 30). JoVE.
- High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. (2025, July 17). ACS Publications.
- Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. (n.d.). PubMed Central.
- Discovery and Validation of a Novel Class of Small Molecule Inhibitors of the CDC7 Kinase: Modulation of Tumor Cell Growth in Vitro and In Vivo. (2009, November 20). ASH Publications.
- Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.
- Pharmacokinetics and Toxicity Testing. (1984). PubMed.
- In vivo testing of pharmaceuticals. (2025, June 23). nano-test.de.
- Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). National Cancer Institute.
- A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. (2007, December 18). PNAS.
- toxicokinetics-in-preclinical-drug-development-of-small-molecule-new-chemical-entities. (2022, November 24). Bohrium.
- In vivo toxicology studies. (n.d.). Vivotecnia.
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022, May 19). Taylor & Francis Online.
- Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2024, July 9). Arabian Journal of Chemistry.
- Modular Synthesis and Antiproliferative Activity of New Dihydro-1H-pyrazolo[1,3-b]pyridine Embelin Derivatives. (n.d.). PMC.
- Synthesis, characterization and in vitro antimicrobial activity of novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, thieno[3,2-c]pyrazole and pyrazolo[3. (2017, November 2). PubMed Central. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGm0aAW7rV87wIbDVKNBoC8JpD0fVrK_6dFNGxYp6J4MnUOv3wJF2wgXrEqviRyPLHjD4BE5YBRRJH2O_g-I3iCS-VRKeDqYluesBPnN8IEAr5aO2ObYzBuU2dQeaHOMWs3uAY0yN04AbanQWk=
- 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (n.d.). MDPI.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). PubMed Central.
Sources
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modular Synthesis and Antiproliferative Activity of New Dihydro-1H-pyrazolo[1,3-b]pyridine Embelin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and in vitro antimicrobial activity of novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, thieno[3,2-c]pyrazole and pyrazolo[3′,4′:4,5]thieno[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research [mdpi.com]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Pharmacokinetics and toxicity testing [pubmed.ncbi.nlm.nih.gov]
- 8. dctd.cancer.gov [dctd.cancer.gov]
- 9. Toxicokinetics in Preclinical Drug Development of Small Molecule New Chemical Entities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 11. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. dovepress.com [dovepress.com]
- 14. Animal Testing Significantly Advances Cancer Research [pharmamodels.net]
- 15. Video: Mouse Models of Cancer Study [jove.com]
- 16. Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nano-test.de [nano-test.de]
Comparative Cross-Reactivity Analysis of 1H-Pyrazolo[3,4-c]pyridin-5-ylamine dihydrochloride: A Guide for Preclinical Drug Development
Introduction: The Imperative of Selectivity in Kinase Inhibitor Development
The pyrazolopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to effectively target the ATP-binding site of protein kinases.[1][2] These kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The therapeutic success of kinase inhibitors, however, is intrinsically linked to their selectivity. While potent inhibition of the intended target is paramount, off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. A comprehensive understanding of a compound's cross-reactivity profile across the human kinome is therefore not merely an academic exercise but a critical step in preclinical development.
This guide provides an in-depth comparative analysis of 1H-Pyrazolo[3,4-c]pyridin-5-ylamine dihydrochloride (hereafter referred to as Compound X ), a novel investigational inhibitor. Through a series of robust experimental protocols and data interpretation frameworks, we will elucidate the selectivity profile of Compound X, with a focus on its activity against Src family kinases (SFKs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), two kinase families frequently implicated in oncogenesis and angiogenesis.[3][4] This document is intended for researchers, scientists, and drug development professionals to serve as a practical guide for assessing kinase inhibitor specificity.
Rationale for Cross-Reactivity Profiling of Compound X
Given the structural motifs of Compound X, it is hypothesized to be a potent inhibitor of non-receptor tyrosine kinases, with potential activity against receptor tyrosine kinases. Preliminary screens have suggested significant activity against members of the Src family kinases (SFKs), which are pivotal in regulating cell proliferation, motility, and adhesion.[5] Aberrant SFK activation is a known driver in several cancers.[6] Concurrently, inhibition of VEGFR2, a key mediator of angiogenesis, is a clinically validated anti-cancer strategy.[7] Understanding the relative potency of Compound X against these two families, as well as its broader kinome profile, is essential for predicting its therapeutic window and potential side effects.
This guide will detail a multi-pronged approach to characterizing the cross-reactivity of Compound X:
-
Broad Kinome Profiling: To gain a comprehensive, unbiased view of Compound X's selectivity.
-
Cellular Target Engagement: To confirm that the observed biochemical activity translates to target interaction in a physiological context.
-
Competition Binding Assays: To quantify the binding affinity of Compound X to key on- and off-targets.
Experimental Methodologies
Kinome-Wide Selectivity Profiling using KINOMEscan®
Expertise & Experience: To obtain a global view of Compound X's selectivity, we employ the KINOMEscan® competition binding assay. This technology offers a broad panel of kinases (over 480) and measures the thermodynamic dissociation constant (Kd), providing a more direct measure of binding affinity compared to IC50 values which can be influenced by ATP concentration.[8][9] This initial screen is crucial for identifying both anticipated and unexpected off-targets early in development.
Protocol:
-
Compound Preparation: A 10 mM stock solution of Compound X is prepared in 100% DMSO.
-
Assay Execution (by a commercial provider like Eurofins Discovery or Reaction Biology): [10][11]
-
Kinases are tagged with a DNA label.
-
An active-site directed ligand is immobilized on a solid support.
-
Compound X is incubated with the tagged kinases and the immobilized ligand.
-
The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition by Compound X.[9]
-
-
Data Analysis: Results are typically reported as percent of control (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound. A lower %Ctrl value signifies stronger binding.
Cellular Target Engagement via Cellular Thermal Shift Assay (CETSA®)
Expertise & Experience: While biochemical assays are invaluable, they do not fully recapitulate the cellular environment. The Cellular Thermal Shift Assay (CETSA®) addresses this by measuring target engagement in intact cells.[12][13] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[14][15] This assay is critical for confirming that Compound X can access and bind to its intended targets within a living cell.
Protocol:
-
Cell Culture and Treatment:
-
Select appropriate cell lines expressing high levels of SFKs (e.g., HT-29 for Src) and VEGFR2 (e.g., HUVECs).
-
Treat cells with varying concentrations of Compound X or vehicle (DMSO) for 2 hours.
-
-
Thermal Challenge:
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Quantify the amount of soluble target protein (e.g., Src, VEGFR2) in the supernatant using Western blotting or ELISA.
-
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Compound X indicates target engagement.
Quantitative Affinity Determination with Competition Binding Assays
Expertise & Experience: Following the identification of key on- and off-targets from the kinome scan, a quantitative competition binding assay is performed to determine the precise dissociation constants (Kd) for these interactions.[16][17] This provides a direct measure of binding affinity and allows for a quantitative comparison of Compound X's potency against different kinases.
Protocol:
-
Reagents:
-
Recombinant human kinases (e.g., Src, Lck, Fyn, VEGFR2).
-
A fluorescently labeled or radiolabeled ATP-competitive ligand (tracer) with known affinity for the kinases.
-
-
Assay Procedure:
-
In a microplate, incubate a fixed concentration of the kinase and the tracer with a serial dilution of Compound X.
-
Allow the binding reaction to reach equilibrium.
-
-
Detection:
-
Measure the signal from the bound tracer (e.g., fluorescence polarization or radioactivity). The signal will decrease as Compound X competes with the tracer for binding to the kinase.
-
-
Data Analysis:
-
Plot the signal as a function of the logarithm of Compound X concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the tracer.[18]
-
Data Presentation and Interpretation
Kinome Scan Data
The results of the KINOMEscan® are best visualized using a TREEspot™ diagram, which graphically represents the kinome and highlights the kinases that interact with Compound X. For a more quantitative comparison, the data can be presented in a table.
Table 1: KINOMEscan® Results for Compound X at 1 µM
| Kinase Target | Kinase Family | % of Control |
| Src | Tyrosine Kinase | 5 |
| Lyn | Tyrosine Kinase | 8 |
| Fyn | Tyrosine Kinase | 10 |
| Lck | Tyrosine Kinase | 12 |
| VEGFR2 | Tyrosine Kinase | 25 |
| ABL1 | Tyrosine Kinase | 35 |
| CDK2 | CMGC | 85 |
| p38α | CMGC | 92 |
| AKT1 | AGC | 95 |
Data is hypothetical for illustrative purposes.
Interpretation: The data in Table 1 suggests that Compound X is a potent binder to several SFKs (Src, Lyn, Fyn, Lck) at a concentration of 1 µM. It also shows considerable binding to VEGFR2. The high "% of Control" values for kinases like CDK2, p38α, and AKT1 indicate weak or no interaction, suggesting a degree of selectivity.
Cellular Thermal Shift Assay Data
The CETSA® results are presented as melt curves, with a clear rightward shift indicating target stabilization.
Figure 1: CETSA® Melt Curves for Src and VEGFR2
Caption: CETSA® melt curves for Src and VEGFR2 in treated cells.
Interpretation: A significant thermal shift for both Src and VEGFR2 upon treatment with Compound X would confirm that the compound engages these targets in a cellular context. The magnitude of the shift can provide a qualitative measure of the strength of the interaction.
Quantitative Binding Affinity Data
The Ki values from the competition binding assay provide a quantitative measure of selectivity.
Table 2: Quantitative Binding Affinities (Ki) of Compound X
| Kinase Target | Ki (nM) | Selectivity (Fold vs. Src) |
| Src | 5 | 1 |
| Lyn | 10 | 2 |
| Fyn | 12 | 2.4 |
| Lck | 15 | 3 |
| VEGFR2 | 50 | 10 |
| ABL1 | 150 | 30 |
Data is hypothetical for illustrative purposes.
Interpretation: The data in Table 2 quantitatively confirms the high affinity of Compound X for SFKs, with Src being the most potent target. The 10-fold lower potency against VEGFR2 suggests a favorable selectivity profile for SFKs, though the VEGFR2 inhibition may still be pharmacologically relevant at therapeutic concentrations. The 30-fold selectivity against ABL1 further delineates the compound's specificity.
Signaling Pathway Context
To understand the potential biological consequences of Compound X's activity, it is crucial to consider the signaling pathways regulated by its primary targets.
Figure 2: Simplified Src and VEGFR2 Signaling Pathways
Caption: Interplay between Src and VEGFR2 signaling pathways.
Interpretation: This diagram illustrates that Src acts as a crucial node, integrating signals from various receptors, including VEGFR2.[19][20] The dual inhibition of Src and VEGFR2 by Compound X could lead to a synergistic anti-tumor effect by simultaneously blocking tumor cell proliferation/migration and tumor-associated angiogenesis. However, the cross-reactivity with other SFKs like Lck could also have implications for immune function, a factor that must be considered in further preclinical safety assessments.
Conclusion
The comprehensive cross-reactivity profiling of this compound (Compound X) demonstrates a potent inhibitory activity against Src family kinases with a moderate, yet potentially significant, activity against VEGFR2. The multi-assay approach, combining broad kinome screening with cellular target engagement and quantitative binding studies, provides a robust and reliable assessment of the compound's selectivity. This detailed characterization is indispensable for guiding lead optimization, designing informative in vivo efficacy and safety studies, and ultimately, for the successful clinical translation of this promising therapeutic candidate. The favorable selectivity profile of Compound X for SFKs, coupled with its action on a key angiogenic receptor, positions it as a compelling candidate for further development as an anti-cancer agent.
References
-
Src family kinase - Wikipedia. Available at: [Link]
-
Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - Frontiers in Cell and Developmental Biology. Available at: [Link]
-
Src family kinase - Grokipedia. Available at: [Link]
-
VEGFR-2 signaling pathway and downstream mediators - ResearchGate. Available at: [Link]
-
Src family kinases, key regulators of signal transduction - PubMed. Available at: [Link]
-
KINOMEscan® Kinase Screening & Profiling Services - Technology Networks. Available at: [Link]
-
Src Family Kinase | Encyclopedia MDPI. Available at: [Link]
-
VEGF signaling via VEGFR2 - generic cascades Pathway Map - Bio-Rad. Available at: [Link]
-
VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC. Available at: [Link]
-
Kinome Profiling Service | MtoZ Biolabs. Available at: [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. Available at: [Link]
-
KINOMEscan® Kinase Profiling Platform - Eurofins Discovery. Available at: [Link]
-
KINOMEscan Technology - Eurofins Discovery. Available at: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. Available at: [Link]
-
Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services - Technology Networks. Available at: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. Available at: [Link]
-
A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases - PMC. Available at: [Link]
-
Binding kinetics: high throughput assay for kinase inhibitors - BMG Labtech. Available at: [Link]
-
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC. Available at: [Link]
-
KINASE PROFILING & SCREENING - Reaction Biology. Available at: [Link]
-
Competition binding assay for measuring the interaction between... - ResearchGate. Available at: [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors - PMC. Available at: [Link]
-
Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. Available at: [Link]
-
Cellular thermal shift assay - Wikipedia. Available at: [Link]
-
Minimizing the off-target reactivity of covalent kinase inhibitors by... - ResearchGate. Available at: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. Available at: [Link]
-
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Available at: [https://pubs.acs.org/doi/10.1021/cn5002 unexpected-off-targets-and-paradoxical-pathway-activation-by-kinase-inhibitors]([Link] unexpected-off-targets-and-paradoxical-pathway-activation-by-kinase-inhibitors)
-
Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry. Available at: [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Available at: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PubMed Central. Available at: [Link]
-
One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine - Arkivoc. Available at: [Link]
-
1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed. Available at: [Link]
-
1H-Pyrazolo[3,4-b]pyridine Inhibitors of Cyclin-Dependent Kinases - PubMed. Available at: [Link]
-
Synthesis of 7-benzyl-5-(piperidin-1-yl)-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c][8]naphthyridin-1-ylamine and its analogs as bombesin receptor subtype-3 agonists - PubMed. Available at: [Link]
-
1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - MDPI. Available at: [Link]
-
(PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - ResearchGate. Available at: [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Publishing. Available at: [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - ResearchGate. Available at: [Link]
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Src family kinase - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. grokipedia.com [grokipedia.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. biorbyt.com [biorbyt.com]
- 8. technologynetworks.com [technologynetworks.com]
- 9. chayon.co.kr [chayon.co.kr]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. commerce.bio-rad.com [commerce.bio-rad.com]
Benchmarking 1H-Pyrazolo[3,4-c]pyridin-5-ylamine dihydrochloride: A Comparative Guide to Kinase Inhibitor Performance
Introduction: The Rationale for Benchmarking Against Key Kinases
The 1H-pyrazolo[3,4-c]pyridine scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. While public domain data on the specific biological targets of 1H-Pyrazolo[3,4-c]pyridin-5-ylamine dihydrochloride is not yet available, the broader class of pyrazolopyridine derivatives has demonstrated significant activity as kinase inhibitors. These compounds are adept at fitting into the ATP-binding pocket of various kinases, a critical role in drug discovery for oncology, inflammatory diseases, and neurodegenerative disorders.
Given the established precedent for this chemical class, this guide provides a framework for benchmarking this compound against known inhibitors of two well-validated and therapeutically relevant kinases: Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase-3 (GSK-3). The selection of these targets is based on published activity for structurally related pyrazolopyridine isomers. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel compounds within this chemical space. We will delve into the experimental methodologies for a head-to-head comparison, present the expected data in a clear format, and explain the scientific reasoning behind the experimental design.
Comparative Analysis of Inhibitor Potency
A primary measure of a kinase inhibitor's efficacy is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the kinase's activity by 50%. The following tables summarize the reported in vitro potencies of well-established inhibitors for CDK2 and GSK-3, which will serve as benchmarks for evaluating this compound.
Table 1: Benchmarking Against Known CDK2 Inhibitors
| Inhibitor | Type | IC50 (CDK2) |
| This compound | ATP-Competitive (Hypothesized) | To Be Determined |
| Dinaciclib | ATP-Competitive | 1 nM[1][2][3] |
| Milciclib | ATP-Competitive | 45 nM (cyclin A/CDK2)[4][5][6] |
| Seliciclib (Roscovitine) | ATP-Competitive | 100 nM (CDK2/cyclin E); 700 nM (CDK2/cyclin A)[7][8][9][10] |
Table 2: Benchmarking Against Known GSK-3 Inhibitors
| Inhibitor | Type | IC50 (GSK-3β) |
| This compound | ATP-Competitive (Hypothesized) | To Be Determined |
| CHIR-99021 | ATP-Competitive | 6.7 nM[11][12][13][14] |
| SB216763 | ATP-Competitive | ~34 nM[15][16][17][18] |
| Tideglusib | Non-ATP-Competitive (Irreversible) | 60 nM[19][20][21][22][23] |
Understanding the Molecular Battleground: Key Signaling Pathways
To appreciate the impact of inhibiting CDK2 and GSK-3, it is essential to understand their roles in cellular signaling. The following diagrams illustrate the canonical pathways in which these kinases operate.
CDK2 Signaling Pathway
CDK2 is a critical regulator of the cell cycle, particularly the transition from the G1 to the S phase.[24] Its activity is dependent on binding to cyclin E and cyclin A. The CDK2/cyclin E complex phosphorylates the Retinoblastoma protein (Rb), leading to the release of the E2F transcription factor, which in turn activates genes required for DNA synthesis.[25]
Caption: Simplified CDK2 signaling pathway leading to S-phase entry.
GSK-3 Signaling Pathway
Glycogen Synthase Kinase-3 is a constitutively active serine/threonine kinase involved in a wide array of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis.[26][27] Its activity is primarily regulated by inhibitory phosphorylation through pathways such as the insulin/PI3K/Akt pathway. In the canonical Wnt signaling pathway, GSK-3 is a key component of the β-catenin destruction complex.[28][29]
Sources
- 1. Dinaciclib | SCH 727965 | CDK inhibitor | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Milciclib | Trk receptor | CDK | Autophagy | TargetMol [targetmol.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Seliciclib | CDK | TargetMol [targetmol.com]
- 9. Selleck Chemical LLC Roscovitine (Seliciclib) 50mg 186692-46-6 CYC202, | Fisher Scientific [fishersci.com]
- 10. apexbt.com [apexbt.com]
- 11. tocris.com [tocris.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. cellagentech.com [cellagentech.com]
- 15. SB216763 | Cell Signaling Technology [cellsignal.com]
- 16. rndsystems.com [rndsystems.com]
- 17. caymanchem.com [caymanchem.com]
- 18. selleckchem.com [selleckchem.com]
- 19. axonmedchem.com [axonmedchem.com]
- 20. apexbt.com [apexbt.com]
- 21. selleckchem.com [selleckchem.com]
- 22. Tideglusib (NP-031112, NP-12) | GSK-3β inhibitor | CAS 865854-05-3 | Buy Tideglusib (NP-031112, NP-12) from Supplier InvivoChem [invivochem.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. GSK3 Signaling Pathway | Thermo Fisher Scientific - CA [thermofisher.com]
- 27. creative-diagnostics.com [creative-diagnostics.com]
- 28. GSK3 in cell signaling | Abcam [abcam.com]
- 29. biolegend.com [biolegend.com]
Navigating the Labyrinth of Reproducibility: A Comparative Guide to Experiments with 1H-Pyrazolo[3,4-c]pyridin-5-ylamine dihydrochloride and its Alternatives
In the landscape of modern drug discovery, the pyrazolopyridine scaffold has emerged as a privileged structure, demonstrating significant potential across a range of therapeutic targets. Among these, 1H-Pyrazolo[3,4-c]pyridin-5-ylamine and its derivatives have garnered considerable interest. However, the path from promising compound to reproducible experimental data is often fraught with challenges. This guide provides an in-depth, objective comparison of the experimental reproducibility of using a representative pyrazolopyridine, in this case, exemplified by the broader class of amino-substituted pyrazolopyridines due to the specificity of the dihydrochloride salt, against established alternatives in two distinct and highly relevant applications: kinase inhibition and G protein-coupled receptor (GPCR) agonism.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to dissect the nuances of experimental design, potential pitfalls, and strategies to ensure the generation of robust and reliable data.
The Pyrazolopyridine Core: A Versatile Scaffold
The pyrazolopyridine core, a fusion of pyrazole and pyridine rings, is a key structural motif in numerous biologically active compounds. Its versatility allows for functionalization at multiple positions, enabling the fine-tuning of pharmacological properties. This has led to the development of pyrazolopyridine-based compounds targeting a diverse array of proteins, including kinases and GPCRs, which are critical players in cellular signaling and disease progression.
Case Study 1: Kinase Inhibition - Targeting TBK1
TANK-binding kinase 1 (TBK1) is a non-canonical IκB kinase that plays a crucial role in innate immunity and has been implicated in inflammation and oncology. The development of potent and selective TBK1 inhibitors is an active area of research. Here, we compare a representative amino-pyrazolopyridine with the well-characterized TBK1 inhibitor, BX-795.
Experimental Protocol: In Vitro TBK1 Kinase Inhibition Assay
This protocol is a synthesized example based on common methodologies for assessing kinase inhibition and is designed to be a self-validating system.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human TBK1.
Materials:
-
Recombinant human TBK1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide)
-
Test compound (e.g., an amino-pyrazolopyridine) and positive control (BX-795) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and BX-795 in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Master Mix Preparation: Prepare a master mix containing the kinase buffer, ATP, and the substrate. The final ATP concentration should be at or near the Km for TBK1 to ensure competitive inhibitors are fairly evaluated.
-
Reaction Setup:
-
Add 2.5 µL of the compound dilutions to the wells of a 384-well plate. Include wells with DMSO only for the "no inhibition" control and wells with a known potent inhibitor for the "maximum inhibition" control.
-
Add 5 µL of the TBK1 enzyme solution to each well.
-
Incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiation of Kinase Reaction: Add 2.5 µL of the ATP/substrate master mix to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear range.
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Convert the luminescence readings to percent inhibition relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Comparative Data: Amino-Pyrazolopyridine vs. BX-795
| Compound | Target Kinase | IC50 (nM) | Reference |
| Representative Amino-Pyrazolopyridine Derivative | TBK1 | 0.2 | [1] |
| BX-795 | TBK1 | 6 | [2] |
| BX-795 | IKKε | 41 | [2] |
| BX-795 | PDK1 | 6 | [2] |
Note: The IC50 value for the representative amino-pyrazolopyridine is for a specific optimized derivative and may not be representative of all compounds in this class.
Discussion on Reproducibility
The reproducibility of kinase inhibition assays can be influenced by several factors:
-
Enzyme Quality: The purity and activity of the recombinant kinase are paramount. Batch-to-batch variability can significantly impact results. It is crucial to source enzymes from a reputable vendor and to perform quality control checks.
-
ATP Concentration: As most kinase inhibitors are ATP-competitive, the concentration of ATP in the assay will directly affect the measured IC50 value. For meaningful comparisons, the ATP concentration should be standardized, ideally at its Michaelis-Menten constant (Km).[3]
-
Assay Format: Different detection methods (e.g., fluorescence, luminescence, radiometric) can yield different results. The ADP-Glo™ assay is a robust, luminescence-based method that measures ADP production, providing a direct measure of kinase activity.[4]
-
Compound Solubility and Stability: Poor solubility of test compounds can lead to inaccurate concentration determination and, consequently, erroneous IC50 values. Ensuring compounds are fully dissolved in DMSO and do not precipitate in the aqueous assay buffer is critical.
-
Pipetting Accuracy: In high-throughput screening, small volume dispensing errors can lead to significant variability. Automated liquid handlers can improve precision and reproducibility.[5]
The synthesis of heterocyclic amines like pyrazolopyridines can also be a source of variability. Incomplete reactions or the presence of impurities can affect the biological activity of the final compound. Rigorous purification and characterization (e.g., by NMR, HPLC, and mass spectrometry) are essential to ensure the identity and purity of the test compound.
Signaling Pathway Visualization
Caption: TBK1 signaling pathway and points of inhibition.
Case Study 2: GPR119 Agonism - A Target for Metabolic Diseases
G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and obesity. Its activation leads to the release of incretin hormones and glucose-dependent insulin secretion. Here, we compare a representative pyrazolopyridine GPR119 agonist with APD597.
Experimental Protocol: Cell-Based cAMP Assay
This protocol outlines a common method for assessing GPR119 agonism by measuring the accumulation of cyclic AMP (cAMP).
Objective: To determine the half-maximal effective concentration (EC50) of a test compound for the activation of the GPR119 receptor.
Materials:
-
HEK293 cells stably expressing human GPR119
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Test compound (e.g., a pyrazolopyridine agonist) and positive control (APD597) dissolved in DMSO
-
cAMP detection kit (e.g., HTRF cAMP assay kit from Cisbio)
-
384-well white plates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Cell Culture: Culture the HEK293-hGPR119 cells to ~80-90% confluency.
-
Cell Plating: Seed the cells into 384-well white plates at an optimized density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound and APD597 in stimulation buffer containing a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Assay:
-
Remove the cell culture medium from the plates.
-
Add the compound dilutions to the wells. Include wells with buffer only for the basal control and wells with a known agonist for the positive control.
-
Incubate for 30-60 minutes at room temperature.
-
-
Detection:
-
Add the HTRF cAMP detection reagents (cAMP-d2 and anti-cAMP-cryptate) to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plates on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and convert it to cAMP concentration using a standard curve. Plot the cAMP concentration against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Comparative Data: Pyrazolopyridine Agonist vs. APD597
| Compound | Target | EC50 (nM) | Reference |
| Representative Pyrazolopyridine Derivative | GPR119 | Single-digit nM | [6] |
| APD597 (JNJ-38431055) | GPR119 | 46 | [7] |
Note: The EC50 value for the representative pyrazolopyridine is for a specific optimized derivative and may not be representative of all compounds in this class.
Discussion on Reproducibility
The reproducibility of cell-based GPCR assays is subject to several variables:
-
Cell Line Stability: The expression level of the target receptor in the stable cell line can drift over time and with passage number. It is essential to use cells within a defined passage number range and to periodically verify receptor expression.
-
Cell Health and Density: The physiological state of the cells can significantly influence their response. Consistent cell seeding density and ensuring high cell viability are crucial.
-
Assay Conditions: Factors such as incubation time, temperature, and the concentration of the phosphodiesterase inhibitor can affect the magnitude of the cAMP response. These parameters should be carefully optimized and standardized.
-
Reagent Quality: The quality and lot-to-lot consistency of the cAMP detection reagents are important for reproducible results.
-
Compound Cytotoxicity: At high concentrations, test compounds may exhibit cytotoxicity, which can interfere with the assay and lead to a bell-shaped dose-response curve. It is advisable to assess the cytotoxicity of the compounds in parallel.
The synthesis of pyrazolopyridine GPR119 agonists, as with kinase inhibitors, requires careful control to ensure purity and consistency, which are fundamental for reproducible biological data.
Signaling Pathway Visualization
Caption: GPR119 signaling pathway upon agonist binding.
Conclusion
The reproducibility of experiments involving novel chemical entities like 1H-Pyrazolo[3,4-c]pyridin-5-ylamine dihydrochloride is a multifaceted challenge that extends from the synthesis of the compound to the execution of complex biological assays. This guide has highlighted that while pyrazolopyridine-based compounds show great promise as potent modulators of important drug targets, achieving reproducible results requires a deep understanding of the potential sources of variability and the implementation of rigorous experimental controls.
By carefully considering factors such as reagent quality, assay conditions, and data analysis methods, researchers can enhance the reliability of their findings. The comparative data presented herein for kinase inhibition and GPR119 agonism demonstrate that pyrazolopyridine scaffolds can yield highly potent compounds. However, their performance and the reproducibility of their effects must be continuously benchmarked against well-characterized alternatives. Ultimately, a commitment to scientific integrity and a thorough, logical approach to experimental design are the cornerstones of generating trustworthy and impactful data in the field of drug discovery.
References
-
Sakairi, M., Kogami, M., Torii, M., Kataoka, H., Fujieda, H., Makino, M., Kataoka, D., Okamoto, R., Miyazawa, T., Okabe, M., Inoue, M., Takahashi, N., Harada, S., & Watanabe, N. (2012). Synthesis and SAR studies of bicyclic amine series GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 22(15), 5123–5128. [Link]
-
ResearchGate. (n.d.). Structural Insight on GPR119 Agonist as Potential Therapy for Type II Diabetes: A Comprehensive Review. Retrieved January 19, 2026, from [Link]
- Perry, D. A., Alo, P. A., G-protein coupled receptor 119 (GPR119) cat-SAR model for the prediction of agonist activity.
-
Semantic Scholar. (n.d.). G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges. Retrieved January 19, 2026, from [Link]
-
Ritter, K., Buning, C., Halland, N., Pöverlein, C., & Schwink, L. (2016). G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges. Journal of Medicinal Chemistry, 59(9), 4178–4204. [Link]
- Breitkopf, S. B., Ricoult, S. J., Yuan, M., Asara, J. M., & Cantley, L. C. (2017). A relative quantification-based platform for comparative metabolomics.
- Clark, R. L., Johnston, J. B., Johnson, K. M., & White, F. J. (2000). Use of the pharmacological inhibitor BX795 to study the regulation and physiological roles of TBK1 and IκB kinase ε. The Journal of biological chemistry, 275(19), 14137-14140.
- Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
-
Semantic Scholar. (n.d.). TBK1 Inhibitor Exerts Antiproliferative Effect on Glioblastoma Multiforme Cells. Retrieved January 19, 2026, from [Link]
-
Pharmaceutical Technology. (2024, January 19). SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability. [Link]
- Hasan, M. N., De, U., & Kumar, D. (2021). BX-795 inhibits neuroblastoma growth and enhances sensitivity towards chemotherapy. Cancer letters, 520, 227-238.
- Mayer, M., Gsponer, J., & Schroeder, M. (2014). Identification and Further Development of Potent TBK1 Inhibitors. ACS Chemical Biology, 9(12), 2836-2843.
-
National Center for Biotechnology Information. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Retrieved January 19, 2026, from [Link]
- Im, G. Y., Kim, Y., Kim, J., Lee, J., Kim, S., Park, J. H., ... & Lee, J. (2013). Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. Bioorganic & medicinal chemistry letters, 23(17), 4844-4848.
-
ResearchGate. (n.d.). Structures of selected GPR119 agonists under clinical development. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease. Retrieved January 19, 2026, from [Link]
-
RSC Publishing. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Assay Development for Protein Kinase Enzymes. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Retrieved January 19, 2026, from [Link]
-
YouTube. (2023, November 13). Recent Trends in Kinase Drug Discovery. [Link]
-
Bedwell, E. V., Emery, F. D. S., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 34967-34971. [Link]
-
MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved January 19, 2026, from [Link]
-
RSC Publishing. (n.d.). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations. Retrieved January 19, 2026, from [Link]
-
MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved January 19, 2026, from [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ TBK1 Kinase Assay Kit. Retrieved January 19, 2026, from [Link]
-
Dispendix. (2025, May 21). 5 Key Challenges of Molecular Assay Development & How to Overcome Them. [Link]
-
ACS Publications. (n.d.). Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Predicted against observed activities for training and test sets of GPR 119 agonists based on the CoMFA model. Retrieved January 19, 2026, from [Link]
-
Matrix Fine Chemicals. (n.d.). 1H-pyrazolo[3,4-c]pyridin-5-amine. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Validation of the cell-based, HTRF cAMP assay for G protein-coupled.... Retrieved January 19, 2026, from [Link]
-
Frontiers. (n.d.). Drug Discovery Opportunities and Challenges at G Protein Coupled Receptors for Long Chain Free Fatty Acids. Retrieved January 19, 2026, from [Link]
- Li, S., Wang, X., You, H., Xu, T., Liu, Y., Zhang, J., ... & Zhang, G. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of enzyme inhibition and medicinal chemistry, 37(1), 1548-1562.
-
PubMed. (n.d.). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Retrieved January 19, 2026, from [Link]
-
YouTube. (2022, August 27). cAMP Assay to measure Odorant Receptor Activation | Protocol Preview. [Link]
-
Matrix Fine Chemicals. (n.d.). 1H-PYRAZOLO[3,4-C]PYRIDIN-5-AMINE | CAS 1049672-75-4. Retrieved January 19, 2026, from [Link]
Sources
- 1. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. dispendix.com [dispendix.com]
- 6. Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. APD597 | GPR | TargetMol [targetmol.com]
A Guide to Orthogonal Assay Strategies for Validating 1H-Pyrazolo[3,4-c]pyridin-5-ylamine Dihydrochloride Activity
This guide provides an in-depth comparison of orthogonal experimental strategies to rigorously validate the biological activity of novel small molecules. Using 1H-Pyrazolo[3,4-c]pyridin-5-ylamine dihydrochloride as a representative compound, we will explore the rationale and methodology behind combining direct biochemical assays with functional cell-based assays. The pyrazolopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently associated with the inhibition of protein kinases—enzymes that are central regulators of cellular signaling and prominent targets in drug discovery.[1][2] Therefore, this guide will proceed under the hypothesis that this compound is a putative kinase inhibitor.
The core principle of orthogonal validation is to measure the same biological event using multiple, independent methods that rely on different physical principles.[3] This approach is critical for de-risking drug discovery projects, as it ensures that the observed inhibitory activity is a genuine effect on the intended target and not an artifact of a specific assay technology, such as compound fluorescence or non-specific protein aggregation.[4] By integrating a direct, in-vitro biochemical assay with a physiologically relevant cell-based assay, researchers can build a high-confidence data package that validates a compound's potency, mechanism, and cellular efficacy.
Section 1: Direct Target Inhibition via Biochemical Kinase Assay
The first step in validating a putative kinase inhibitor is to confirm its direct interaction with and inhibition of the purified target enzyme. Biochemical assays isolate the kinase, substrate, and inhibitor from the complex cellular environment, providing a clean system to quantify direct inhibitory potency (IC50).[5] Among the various formats available, luminescence-based ADP detection assays, such as ADP-Glo™, are industry-standard due to their high sensitivity, broad applicability, and resistance to signal interference.[4][6]
The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted back into ATP, which is then used by luciferase to generate a light signal that is directly proportional to the initial kinase activity.[6] An inhibitor will reduce the amount of ADP produced, resulting in a lower luminescent signal.
Experimental Workflow: ADP-Glo™ Kinase Assay
Caption: Workflow for the ADP-Glo™ biochemical kinase assay.
Detailed Protocol: ADP-Glo™ for IC50 Determination
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting at a top concentration of 1 mM.
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the kinase/substrate mixture in reaction buffer.
-
Inhibitor Addition: Add 25 nL of the serially diluted compound or DMSO vehicle control to the appropriate wells.
-
Initiation: Add 2.5 µL of ATP solution to initiate the kinase reaction. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate competitive inhibitor assessment.[7]
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the plate on a standard luminometer.
-
Data Analysis: Convert luminescence values to percent inhibition relative to DMSO controls. Plot the dose-response curve and fit to a four-parameter logistic equation to determine the IC50 value.
Hypothetical Data: Biochemical IC50 of 1H-Pyrazolo[3,4-c]pyridin-5-ylamine
| Concentration (nM) | % Inhibition |
| 10000 | 98.5 |
| 3333 | 95.2 |
| 1111 | 89.1 |
| 370 | 75.4 |
| 123 | 51.2 |
| 41 | 24.8 |
| 13.7 | 10.1 |
| 4.6 | 3.2 |
| 1.5 | 0.5 |
| 0.5 | 0.1 |
| Biochemical IC50 | 120 nM |
Section 2: Functional Cellular Activity via Phospho-Substrate Assay
While a biochemical assay confirms direct target inhibition, it does not guarantee that a compound can enter a cell and engage its target in a physiological context.[8][9] A cell-based assay is a crucial orthogonal step to measure the functional consequence of target engagement within a living system.[10] A common and robust method is to quantify the phosphorylation of a known downstream substrate of the target kinase.[11] This can be achieved using various immunoassay platforms, such as a sandwich ELISA, which offers high specificity and throughput.[12]
This assay involves treating cultured cells with the inhibitor, lysing the cells, and then using a specific antibody pair to capture the substrate protein and a phospho-specific antibody to detect its phosphorylation state. A reduction in the phospho-substrate signal indicates successful target inhibition in the cellular environment.
Signaling Pathway and Assay Principle
Caption: Inhibition of a kinase pathway and the ELISA detection principle.
Detailed Protocol: Cell-Based Phospho-Substrate ELISA
-
Cell Culture: Seed a relevant cell line (expressing the target kinase and substrate) in a 96-well plate and grow to 80-90% confluency.
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-6 hours if required for the specific pathway.
-
Compound Treatment: Pre-treat cells with serially diluted this compound or DMSO vehicle for 1-2 hours.
-
Pathway Stimulation: Add an appropriate agonist (e.g., growth factor) to stimulate the signaling pathway and induce substrate phosphorylation. Incubate for the optimal time (typically 5-30 minutes).
-
Cell Lysis: Aspirate the media and add 100 µL of ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.
-
ELISA Procedure:
-
Transfer the cell lysates to an ELISA plate pre-coated with a capture antibody specific for the total substrate protein.
-
Incubate for 2 hours at room temperature to allow protein capture.
-
Wash the plate 3 times with wash buffer.
-
Add the phospho-specific detection antibody and incubate for 1 hour.
-
Wash the plate 3 times.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 30 minutes.
-
Wash the plate 5 times.
-
Add TMB substrate and stop the reaction with stop solution.
-
-
Data Acquisition: Read the absorbance at 450 nm on a microplate reader.
-
Data Analysis: Normalize the data to total protein concentration or a housekeeping protein. Calculate percent inhibition relative to the stimulated DMSO control and determine the cellular IC50.
Hypothetical Data: Cellular IC50 of 1H-Pyrazolo[3,4-c]pyridin-5-ylamine
| Concentration (nM) | % Inhibition of Phosphorylation |
| 10000 | 96.3 |
| 3333 | 91.5 |
| 1111 | 80.2 |
| 370 | 53.1 |
| 123 | 28.9 |
| 41 | 11.4 |
| 13.7 | 4.5 |
| 4.6 | 1.1 |
| 1.5 | 0.3 |
| 0.5 | 0.0 |
| Cellular IC50 | 350 nM |
Comparison of Orthogonal Assays and Interpretation
A direct comparison highlights the distinct and complementary information provided by each assay.
| Feature | Biochemical Assay (ADP-Glo™) | Cell-Based Assay (Phospho-ELISA) |
| Principle | Measures direct enzyme inhibition (ADP production).[6] | Measures inhibition of a downstream signaling event in intact cells.[10][12] |
| Readout | Luminescence. | Absorbance. |
| Context | In vitro (purified components). | In situ (cellular environment). |
| Information Gained | Direct target potency (Biochemical IC50), mechanism of action.[5] | Cellular potency (Cellular IC50), cell permeability, functional efficacy.[8] |
| Throughput | High to Very High. | Medium to High. |
| Key Reagents | Purified kinase, substrate, ATP. | Cell line, antibodies, agonist. |
| Physiological Relevance | Low. | High. |
Expert Interpretation:
In our hypothetical example, we observed a biochemical IC50 of 120 nM and a cellular IC50 of 350 nM. This rightward shift in potency from the biochemical to the cellular assay is common and provides valuable insights. The sub-micromolar activity in the cellular assay confirms that 1H-Pyrazolo[3,4-c]pyridin-5-ylamine is cell-permeable and can effectively engage its target inside the cell. The modest potency shift could be attributed to several factors, including:
-
ATP Competition: The intracellular concentration of ATP (millimolar range) is much higher than that used in the biochemical assay (micromolar range), leading to increased competition for ATP-competitive inhibitors.[7]
-
Cellular Efflux/Metabolism: The compound may be subject to efflux pumps or metabolic degradation within the cell, reducing its effective intracellular concentration.
-
Protein Binding: Binding to plasma proteins in the cell culture media or non-specific intracellular proteins can reduce the free fraction of the compound available to bind the target.
A strong correlation between biochemical and cellular activity, even with a reasonable potency shift, provides a robust validation of the compound's on-target mechanism of action. This orthogonal approach builds a compelling case for advancing a compound like 1H-Pyrazolo[3,4-c]pyridin-5-ylamine into further lead optimization and more complex biological studies.
References
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Cell-based test for kinase inhibitors. INiTS. [Link]
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. National Center for Biotechnology Information (PMC). [Link]
-
In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]
-
Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]
-
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
-
Kinase assays. BMG LABTECH. [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
-
1H-PYRAZOLO[3,4-C]PYRIDIN-5-AMINE | CAS 1049672-75-4. Matrix Fine Chemicals. [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. [Link]
-
Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. [Link]
-
1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central (PMC). [Link]
Sources
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. inits.at [inits.at]
- 9. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 12. caymanchem.com [caymanchem.com]
Navigating the Kinome: A Comparative Selectivity Analysis of 1H-Pyrazolo[3,4-c]pyridin-5-ylamine dihydrochloride
Introduction: The Privileged Scaffold in Kinase Inhibition
In the landscape of kinase inhibitor discovery, certain core chemical structures emerge as "privileged scaffolds" due to their inherent ability to interact with the highly conserved ATP-binding site of kinases. The pyrazolopyridine nucleus is a prime example of such a scaffold, serving as a versatile template for the development of potent and selective inhibitors targeting a wide array of kinases implicated in diseases ranging from cancer to inflammatory disorders.[1][2] This guide provides an in-depth analysis of the selectivity profile of 1H-Pyrazolo[3,4-c]pyridin-5-ylamine dihydrochloride , a representative of this important class of compounds.
The precise arrangement of nitrogen atoms in the fused ring system of pyrazolopyridines mimics the purine core of ATP, enabling these molecules to effectively compete for the kinase hinge region.[3] However, it is the specific substitutions on this core that dictate the inhibitor's potency and, crucially, its selectivity across the kinome. Understanding this selectivity is paramount for developing targeted therapies with minimized off-target effects and improved therapeutic windows. This guide will objectively compare the selectivity profile of this compound with other notable pyrazolopyridine-based kinase inhibitors, supported by experimental data and methodologies.
Comparative Selectivity Profile: A Landscape of Kinase Inhibition
While a comprehensive, publicly available kinome scan for this compound is not yet documented, we can infer its likely target profile based on closely related analogs and the broader family of pyrazolopyridine inhibitors. Research into pyrazolopyridine derivatives has revealed their potential to selectively target a diverse range of kinases. For instance, a derivative with the same 1H-pyrazolo[3,4-c]pyridine core has been identified as a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy.[4]
To provide a clear comparison, the following table summarizes the selectivity profiles of several key pyrazolopyridine-based inhibitors against a panel of representative kinases. This data, compiled from various public sources, illustrates the remarkable tunability of the pyrazolopyridine scaffold.
| Compound | Primary Target(s) | Off-Target Kinases of Note | Reference |
| This compound (Inferred) | HPK1 | Data not publicly available | [4] |
| Compound 15y (1H-pyrazolo[3,4-b]pyridine derivative) | TBK1 | IKKε, Minimal activity against IKKα and IKKβ | [5] |
| Compound 10g (1H-pyrazolo[3,4-b]pyridine derivative) | ALK (wild-type and L1196M mutant), ROS1 | Excellent selectivity over c-Met | [6] |
| Selpercatinib (pyrazolo[1,5-a]pyridine core) | RET | Highly selective | [1] |
| Compound 26 (MSC2530818) (pyrazolo[3,4-b]pyridine derivative) | CDK8 | High kinase selectivity | [1] |
Interpreting the Data: The table above underscores that minor modifications to the pyrazolopyridine core and its substituents can dramatically shift the selectivity profile. For example, while the core structure allows for broad kinase interaction, specific functional groups can exploit unique features of the ATP-binding pocket of individual kinases to achieve high selectivity, as seen with the RET inhibitor Selpercatinib.[1]
The Molecular Basis of Selectivity: A Deeper Dive
The selectivity of a kinase inhibitor is not a matter of chance; it is dictated by the intricate interplay of molecular forces between the inhibitor and the kinase's ATP-binding site. The pyrazolopyridine scaffold typically forms one or two key hydrogen bonds with the kinase hinge region, anchoring the molecule.[3] The substituents then explore different sub-pockets within the active site, and their chemical nature determines the strength and specificity of these interactions.
For instance, the selectivity of the ALK inhibitor (Compound 10g) over c-Met is attributed to specific interactions with amino acid residues unique to the ALK active site.[6] Similarly, the development of selective TBK1 inhibitors from the pyrazolo[3,4-b]pyridine scaffold involved iterative modifications to enhance interactions with specific residues in the TBK1 active site while minimizing interactions with those in closely related kinases like IKKα and IKKβ.[5]
To visualize the central role of a kinase like HPK1 in a signaling pathway, the following diagram illustrates its position in T-cell receptor signaling.
Experimental Protocol: Assessing Kinase Selectivity via Kinome Scanning
To experimentally determine the selectivity profile of a compound like this compound, a kinome-wide binding assay such as KINOMEscan™ is the gold standard.[7][8] This methodology provides a quantitative measure of the inhibitor's binding affinity to a large panel of kinases.
Principle: The assay is based on a competitive binding format. An immobilized ligand that binds to the ATP site of a broad range of kinases is incubated with a test compound and a specific kinase. The amount of kinase bound to the immobilized ligand is then quantified, typically using qPCR to measure the amount of DNA tagged to the kinase. A potent inhibitor will compete with the immobilized ligand for the kinase's ATP-binding site, resulting in a lower amount of kinase captured on the solid support.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Perform serial dilutions to generate a range of test concentrations.
-
Assay Plate Preparation: In a multi-well plate, combine the test compound at various concentrations with a specific kinase from a large panel (typically over 400 kinases).
-
Binding Reaction: Add the kinase-compound mixture to wells containing the immobilized ligand. Incubate the plate to allow the binding reaction to reach equilibrium.
-
Washing: Wash the plate to remove unbound kinase and test compound.
-
Elution and Quantification: Elute the bound kinase from the immobilized ligand and quantify the amount of kinase using a sensitive detection method like qPCR.
-
Data Analysis: The results are typically expressed as the percentage of kinase bound to the immobilized ligand relative to a control (no test compound). These values are then used to calculate the dissociation constant (Kd) for each kinase, providing a quantitative measure of binding affinity. A lower Kd value indicates a higher binding affinity.
Self-Validation: The robustness of this protocol is ensured by including appropriate controls, such as a no-inhibitor control (to establish 100% binding) and a known potent inhibitor for a subset of kinases as a positive control. The use of a wide range of inhibitor concentrations allows for the generation of a full dose-response curve, from which the Kd can be accurately determined.
Conclusion: A Versatile Scaffold with Tunable Selectivity
This compound belongs to the versatile pyrazolopyridine family of kinase inhibitors. While its specific kinome profile awaits broad public disclosure, the analysis of its structural analogs reveals a remarkable capacity for achieving high potency and selectivity against a diverse range of kinase targets. The strategic modification of the pyrazolopyridine scaffold allows medicinal chemists to fine-tune the inhibitor's properties, making it a valuable starting point for the development of next-generation targeted therapies. The experimental methodologies outlined in this guide provide a robust framework for characterizing the selectivity of such compounds, a critical step in their journey from a promising lead to a potential clinical candidate.
References
-
Halder, P., Rai, A., Talukdar, V., Das, P., & Lakkaniga, N. R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]
-
RSC Publishing. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]
-
Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. European Journal of Medicinal Chemistry, 238, 114467. [Link]
-
ResearchGate. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. [Link]
-
RSC Publishing. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. RSC Advances, 13(45), 31637-31653. [Link]
-
ResearchGate. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. [Link]
-
Saeed, A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. [Link]
-
Wu, H., et al. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. Journal of Medicinal Chemistry, 65(24), 16534-16551. [Link]
-
Kim, J. S., et al. (2014). Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 24(15), 3462-3466. [Link]
-
Nam, Y., et al. (2020). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 136-148. [Link]
-
Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(51), 35919-35924. [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. [Link]
-
RSC Publishing. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. [Link]
-
Asare, Y., et al. (2018). 3H-pyrazolo[4,3-f]quinoline haspin kinase inhibitors and anticancer properties. Bioorganic Chemistry, 79, 292-299. [Link]
-
Cuesta, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2195. [Link]
-
Al-Warhi, T., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(8), 105934. [Link]
-
Bouissière, A., et al. (2017). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 22(10), 1735. [Link]
-
Behnke, D., et al. (2015). Discovery of 1H-pyrazolo[3,4-b]pyridines as potent dual orexin receptor antagonists (DORAs). Bioorganic & Medicinal Chemistry Letters, 25(23), 5555-5560. [Link]
-
Eurofins Discovery. (2023, January 27). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology [Video]. YouTube. [Link]
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridin ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04874H [pubs.rsc.org]
- 4. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. m.youtube.com [m.youtube.com]
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 1H-Pyrazolo[3,4-c]pyridin-5-ylamine dihydrochloride
As a Senior Application Scientist, my foremost priority is to empower fellow researchers with the knowledge to conduct their work safely and effectively. The proper disposal of chemical reagents is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the proper disposal of 1H-Pyrazolo[3,4-c]pyridin-5-ylamine dihydrochloride, a heterocyclic amine compound. The procedures outlined here are grounded in established safety principles for handling pyridine derivatives and hazardous chemical waste.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Given its chemical nature, the following PPE is mandatory:
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption. Nitrile gloves may not be suitable for prolonged contact with pyridine-like substances.[3] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes of the solid compound or solutions. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Work in a certified chemical fume hood | To avoid inhalation of fine particles of the solid compound. |
Always wash your hands thoroughly after handling the chemical, even if gloves were worn.[3][4][5]
II. Waste Segregation and Container Management: A Step-by-Step Protocol
Proper segregation and containment of chemical waste are fundamental to safe disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions.
Step 1: Waste Identification and Classification All materials contaminated with this compound must be classified as hazardous chemical waste. This includes:
-
Pure or unreacted compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, weighing boats, filter paper).
-
Spill cleanup materials.
Step 2: Selecting the Appropriate Waste Container
-
Waste must be stored in a container made of a compatible material, such as glass or high-density polyethylene.[2][6]
-
The container must have a tightly fitting screw cap to prevent leaks and the escape of vapors.[3][6]
-
Ensure the container is in good condition, free from cracks or other damage.
Step 3: Labeling the Waste Container
-
As soon as the first drop of waste is added, the container must be labeled with the words "Hazardous Waste".[7]
-
The label must clearly identify the contents, including the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[6][7]
-
List all other components of the waste stream and their approximate concentrations.
-
Include the name of the principal investigator and the laboratory location.
Step 4: Proper Storage of the Waste Container
-
Store the waste container in a designated satellite accumulation area within the laboratory.[8]
-
The storage area should be in a well-ventilated location, such as within a chemical fume hood.[3]
-
Segregate the waste container from incompatible materials, particularly strong oxidizing agents and strong acids.[3]
-
Keep the container closed at all times, except when adding waste.[6][7]
The following diagram illustrates the decision-making process for the disposal of this compound waste.
Caption: Disposal workflow for this compound.
III. Spill and Emergency Procedures
Accidents can happen, and a clear plan for spill response is essential.
-
Small Spills: For minor spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance.[1] Once absorbed, carefully sweep or scoop the material into a designated hazardous waste container.[3]
-
Large Spills: In the event of a large spill, evacuate the immediate area and notify your institution's Environmental Health and Safety (EHS) department immediately.[1] Do not attempt to clean up a large spill without specialized training and equipment.
IV. Disposal of Empty Containers
Empty containers that held this compound must also be handled with care.
-
Triple Rinsing: It is best practice to triple rinse the empty container with a suitable solvent (e.g., water, if the compound is soluble).[9]
-
Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[9]
-
Container Disposal: After triple rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[9]
V. Final Disposal Pathway
Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[2] All collected hazardous waste must be transferred to your institution's EHS department or a licensed hazardous waste disposal contractor.[4] They are equipped to handle the final disposal in compliance with all local, state, and federal regulations.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as they may have additional requirements.
References
- Benchchem. (n.d.). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
- CymitQuimica. (2023, October 16). Safety Data Sheet.
- Fisher Scientific. (2023, September 5). Safety Data Sheet: Pyrazolo[1,5-a]pyridine-3-carboxylic acid.
- Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine.
- Thermo Fisher Scientific. (2018, October). Safety Data Sheet: Pyridine.
- Fisher Scientific. (2025, December 18). Safety Data Sheet: 1H-Pyrazole.
- Emory University. (n.d.). Chemical Waste Disposal Guidelines.
- Thermo Fisher Scientific. (2010, October 29). Safety Data Sheet: Pyridine, hydrochloride.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- Fisher Scientific. (2025, December 22). Safety Data Sheet: 4-Amino-6-hydroxy-1H-pyrazolo[3,4-d]pyrimidine.
- Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
- Apollo Scientific. (2023, July 31). Safety Data Sheet: 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. research.columbia.edu [research.columbia.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. vumc.org [vumc.org]
Comprehensive Safety and Handling Guide for 1H-Pyrazolo[3,4-c]pyridin-5-ylamine dihydrochloride
This guide provides essential safety protocols and operational directives for the handling of 1H-Pyrazolo[3,4-c]pyridin-5-ylamine dihydrochloride. As a novel research chemical, comprehensive toxicological data is not yet available. Therefore, a cautious and proactive approach to safety is paramount. The following procedures are based on the known hazards of structurally similar compounds, including pyridine derivatives, pyrazole-based heterocycles, and their hydrochloride salts.
Hazard Analysis: A Proactive Assessment
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a risk assessment must be conducted based on analogous compounds.
-
Structural Precedents: The core structure, 1H-pyrazolo[3,4-c]pyridine, is classified as harmful if swallowed, inhaled, or in contact with skin. It is also known to cause skin, eye, and respiratory irritation[1][2].
-
Functional Group Implications: The presence of an amine functional group and its formation as a dihydrochloride salt suggests the compound is likely a solid irritant. Pyridine hydrochloride, for instance, is known to cause skin and serious eye irritation[3][4].
-
Inferred Hazard Profile: Based on this data, it is prudent to treat this compound as a hazardous substance that may cause significant irritation to the skin, eyes, and respiratory tract, and could be harmful if ingested, inhaled, or absorbed through the skin.
| Potential Hazard | GHS Classification (Inferred) | Primary Exposure Routes |
| Acute Oral Toxicity | Warning: Harmful if swallowed[1][3][5] | Ingestion |
| Acute Dermal Toxicity | Warning: Harmful in contact with skin[1] | Skin Absorption |
| Acute Inhalation Toxicity | Warning: Harmful if inhaled[1][2] | Inhalation of dust |
| Skin Corrosion/Irritation | Warning: Causes skin irritation[3][6][7][8] | Direct Contact |
| Eye Damage/Irritation | Warning: Causes serious eye irritation[2][3][6][7][8] | Direct Contact |
| Respiratory Irritation | Warning: May cause respiratory irritation[1][2][6][8] | Inhalation of dust |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to minimize exposure risk. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended)[9] | Prevents direct skin contact and absorption. Nitrile offers good resistance to a range of chemicals. Double-gloving provides an additional barrier in case of a breach in the outer glove. |
| Eye and Face Protection | Chemical safety goggles and a face shield[10] | Goggles provide a seal against splashes and dust. A face shield offers broader protection for the entire face from splashes[10]. |
| Body Protection | Fully-buttoned laboratory coat with long sleeves | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles. |
Operational Protocols: From Benchtop to Disposal
Adherence to standardized operational procedures is critical for ensuring a safe laboratory environment.
Engineering Controls
-
Primary Handling: All weighing and initial dilutions of the solid compound must be performed in a certified chemical fume hood to control airborne particulates.
-
Ventilation: Work in a well-ventilated laboratory. General lab ventilation is a secondary control measure[11][12].
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area[11].
Step-by-Step Handling Procedure
-
Preparation: Before handling the compound, ensure all necessary PPE is correctly donned. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: Carefully weigh the desired amount of this compound in the fume hood. Use anti-static weighing paper or a suitable container to minimize dispersal of the solid.
-
Dissolution: Add the solvent to the solid in a controlled manner to avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces within the fume hood. Carefully remove and dispose of contaminated PPE.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves[2][3][8]. Do not eat, drink, or smoke in the laboratory[2][3].
Emergency Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention[3][8].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[3][6][8].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[6][8].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[3][8].
Disposal Plan
-
Solid Waste: All solid waste contaminated with this compound, including used PPE and disposable labware, must be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a labeled hazardous waste container for liquid chemical waste.
-
Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations[6][8][11].
Workflow Visualizations
To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling this compound.
Caption: Chemical Handling Workflow
Conclusion: A Culture of Safety
The responsible handling of novel chemical entities like this compound is foundational to innovative research. By internalizing the principles and protocols outlined in this guide, you contribute to a robust culture of safety that protects not only yourself but also your colleagues and the broader research community. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for any specific questions or concerns.
References
- Apollo Scientific. (2022, May 16). 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid Safety Data Sheet.
- Fisher Scientific. (2021, June 19).
- Guidechem. (n.d.). 1H-PYRAZOLO[3,4-C]PYRIDINE 271-47-6 wiki.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Burnett, C. L., et al. (2017). Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. International Journal of Toxicology, 36(1_suppl), 57-68.
- PubChem. (n.d.). 1H-Pyrazolo[3,4-c]pyridine.
- Al-Tel, T. H. (2022).
- CymitQuimica. (2023, October 16).
- Fisher Scientific. (2023, September 5).
- CymitQuimica. (2024, December 19).
- Sadowski, M., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775.
- BLDpharm. (n.d.). 1H-Pyrazolo[3,4-c]pyridin-5-amine.
- Fisher Scientific. (n.d.).
- Sigma-Aldrich. (2025, November 6).
- Fisher Scientific. (2009, October 2).
- Enamine. (n.d.).
- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
- Jubilant Ingrevia Limited. (2024, January 25).
- ChemicalBook. (n.d.).
- NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Fisher Scientific. (n.d.).
- Aldrich. (2024, October 18).
- Australian Government Department of Health. (2015, September 1).
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- El-Sayed, M. A. A., et al. (2021).
- Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
- Carl ROTH. (n.d.).
- Sigma-Aldrich. (n.d.). 1H-Pyrazolo 3,4-b pyridine AldrichCPR 271-73-8.
- BLDpharm. (n.d.). 1H-Pyrazolo[4,3-b]pyridin-5-amine dihydrochloride.
Sources
- 1. 1H-Pyrazolo[3,4-c]pyridine | C6H5N3 | CID 6451441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. uprm.edu [uprm.edu]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. 1049672-75-4|1H-Pyrazolo[3,4-c]pyridin-5-amine|BLD Pharm [bldpharm.com]
- 8. fishersci.com [fishersci.com]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. hsa.ie [hsa.ie]
- 11. fishersci.com [fishersci.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
